Securitinine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4S,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11+,12+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLWRYOORWTCQQ-UHXUPSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCN2[C@@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthetic Pathway of Securitinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Securitinine, a tetracyclic alkaloid from the Securinega genus, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering and the development of novel derivatives. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, comprehensive experimental protocols for key cited experiments, and visualizations of the pathway and workflows to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.
Introduction
This compound belongs to the Securinega alkaloids, a class of natural products characterized by a complex tetracyclic core. Early radiolabeling studies established that the biosynthesis of this compound proceeds from two primary amino acid precursors: L-lysine and L-tyrosine.[1] L-lysine provides the piperidine ring (A-ring), while L-tyrosine is the precursor for the C/D-ring system.[1] Recent advancements in analytical techniques, particularly single-cell transcriptomics and sophisticated feeding experiments with stable isotope-labeled intermediates, have enabled a more detailed elucidation of this intricate pathway, revealing a unique scaffold remodeling step.[2][3][4]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three major stages:
-
Formation of the key intermediates: 1-piperideine from L-lysine and menisdaurilide from L-tyrosine.
-
Conjugation of these intermediates to form the neosecurinane scaffold.
-
A novel sulfotransferase-mediated scaffold remodeling to yield the final securinane core.
Formation of 1-Piperideine from L-Lysine
The piperidine ring of this compound is derived from L-lysine via the formation of cadaverine and subsequent oxidative deamination to 1-piperideine. This pathway is common for the biosynthesis of many piperidine alkaloids.
Formation of Menisdaurilide from L-Tyrosine
The C/D-ring precursor, menisdaurilide, is derived from L-tyrosine. While the exact enzymatic steps leading to menisdaurilide are still under investigation, feeding experiments have confirmed its role as a key intermediate.[2][4]
Formation of the Neosecurinane Scaffold
The two key intermediates, 1-piperideine and menisdaurilide, undergo a conjugation reaction to form the [2.2.2]-bicyclic neosecurinane scaffold. This reaction leads to the formation of intermediates such as (–)-virosine A and (–)-virosine B.[2][3]
Sulfotransferase-Mediated Scaffold Remodeling
The final and most remarkable step in this compound biosynthesis is the conversion of the neosecurinane scaffold to the [3.2.1]-bicyclic securinane core. This transformation is catalyzed by a sulfotransferase, which mediates a 1,2-amine shift.[2][3] This enzymatic step is a key discovery, revealing a novel function for sulfotransferases in natural product biosynthesis. The sulfotransferase activates the hydroxyl group on the neosecurinane intermediate, facilitating a ring contraction to form allosecurinine and securinine.[2]
Quantitative Data
While comprehensive quantitative data for every enzymatic step is not yet available in the literature, the following table summarizes the reported yields from key transformation and feeding experiments.
| Precursor/Intermediate | Product(s) | Yield (%) | Reference(s) |
| [¹³C₂]-(–)-virosine B | [¹³C₂]-securinine | 34 | [2] |
| Allosecurinine & L-Ascorbic Acid (catalyzed by FsBBE) | Fluesuffine A | - | [5] |
| Allosecurinine & Isoascorbic Acid (catalyzed by FsBBE) | Fluesuffine B | - | [5] |
Note: Specific enzyme kinetic parameters (Km, Vmax) for the core biosynthetic pathway enzymes have not been extensively reported in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments that have been instrumental in elucidating the this compound biosynthetic pathway.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into this compound and its intermediates.
Protocol:
-
Preparation of Labeled Precursors: Synthesize stable isotope-labeled intermediates, such as [¹³C₂]-(–)-virosine B, following established chemical synthesis protocols.
-
Plant Material: Utilize young leaves from Flueggea suffruticosa.
-
Feeding Experiment:
-
Dissolve the labeled precursor in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Introduce the solution to the detached leaves via petiole feeding or by gentle abrasion of the leaf surface followed by application of the solution.
-
Incubate the leaves under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 24-72 hours).
-
-
Extraction:
-
Harvest the leaves and freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract the metabolites with a suitable solvent system, such as methanol or ethanol/water (95:5, v/v).[5]
-
Concentrate the extract under vacuum.
-
-
Purification and Analysis:
-
Perform a preliminary purification of the crude extract using techniques like solid-phase extraction or liquid-liquid extraction to enrich the alkaloid fraction.
-
Further purify the target compounds (securinine, allosecurinine, and intermediates) using high-performance liquid chromatography (HPLC).
-
Analyze the purified fractions by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic label.
-
Heterologous Expression and Purification of FsBBE
Objective: To produce and purify the Berberine Bridge Enzyme (BBE)-like enzyme (FsBBE) for in vitro characterization.
Protocol:
-
Gene Cloning:
-
Isolate total RNA from young leaves of F. suffruticosa.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the FsBBE gene using gene-specific primers.
-
Clone the amplified gene into a suitable expression vector (e.g., pEAQ-HT-DEST1 for plant expression or a bacterial expression vector with a His-tag).[5]
-
-
Heterologous Expression:
-
In Nicotiana benthamiana (tobacco):
-
Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.
-
Infiltrate the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium culture.
-
Incubate the plants for 5-7 days to allow for transient protein expression.[5]
-
-
In Escherichia coli:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector.
-
Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-20°C) overnight.
-
-
-
Protein Purification:
-
Harvest the plant leaves or bacterial cells and homogenize them in a lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
If using a His-tagged construct, purify the protein from the supernatant using nickel-charged nitrilotriacetic acid (Ni-NTA) affinity chromatography.[5]
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the purified FsBBE protein with an elution buffer containing a high concentration of imidazole.
-
Verify the purity and size of the protein using SDS-PAGE.
-
In Vitro Enzyme Assay for FsBBE
Objective: To determine the activity and substrate specificity of the purified FsBBE enzyme.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified FsBBE enzyme.
-
Substrate 1: Allosecurinine.
-
Substrate 2: L-ascorbic acid or dehydroascorbic acid.
-
A suitable buffer (e.g., phosphate buffer, pH 7.0).
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as an organic solvent (e.g., ethyl acetate) or by heat inactivation.
-
Product Analysis:
-
Extract the product from the reaction mixture.
-
Analyze the extract using LC-HRMS to identify the formation of the product (fluesuffine A).[5]
-
Single-Cell RNA Sequencing of Flueggea suffruticosa Leaves
Objective: To identify candidate genes involved in the this compound biosynthetic pathway by analyzing the transcriptomes of individual cells.
Protocol:
-
Protoplast Isolation:
-
Collect fresh, young leaves of F. suffruticosa.
-
Finely chop the leaves and incubate them in an enzyme solution containing cellulase and macerozyme to digest the cell walls.
-
Filter the resulting protoplast suspension to remove undigested tissue.
-
Purify the protoplasts by density gradient centrifugation.
-
-
Single-Cell Capture:
-
Use a microfluidic platform (e.g., 10x Genomics Chromium) to capture individual protoplasts in gel beads-in-emulsion (GEMs).
-
-
Library Preparation:
-
Lyse the captured cells within the GEMs to release mRNA.
-
Reverse transcribe the mRNA to cDNA, incorporating cell-specific barcodes and unique molecular identifiers (UMIs).
-
Break the emulsion and pool the barcoded cDNA.
-
Amplify the cDNA and construct a sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Process the raw sequencing data to generate a gene-cell expression matrix.
-
Perform dimensionality reduction, clustering, and differential gene expression analysis to identify cell populations with enriched expression of candidate biosynthetic genes.
-
Correlate the expression of candidate genes with the known distribution of this compound in the plant to prioritize genes for functional characterization.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for Isotopic Labeling Studies
Caption: Workflow for isotopic labeling experiments.
Workflow for Heterologous Expression and Enzyme Assay
Caption: Workflow for enzyme characterization.
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant advancement in the field of natural product chemistry. The discovery of a sulfotransferase-mediated scaffold remodeling step highlights the novel and unexpected roles that enzymes can play in the generation of molecular diversity. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to further investigate this pathway, engineer the production of this compound and its analogs, and explore the potential of the identified enzymes in biocatalysis. Future research will likely focus on the detailed characterization of all the enzymes in the pathway, the elucidation of the regulatory networks controlling its expression, and the application of this knowledge for the sustainable production of these valuable alkaloids.
References
The Alkaloid Securinine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Securinine, a tetracyclic indolizidine alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its effects on the central nervous system. This technical guide provides an in-depth overview of the natural sources of securinine and detailed methodologies for its extraction, isolation, and purification. Quantitative data on securinine content from various plant sources are presented in tabular format for comparative analysis. Furthermore, this document outlines comprehensive experimental protocols and visual workflows to aid researchers in the efficient isolation of this promising natural product.
Natural Sources of Securinine
Securinine is predominantly found in plants belonging to the family Phyllanthaceae. The primary genera known to produce this alkaloid are Securinega, Phyllanthus, and Flueggea.
Primary Plant Sources:
-
Securinega suffruticosa (Pall.) Rehder : Historically, this deciduous shrub is the most well-known and abundant source of securinine. Various parts of the plant, including the leaves, roots, and twigs, contain the alkaloid, with the roots generally exhibiting the highest concentration.
-
Phyllanthus niruri L. : This herbaceous plant, commonly known as the "stonebreaker," is another significant source of securinine and its derivatives.[1] The aerial parts of the plant are typically utilized for extraction.
-
Flueggea virosa (Roxb. ex Willd.) Royle : This species is also a notable producer of securinine and a variety of related alkaloids.
-
Phyllanthus glaucus Wall. ex Müll. Arg. : In vitro cultures of this plant have been shown to be a viable source of securinine.[1]
Other genera within the Phyllanthaceae family that have been reported to contain securinine alkaloids include Margaritaria and Breynia. The distribution and concentration of securinine can vary depending on the plant species, geographical location, season of harvest, and the specific plant part used.
Quantitative Analysis of Securinine Content
The yield of securinine from its natural sources is a critical factor for research and potential drug development. The following tables summarize the reported quantitative data for securinine content in various plant materials.
Table 1: Securinine Content in Securinega suffruticosa
| Plant Part | Securinine Content (% of Dry Weight) | Reference |
| Roots | up to 0.6% | [2] |
| In Vitro Shoots | 0.33% | [2] |
Table 2: Securinine Content in Phyllanthus Species
| Plant Species | Plant Part/Culture Condition | Securinine Content (mg/g of Dry Weight) | Reference |
| Phyllanthus glaucus | In Vitro Shoot Culture | 3.58 mg/g | [1] |
| Phyllanthus glaucus | In Vitro Shoot Culture (with BAP 0.5 mg/L) | 5.82 mg/g (total alkaloids) | [3] |
| Phyllanthus glaucus | In Vitro Shoot Culture (compromise for propagation) | 4.73 mg/g (total alkaloids) | [3][4] |
Experimental Protocols for Isolation and Purification
The isolation of securinine from plant material generally involves a multi-step process of extraction, partitioning, and chromatography. Below are detailed methodologies adapted from established protocols.
General Extraction of Total Alkaloids
This protocol is a generalized method for the initial extraction of total alkaloids from dried and powdered plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of S. suffruticosa)
-
Methanol or 95% Ethanol
-
2 N Hydrochloric Acid (HCl)
-
Chloroform
-
Ammonia solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered plant material in methanol or 95% ethanol at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in 2 N HCl and filter to remove non-alkaloidal components.
-
Wash the acidic aqueous solution with chloroform to remove acidic and neutral impurities. Discard the chloroform layer.
-
Adjust the pH of the acidic aqueous layer to alkaline (pH 9-10) with ammonia solution to precipitate the alkaloid bases.
-
Extract the liberated alkaloids with chloroform multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.
Isolation and Purification of Securinine using Column Chromatography
This protocol details the separation of securinine from the total alkaloid fraction using various chromatographic techniques.
Method 1: Cation Exchange and Adsorption Chromatography
Materials and Reagents:
-
Total alkaloid fraction
-
Dilute sulfuric acid
-
Cation exchange resin (strong acid type)
-
Ammonia water
-
Petroleum ether
-
Macroporous adsorbent resin (e.g., D101)
-
Ethanol (various concentrations)
-
Silica gel for column chromatography
-
Elution solvents (e.g., chloroform-methanol gradients)
Procedure:
-
Acidic Extraction and Cation Exchange:
-
Percolate the powdered plant material with dilute sulfuric acid.
-
Pass the acidic extract through a column packed with a strong acid cation exchange resin to adsorb the alkaloids.
-
Wash the resin with water to remove impurities.
-
Elute the alkaloids from the resin by treating it with ammonia water to a pH of 8-9.
-
Extract the free alkaloids from the alkalized resin with petroleum ether.
-
Concentrate the petroleum ether extract to obtain a crude alkaloid mixture.
-
-
Macroporous Resin Adsorption:
-
Dissolve the crude alkaloid mixture in an appropriate solvent and apply it to a column packed with macroporous adsorbent resin.
-
Wash the column with water, followed by a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 90%) to elute different fractions.
-
Collect the fractions and monitor for the presence of securinine using Thin Layer Chromatography (TLC).
-
-
Silica Gel Column Chromatography:
-
Combine the fractions enriched with securinine and concentrate them.
-
Apply the concentrated fraction to a silica gel column.
-
Elute the column with a suitable solvent system, such as a chloroform-methanol gradient, to separate securinine from other alkaloids.
-
Monitor the eluted fractions by TLC and combine the pure securinine fractions.
-
-
Recrystallization:
-
Concentrate the pure securinine fractions and recrystallize the residue from a suitable solvent (e.g., ethanol-water mixture) to obtain high-purity securinine crystals.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of securinine from its natural plant sources.
Caption: General workflow for Securinine isolation.
Conclusion
This technical guide provides a comprehensive resource for researchers interested in the natural sources and isolation of securinine. By detailing the primary plant sources, providing quantitative data on alkaloid content, and outlining robust experimental protocols, this document aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this important natural product. The provided workflow diagram offers a clear visual representation of the isolation process, serving as a practical guide for laboratory implementation.
References
An In-depth Technical Guide on Securitinine and other Securinega Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Securitinine and other alkaloids derived from plants of the Securinega genus. These compounds have garnered significant interest in the scientific community due to their complex chemical structures and diverse pharmacological activities. This document details their biosynthesis, mechanisms of action, and potential therapeutic applications, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.
Introduction to Securinega Alkaloids
Securinega alkaloids are a class of tetracyclic indolizidine alkaloids characterized by a unique and rigid structure. The first and most abundant of these to be isolated was securinine in 1956 from Securinega suffruticosa.[1] Since then, over 50 distinct alkaloids have been identified from various plant species within the Securinega, Flueggea, and Margaritaria genera.[1] These compounds, including this compound, exhibit a wide range of biological activities, with notable potential in anticancer and neuroprotective applications.[2][3]
Biosynthesis of Securinega Alkaloids
The biosynthesis of the core tetracyclic structure of Securinega alkaloids originates from two primary amino acid precursors: lysine and tyrosine.[4] Lysine serves as the precursor for the piperidine ring (A-ring), while tyrosine is the precursor for the C and D rings.[4] A key step in the biosynthesis of many functionalized Securinega alkaloids is the formation of an enamine intermediate, which acts as a crucial branching point for further structural diversification.[5][6] This reaction is catalyzed by a berberine bridge enzyme (BBE)-like enzyme.[6][7]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.box [sci-hub.box]
A Comprehensive Technical Guide to the Biological Activities of Securinega Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Securinega, belonging to the family Phyllanthaceae, encompasses a group of plants that have been pivotal in traditional medicine across Africa and Asia for centuries.[1][2][3] Species such as Securinega suffruticosa and Securinega virosa are particularly noteworthy, with various parts of the plant, including roots, leaves, and stems, being utilized to treat a wide array of ailments, from microbial infections and inflammatory conditions to epilepsy and tumors.[1][2][4][5]
The therapeutic potential of these plants is largely attributed to a unique class of tetracyclic indolizidine alkaloids known as the Securinega alkaloids.[6][7] Securinine, the most abundant and studied compound in this family, along with its isomers like virosecurinine and other related alkaloids such as norsecurinine and flueggines, form the core of the plant's bioactivity.[6][8][9][10] This guide provides an in-depth analysis of the significant biological activities of Securinega extracts and their constituent compounds, focusing on antimicrobial, antioxidant, cytotoxic, and neuropharmacological properties, supported by quantitative data, experimental methodologies, and mechanistic diagrams.
Antimicrobial Activity
Extracts from the Securinega genus have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. Both crude extracts and isolated crystalline compounds have shown efficacy, suggesting a broad-spectrum potential that warrants further investigation for antibiotic development.[1][11]
Quantitative Antimicrobial Data
The antimicrobial potency of Securinega extracts has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays.
| Extract/Compound (Plant Part) | Test Organism | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |
| S. virosa Ethanolic Extract (Root) | Enterococcus faecalis | 3.13 - 25 | 6.33 - 17.67 | [1] |
| S. virosa Crystalline Isolate (Root) | Enterococcus faecalis | 1.5 - 25 | 8.0 - 22.5 | [1] |
| S. virosa Ethanolic Extract (Root) | Staphylococcus aureus | 3.13 - 25 | 6.33 - 17.67 | [1] |
| S. virosa Crystalline Isolate (Root) | Salmonella typhii | 50 | 8.0 - 22.5 | [1][12] |
| S. virosa Crude Methanol Extract (Leaf) | MRSA | 25 | 4.33 - 14.67 | [13][14] |
| S. virosa Aqueous Fraction (Leaf) | MRSA | 50 | 1.33 - 10.50 | [13][14] |
| S. virosa Chloroform Fraction (Leaf) | MRSA | 50 | 2.66 - 10.33 | [13][14] |
| S. leucopyrus Methanolic Extract (Leaf, 250 µg/ml) | Gram-positive bacteria | N/A | 11 - 17 | [15] |
| S. leucopyrus Methanolic Extract (Leaf, 250 µg/ml) | Gram-negative bacteria | N/A | 13 - 18 | [15] |
| S. leucopyrus Methanolic Extract (Leaf, 250 µg/ml) | Aspergillus flavus | N/A | Max activity noted | [15] |
Experimental Protocol: Agar Disc/Well Diffusion Assay
The agar disc diffusion (or well diffusion) method is a standard procedure used to assess the antimicrobial activity of plant extracts.[13]
-
Media Preparation : A suitable microbiological medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation : The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Sample Application :
-
For the disc diffusion method, sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the Securinega extract and placed on the agar surface.
-
For the well diffusion method, wells are created in the agar using a sterile cork borer, and a specific volume of the extract is pipetted into each well.
-
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Measurement : The diameter of the clear zone of inhibition around the disc or well, where microbial growth is prevented, is measured in millimeters. A larger zone indicates higher antimicrobial activity. A standard antibiotic is typically used as a positive control.[11]
Visualization: Antimicrobial Assay Workflow
Caption: Workflow of the agar diffusion method for antimicrobial testing.
Antioxidant Activity
Securinega extracts contain significant quantities of phenolic compounds, which contribute to their potent antioxidant activity.[1] This activity is crucial for mitigating oxidative stress, a key factor in numerous chronic diseases.
Quantitative Antioxidant Data
The free radical scavenging ability is a primary measure of antioxidant potential, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
| Extract/Compound (Plant Part) | Assay | Concentration | % Inhibition / Activity | Reference |
| S. virosa Crystalline Isolate (Root) | DPPH | 0.1 mg/mL | 45% | [1] |
| S. virosa Crystalline Isolate (Root) | DPPH | 5 mg/mL | 82% | [1] |
| S. virosa Ethanolic Extract (Root) | DPPH | 0.1 mg/mL | 25.4% | [1] |
| S. virosa Ethanolic Extract (Root) | DPPH | 1 mg/mL | 35.2% | [1] |
| S. leucopyrus Methanolic Extract (Leaf) | DPPH | 300 µg/mL | 88.14% | [15] |
| S. leucopyrus Methanolic Extract (Stem Bark) | DPPH | 300 µg/mL | 47.25% | [15] |
| S. virosa Phenolic Glycosides | DPPH, Superoxide Scavenging | N/A | High activity noted | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.
-
Sample Preparation : The Securinega extract is dissolved in the same solvent to create a series of concentrations.
-
Reaction Mixture : A specific volume of the DPPH solution is mixed with a volume of the plant extract at various concentrations. A control is prepared with the solvent instead of the extract.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The scavenging activity is calculated as the percentage of DPPH radical inhibition. As the antioxidant scavenges the radical, the violet color of the DPPH solution fades, leading to a decrease in absorbance.
Visualization: Principle of DPPH Assay
Caption: Scavenging of the DPPH radical by a hydrogen-donating antioxidant.
Cytotoxic and Anticancer Activity
Securinega alkaloids have emerged as promising scaffolds for anticancer drug development, exhibiting cytotoxic effects against various human cancer cell lines.[9][17] The mechanism often involves the induction of apoptosis and the modulation of critical cell survival signaling pathways.[18][19]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's cytotoxic potency.
| Compound/Extract | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Securingine A (Comp. 4) | A549 | Lung Carcinoma | 1.5 - 6.8 | [20][21] |
| Securingine A (Comp. 4) | SK-OV-3 | Ovarian Cancer | 1.5 - 6.8 | [20][21] |
| Securingine A (Comp. 4) | SK-MEL-2 | Melanoma | 1.5 - 6.8 | [20][21] |
| Securingine A (Comp. 4) | HCT15 | Colon Cancer | 1.5 - 6.8 | [20][21] |
| Virosecurinine | THP-1 | Acute Monocytic Leukemia | 23.6 (at 48h) | [22] |
| Virosecurinine | THP-1 | Acute Monocytic Leukemia | 13.4 (at 72h) | [22] |
| S. virosa Chloroform Fraction | U-1242 | Glioblastoma Multiforme | 4.87 µg/ml | [23] |
| S. virosa Crude Methanol Extract | U-1242 | Glioblastoma Multiforme | 58.5 µg/ml | [23] |
Experimental Protocol: Cell Viability Assay (CCK-8/MTT)
Cell Counting Kit-8 (CCK-8) and MTT assays are colorimetric methods used to assess cell viability and cytotoxicity.
-
Cell Seeding : Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the Securinega extract or isolated alkaloid for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition :
-
CCK-8 : The CCK-8 solution (containing WST-8) is added to each well.
-
MTT : The MTT reagent is added to each well.
-
-
Incubation : The plate is incubated for a short period (1-4 hours) to allow for the metabolic conversion of the reagent. Viable cells with active dehydrogenases convert the tetrazolium salt (WST-8 or MTT) into a colored formazan product.
-
Measurement : The absorbance of the colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation : The percentage of cell viability is plotted against the compound concentration, and the IC₅₀ value is determined from the dose-response curve.
Visualization: Virosecurinine's Effect on the PI3K/AKT/mTOR Pathway
Virosecurinine has been shown to induce apoptosis in leukemia cells by inhibiting the pro-survival PI3K/AKT/mTOR signaling pathway and upregulating the tumor suppressor PTEN.[22]
Caption: Virosecurinine inhibits key nodes in the PI3K/AKT/mTOR survival pathway.
Neuropharmacological Activity
The most well-documented pharmacological action of a Securinega alkaloid is the effect of securinine on the central nervous system (CNS).[6][9] It functions as a potent and selective antagonist of GABA (gamma-aminobutyric acid) receptors, the primary inhibitory neurotransmitter system in the brain.[18][19][24]
Mechanism of Action: GABA Receptor Antagonism
GABAergic signaling is crucial for maintaining balanced neural activity. GABA, when released into a synapse, binds to its receptors (e.g., GABA-A receptors) on the postsynaptic neuron. This binding opens chloride ion channels, leading to an influx of Cl⁻ ions, hyperpolarization of the neuron, and consequently, an inhibitory postsynaptic potential (IPSP). This makes it harder for the neuron to fire an action potential, thus reducing overall neuronal excitability.
Securinine acts by competitively blocking the binding of GABA to its receptor.[18][24] By preventing GABA from exerting its inhibitory effect, securinine leads to disinhibition of the neuron. This results in increased neuronal firing and heightened CNS activity, which explains its observed neurostimulatory or convulsant effects.[18][25] This mechanism has made securinine a subject of interest for conditions that might benefit from enhanced neurotransmitter activity.[18][19]
Visualization: Securinine Action at the GABAergic Synapse
Caption: Securinine blocks the GABA-A receptor, preventing GABA-mediated inhibition.
Conclusion and Future Perspectives
The extracts and constituent alkaloids of the Securinega genus exhibit a remarkable range of potent biological activities, including antimicrobial, antioxidant, cytotoxic, and neuropharmacological effects. The data summarized herein underscore the value of these plants as a source of novel therapeutic leads. The Securinega alkaloids, with their unique and complex chemical structures, provide a promising scaffold for medicinal chemistry efforts aimed at developing new drugs for oncology, infectious diseases, and neurology.[26][27]
Future research should focus on several key areas:
-
Mechanism of Action : Further elucidation of the molecular targets and signaling pathways for a wider range of Securinega alkaloids.[26]
-
Synergistic Effects : Investigating the potential synergistic interactions between different compounds within the crude extracts.
-
In Vivo Studies : Translating the promising in vitro findings into robust preclinical and clinical in vivo models to assess efficacy and safety.
-
Drug Development : Utilizing semi-synthetic modifications of the alkaloid backbone to enhance potency and selectivity while minimizing toxicity.[26]
This guide provides a foundational resource for professionals in the field, highlighting the significant potential of Securinega plants in the landscape of modern drug discovery.
References
- 1. Comparative Study of the Antioxidant and Antimicrobial Activities of Compounds Isolated from Solvent Extracts of the Roots of Securinega virosa [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of the Antioxidant and Antimicrobial Activities of Compounds Isolated from Solvent Extracts of the Roots of Securinega virosa - Journal of Biosciences and Medicines - SCIRP [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpras.com [ijpras.com]
- 14. ijpras.com [ijpras.com]
- 15. In-Vitro Antimicrobial and Antioxidant Activity of Securinega leucopyrus (Willd) Muell – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]
- 19. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]
- 20. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.skku.edu [pure.skku.edu]
- 22. Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Securinega virosa ( Euphorbiaceae ) root bark extract inhibits glioblastoma multiforme cell survival in vitro | Semantic Scholar [semanticscholar.org]
- 24. selleckchem.com [selleckchem.com]
- 25. Pharmacological investigations of virosecurinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bioactivities and mechanism of action of securinega alkaloids derivatives reported prior to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Proposed Biosynthetic Pathways of Securinega Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathways of Securinega alkaloids. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the molecular journey from simple precursors to the complex and pharmacologically significant Securinega alkaloid scaffold. This document synthesizes findings from biochemical studies, biomimetic synthesis, and molecular biology to present a cohesive picture of this intricate natural product biosynthesis.
Introduction to Securinega Alkaloids
Securinega alkaloids are a class of plant-derived secondary metabolites characterized by a unique tetracyclic ring system. Securinine, the most well-known member of this family, and its congeners have garnered significant interest due to their wide range of biological activities, including neuroprotective and antitumor properties.[1] The structural complexity and potent bioactivity of these alkaloids have made their biosynthetic pathways a subject of intense scientific scrutiny. Understanding these pathways is crucial for the potential biotechnological production of these valuable compounds and for the generation of novel analogs with improved therapeutic profiles.
Proposed Biosynthetic Pathways
The biosynthesis of Securinega alkaloids is a complex process that involves the convergence of two primary metabolic pathways: the lysine and tyrosine amino acid pathways.[2] Experiments with radiolabelled precursors have been instrumental in identifying these initial building blocks.[2]
Formation of the Core Skeletons
The biosynthesis of the characteristic tetracyclic core of Securinega alkaloids is proposed to proceed through the following key stages:
-
Formation of Ring A (Piperidine Ring): The piperidine ring (Ring A) is derived from L-lysine. Through a series of enzymatic reactions, lysine is decarboxylated and deaminated to form the intermediate Δ1-piperideine. This intermediate serves as a crucial building block for the securinine-type alkaloids.[3] For the norsecurinine-type alkaloids, which feature a pyrrolidine ring instead, it is hypothesized that ornithine serves as the precursor, forming Δ1-pyrroline.
-
Formation of Rings C and D: The C and D rings of the securinine structure are derived from L-tyrosine.[2] While the exact intermediates and enzymatic steps are still under investigation, it is proposed that tyrosine undergoes significant modification to form a suitable precursor for condensation with the piperidine or pyrrolidine ring.
-
Condensation and Cyclization: The piperidine (or pyrrolidine) unit and the tyrosine-derived unit are proposed to undergo a condensation reaction followed by a series of cyclizations to form the tetracyclic core of the Securinega alkaloids. The precise nature of these reactions and the enzymes involved are areas of active research.
Below is a diagram illustrating the proposed initial steps in the biosynthesis of the Securinega alkaloid backbone.
Caption: Proposed convergence of lysine and tyrosine pathways.
Diversification of Securinega Alkaloids
The basic tetracyclic scaffold undergoes a variety of modifications to generate the vast diversity of Securinega alkaloids found in nature. These modifications include oxidations, dimerizations, and trimerizations.
A key enzyme identified in the diversification of these alkaloids is FsBBE , a berberine bridge enzyme-like (BBE-like) enzyme from Flueggea suffruticosa.[4][5] This enzyme catalyzes the condensation of allosecurinine with L-ascorbic acid (vitamin C) to form more complex, ascorbylated Securinega alkaloids like fluesuffine A.[4][5] The proposed mechanism involves the FsBBE-catalyzed dehydrogenation of allosecurinine to form a reactive enamine intermediate, which then undergoes a nucleophilic attack by L-ascorbic acid.[4]
The formation of dimeric and trimeric Securinega alkaloids is also a significant aspect of their biosynthesis. While the precise enzymatic machinery is yet to be fully elucidated, it is hypothesized that these oligomers are formed through the coupling of monomeric units. Biomimetic synthesis approaches have provided valuable insights into the plausible chemical reactions that could lead to the formation of these complex structures.
The following diagram illustrates the proposed diversification of the Securinega alkaloid scaffold.
Caption: Diversification pathways from the monomeric core.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the biosynthesis of Securinega alkaloids in a structured format. While numerous studies have focused on the isolation and structural elucidation of these compounds, detailed enzymatic characterization and flux analysis are still emerging areas of research. Future work is needed to populate tables with key kinetic parameters (Km, Vmax, kcat) for the identified biosynthetic enzymes, as well as precise precursor incorporation rates and product yields from in vivo and in vitro experiments.
Experimental Protocols
This section provides an overview of the key experimental methodologies that have been employed to investigate the biosynthetic pathways of Securinega alkaloids.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway.[1]
Objective: To identify the primary metabolic precursors of Securinega alkaloids.
General Protocol:
-
Precursor Selection: Select isotopically labeled precursors, such as ¹⁴C-labeled or ¹³C-labeled L-lysine and L-tyrosine.
-
Plant Material: Utilize young, metabolically active plant tissues, such as seedlings or cell suspension cultures of Flueggea suffruticosa.
-
Feeding: Introduce the labeled precursor to the plant material. This can be done by direct application to the leaves, stem feeding, or addition to the culture medium.
-
Incubation: Allow the plant material to metabolize the labeled precursor over a defined period.
-
Extraction: Extract the alkaloids from the plant material using standard phytochemical methods.
-
Purification and Analysis: Purify the individual Securinega alkaloids using chromatographic techniques (e.g., HPLC).
-
Detection: Determine the incorporation of the isotopic label into the purified alkaloids using techniques such as liquid scintillation counting (for radiolabels) or mass spectrometry and NMR spectroscopy (for stable isotopes).
The following diagram outlines the general workflow for an isotopic labeling experiment.
Caption: General workflow for isotopic labeling studies.
Enzyme Assays
Enzyme assays are essential for characterizing the function of putative biosynthetic enzymes.
Objective: To determine the catalytic activity of a candidate enzyme, such as FsBBE.
General Protocol for FsBBE Activity Assay:
-
Enzyme Source: The enzyme can be obtained from a crude protein extract of F. suffruticosa or as a recombinant protein expressed in a heterologous system (e.g., Nicotiana benthamiana).[4]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the enzyme, the substrate (e.g., allosecurinine), and any necessary co-substrates (e.g., L-ascorbic acid).
-
Incubation: Incubate the reaction mixture at an optimal temperature and for a specific duration.
-
Reaction Quenching: Stop the reaction, for example, by adding a solvent like methanol.
-
Product Analysis: Analyze the reaction mixture for the presence of the product (e.g., fluesuffine A) using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Heterologous Expression of Biosynthetic Enzymes
Heterologous expression allows for the production and purification of individual biosynthetic enzymes for in vitro characterization.
Objective: To produce a purified, active biosynthetic enzyme, such as FsBBE.
Protocol for Heterologous Expression of FsBBE in Nicotiana benthamiana: [4]
-
Gene Cloning: The coding sequence of the FsBBE gene is cloned into a suitable plant expression vector.
-
Agrobacterium-mediated Transformation: The expression vector is introduced into Agrobacterium tumefaciens.
-
Infiltration: The transformed Agrobacterium is infiltrated into the leaves of Nicotiana benthamiana plants.
-
Incubation: The plants are incubated for several days to allow for transient expression of the FsBBE protein.
-
Protein Extraction: The infiltrated leaves are harvested, and the total protein is extracted.
-
Purification: The recombinant FsBBE protein is purified from the total protein extract using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Verification: The purity and identity of the protein are confirmed using SDS-PAGE and Western blotting.
The workflow for heterologous expression and purification is depicted below.
Caption: Workflow for producing recombinant biosynthetic enzymes.
Conclusion and Future Directions
The study of Securinega alkaloid biosynthesis has made significant strides, with the identification of key precursors and the characterization of at least one key enzyme involved in their diversification. However, many aspects of these intricate pathways remain to be elucidated. Future research should focus on:
-
Identification and Characterization of Missing Enzymes: The enzymes responsible for the formation of the tetracyclic core and for the oligomerization of monomeric units are yet to be identified. A combination of transcriptomics, proteomics, and gene silencing techniques will be crucial in this endeavor.
-
Quantitative Analysis: There is a pressing need for detailed quantitative studies to understand the kinetics of the biosynthetic enzymes and the metabolic flux through the pathways. This information is vital for any future metabolic engineering efforts.
-
Regulatory Mechanisms: Understanding how the biosynthesis of Securinega alkaloids is regulated at the genetic and biochemical levels will provide a more complete picture of their production in plants.
The continued exploration of Securinega alkaloid biosynthesis will not only deepen our fundamental understanding of plant natural product chemistry but also pave the way for the sustainable production of these medicinally important compounds.
References
An In-depth Technical Guide on the Mechanism of Action of Securinine as a GABA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Securinine, a tetracyclic alkaloid derived from plants of the Securinega genus, functions as a selective antagonist of the γ-aminobutyric acid type A (GABAA) receptor. This guide elucidates the molecular mechanism of securinine's action, presenting quantitative data on its binding affinity and physiological effects. Detailed experimental protocols for radioligand binding assays and electrophysiological studies are provided to facilitate further research. The signaling pathway of GABAA receptor antagonism and associated experimental workflows are visualized through detailed diagrams. This document serves as a comprehensive technical resource for researchers and professionals engaged in neuroscience and drug development.
Mechanism of Action
Securinine exerts its effects by acting as a competitive antagonist at the GABAA receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the mammalian central nervous system.
Competitive Antagonism at the GABA Recognition Site
The prevailing evidence indicates that securinine and its active analogue, dihydrosecurinine, selectively bind to the GABA recognition site on the GABAA receptor complex.[1] This binding sterically hinders the endogenous ligand, GABA, from docking with the receptor. In the absence of GABA binding, the associated chloride (Cl⁻) channel remains closed, preventing the influx of chloride ions that would normally lead to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. Unlike the non-competitive antagonist picrotoxin, which is thought to bind within the chloride channel pore, securinine's action is at the orthosteric binding site.[2]
A proposed model for this interaction suggests that while GABA agonists require a three-point attachment to the receptor to induce the conformational change that opens the ion channel, antagonists like securinine engage in a two-point binding interaction.[2] This stable binding is sufficient to occupy the site and block agonist access but is incapable of triggering the allosteric transition required for channel gating.[2] Consequently, the inhibitory postsynaptic potential (IPSP) mediated by GABA is attenuated or abolished in the presence of securinine.
Selectivity and Modulation
Electrophysiological studies have demonstrated that securinine's antagonistic effects are specific to GABA receptors, as it does not affect the inhibitory action of glycine.[1] Furthermore, securinine and its derivatives have been shown to be inactive as inhibitors of bicuculline-insensitive GABA binding, as well as benzodiazepine, cholinergic muscarinic, and beta-adrenergic receptor binding.[1]
Interestingly, the binding of securinine appears to differ from that of the classic competitive GABAA antagonist, bicuculline. While the binding potency of bicuculline is significantly enhanced by thiocyanate ions, this chaotropic agent has minimal effect on the binding of securinine.[1] This suggests subtle differences in the molecular interactions of these two antagonists with the GABA binding pocket. Securinine also inhibits GABA-stimulated benzodiazepine binding, indicating a functional coupling between the GABA and benzodiazepine binding sites on the receptor complex.[1]
Quantitative Data
The antagonistic properties of securinine and its analogues have been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Binding and Activity of Securinine and Analogues
| Compound | Assay | Preparation | IC₅₀ (µM) | Notes | Reference |
| Securinine | [³H]GABA Binding Inhibition | Rat Brain Membranes | ~50 | 7 times less potent than bicuculline. | [1] |
| Dihydrosecurinine | [³H]GABA Binding Inhibition | Rat Brain Membranes | ~50 | Similar potency to securinine. | [1] |
| Allosecurinine | [³H]GABA Binding Inhibition | Rat Brain Membranes | >1000 | Much less active. | [1] |
| Virosecurinine | [³H]GABA Binding Inhibition | Rat Brain Membranes | >1000 | Much less active. | [1] |
Table 2: In Vivo Convulsant Activity of Securinine and Related Compounds in Mice
| Compound | Endpoint | CD₅₀ (mg/kg) | Notes | Reference |
| Securinine Alkaloids | Tonic Seizures | 11 - 87 | Range for various related compounds. | [1] |
| Bicuculline | Tonic Seizures | 8 | For comparison. | [1] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments used to characterize the interaction of securinine with the GABAA receptor.
Radioligand Binding Assay: Competitive Inhibition of [³H]GABA Binding
This protocol describes an equilibrium binding assay to determine the inhibitory constant (Kᵢ) of securinine for the GABAA receptor by measuring its ability to displace the radiolabeled agonist [³H]GABA from rat brain membranes.
4.1.1 Materials
-
Tissue: Whole rat brains, freshly dissected or stored at -80°C.
-
Radioligand: [³H]γ-aminobutyric acid ([³H]GABA).
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Non-specific Binding Determinate: 10 mM unlabeled GABA.
-
Test Compound: Securinine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Equipment: Potter-Elvehjem homogenizer, refrigerated high-speed centrifuge, scintillation counter, glass fiber filters.
4.1.2 Membrane Preparation
-
Homogenize rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in ice-cold deionized water to induce osmotic lysis.
-
Centrifuge again at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in Binding Buffer and centrifuging three times at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL.
4.1.3 Binding Assay Protocol
-
Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of securinine.
-
To each tube, add:
-
Total Binding: Binding Buffer.
-
Non-specific Binding: 10 mM unlabeled GABA.
-
Competition: Serial dilutions of securinine.
-
-
Add a constant concentration of [³H]GABA (e.g., 5 nM) to each tube.
-
Add the prepared membrane suspension to initiate the binding reaction. The final assay volume is typically 1 mL.
-
Incubate the tubes at 4°C for 45 minutes to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters three times with 5 mL of ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4.1.4 Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the securinine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]GABA and Kₔ is its dissociation constant.
Electrophysiological Recording of GABA Receptor Antagonism
This protocol outlines the use of extracellular single-unit recording to assess the ability of securinine to block the inhibitory effects of iontophoretically applied GABA on neuronal firing in the spinal cord.
4.2.1 Preparation
-
Animal Model: Anesthetized and artificially ventilated cat.
-
Surgical Procedure: Perform a laminectomy to expose the lumbar spinal cord.
-
Recording Electrode: A multi-barreled glass micropipette. One barrel is filled with a recording solution (e.g., 3 M NaCl) for single-unit recording. Other barrels are filled with solutions for iontophoresis:
-
GABA (e.g., 1 M, pH 4.0)
-
Glycine (e.g., 1 M, pH 4.0)
-
Securinine (e.g., 10 mM in 150 mM NaCl, pH 4.0)
-
4.2.2 Recording and Iontophoresis
-
Advance the micropipette into the ventral horn of the spinal cord to isolate the spontaneous or glutamate-evoked firing of a single neuron.
-
Apply GABA iontophoretically by passing a positive current through the GABA barrel. Adjust the current to a level that produces a consistent and reversible inhibition of neuronal firing.
-
Establish a baseline response to the inhibitory effect of GABA.
-
Apply securinine iontophoretically from another barrel by passing a positive current.
-
During the application of securinine, re-test the inhibitory effect of GABA at the same iontophoretic current used to establish the baseline.
-
A reduction or complete block of the GABA-induced inhibition in the presence of securinine indicates an antagonistic effect.
-
Test for specificity by applying glycine iontophoretically before and during securinine application. Securinine should not affect the inhibitory response to glycine.
-
Allow for a recovery period after discontinuing the securinine application to observe if the inhibitory effect of GABA returns.
4.2.3 Data Analysis
-
Record the neuronal firing rate (spikes per second) throughout the experiment.
-
Quantify the degree of inhibition as the percentage reduction in firing rate caused by GABA application.
-
Compare the percentage inhibition by GABA in the absence and presence of securinine to determine the extent of antagonism.
-
Construct dose-response curves if multiple concentrations of securinine are tested.
Conclusion
Securinine is a well-characterized competitive antagonist of the GABAA receptor. It acts selectively at the GABA recognition site, thereby blocking the primary pathway for fast synaptic inhibition in the central nervous system. Its mechanism, while similar to that of bicuculline, exhibits subtle differences in its interaction with the receptor binding pocket. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the pharmacological profile of securinine and the development of novel therapeutics targeting the GABAergic system.
References
A Comprehensive Technical Guide to the Pharmacological Properties of Securitinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Securitinine, a tetracyclic alkaloid derived from plants of the Securinega genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Historically recognized for its stimulant effects on the central nervous system (CNS), recent research has unveiled its potential as an anticancer and immunomodulatory agent.[4][5] This document provides an in-depth technical overview of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative activity data, and the experimental protocols used for its characterization. It aims to serve as a comprehensive resource for professionals engaged in neuroscience, oncology, and immunology drug discovery and development.
Core Mechanism of Action: GABA Receptor Antagonism
The primary and most well-characterized pharmacological action of this compound is its role as a selective antagonist of the γ-aminobutyric acid type A (GABA_A) receptor.[6][7][8] GABA is the principal inhibitory neurotransmitter in the mammalian CNS, and by blocking its action, this compound leads to increased neuronal excitability.[6] This antagonism is responsible for its observed neurostimulatory and convulsant effects.[6][9]
Experiments have demonstrated that this compound and its analogue, dihydrosecurinine, selectively block the inhibitory action of GABA on central neurons without affecting the action of glycine.[10] Furthermore, this compound's activity is specific to the GABA recognition site, as it does not inhibit bicuculline-insensitive GABA binding, nor does it affect benzodiazepine, cholinergic muscarinic, or beta-adrenergic receptors.[10] Its lipophilic nature enables it to cross the blood-brain barrier to exert these central effects.[6]
Caption: Mechanism of this compound as a GABA_A receptor antagonist.
Quantitative Pharmacological Data
The activity of this compound has been quantified in various biological assays, providing key data for its characterization and comparison with other compounds.
Table 1: Receptor Binding and In Vivo CNS Activity
| Compound | Assay | System | Value | Reference |
| Securinine | Inhibition of [3H]GABA Binding | Rat Brain Membranes | IC50: ~50 µM | [2][10] |
| Dihydrosecurinine | Inhibition of [3H]GABA Binding | Rat Brain Membranes | IC50: ~50 µM | [10] |
| Allosecurinine | Inhibition of [3H]GABA Binding | Rat Brain Membranes | IC50: >1 mM | [10] |
| Virosecurinine | Inhibition of [3H]GABA Binding | Rat Brain Membranes | IC50: >1 mM | [10] |
| Securinine & Analogs | Induction of Tonic Seizures | Mice | CD50: 11 - 87 mg/kg | [10] |
| Bicuculline (Comparator) | Induction of Tonic Seizures | Mice | CD50: 8 mg/kg | [10] |
Table 2: Anticancer and Cytotoxic Activity
| Compound | Assay | Cell Line | Value | Reference |
| (-)-Securinine | Growth Inhibition | HeLa (Cervical Cancer) | IC50: 7.02±0.52 μg/mL (32.3 μM) | [7] |
Anticancer Properties
Beyond its effects on the CNS, this compound exhibits significant anticancer activity against a variety of human cancer cell lines, including leukemia, prostate, cervical, breast, lung, and colon cancer.[5] Its antitumor effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[5][7]
Induction of Apoptosis
Securinine induces programmed cell death (apoptosis) in cancer cells primarily through the mitochondrial pathway.[6] This process involves the disruption of the mitochondrial membrane potential, which triggers the release of cytochrome c into the cytosol.[6] Cytochrome c then activates a cascade of enzymes known as caspases, including caspase-9 and caspase-3/7, which execute the apoptotic process.[6][7] Studies also show that this compound treatment increases the percentage of reactive oxygen species (ROS) positive cells, contributing to cellular stress and apoptosis.[7]
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Regulation of Signaling Pathways
Transcriptomic and mechanistic studies have revealed that this compound can modulate multiple signaling pathways critical for cancer cell survival and proliferation:
-
ERK1/2 Activation : Stimulates the activity of ERK1/2, which can have pro-apoptotic roles depending on the cellular context.[7]
-
Cell Cycle Arrest : Induces cell cycle arrest in the S phase, preventing DNA replication and cell division.[7]
-
Oncogenic Pathways : Regulates the PI3K/Akt/mTOR, Wnt, and JAK-STAT signaling pathways.[5]
-
Ferroptosis : In gastric cancer models, this compound was found to activate ferroptosis-related iron metabolic pathways, upregulating genes such as HMOX1 and FTH1.[11]
Immunomodulatory Effects
This compound also demonstrates notable immunostimulatory properties.[6] It can induce macrophage activation in a manner that is independent of Toll-like receptors (TLRs).[2][12] This activation leads to downstream cellular responses, including:
This enhanced macrophage activity has been shown to accelerate the clearance of pathogens like Coxiella burnetii in both in vitro and in vivo models, suggesting potential therapeutic applications as an adjuvant to increase resistance to intracellular pathogens.[12]
Pharmacokinetics and Toxicology
Pharmacokinetics
-
Absorption and Distribution : As a lipophilic molecule, this compound can be absorbed and distributed throughout the body, notably crossing the blood-brain barrier to exert its effects on the CNS.[6]
-
Metabolism and Excretion : It is metabolized by hepatic enzymes and its elimination is primarily through renal excretion.[6]
Toxicology and Adverse Effects
The potent CNS stimulatory effects of this compound are also the source of its primary toxicity.
-
Convulsions : Overdoses can lead to excessive neuronal firing, resulting in tonic seizures.[9][10] This risk is higher in individuals with pre-existing seizure disorders.[9]
-
Cardiovascular Effects : May cause an increase in heart rate and blood pressure.[9]
-
Other Side Effects : Other potential adverse effects include gastrointestinal distress, allergic reactions, and neurotoxicity at excessive doses.[9][13]
Detailed Experimental Protocols
GABA Receptor Binding Assay
-
Objective : To determine the binding affinity of this compound and its analogs to the GABA receptor.
-
Methodology : Equilibrium binding assays are performed using rat brain membranes as a source of GABA receptors. The membranes are incubated with a radiolabeled GABA ligand, such as [3H]GABA, in the presence of varying concentrations of the test compound (e.g., this compound). After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then calculated.[10]
Caption: Experimental workflow for a GABA receptor binding assay.
In Vitro Cancer Cell Growth Inhibition Assay
-
Objective : To determine the cytotoxic effect of this compound on a cancer cell line.
-
Methodology : HeLa cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of (-)-securinine for a specified period (e.g., 24-72 hours). Following treatment, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured, and the data is used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50).[7]
Summary and Future Directions
This compound is a pharmacologically complex alkaloid with well-defined activity as a GABA_A receptor antagonist. This mechanism underpins its neurostimulatory effects and associated toxicities. Concurrently, emerging evidence strongly supports its potential as a multi-modal anticancer agent, capable of inducing apoptosis and modulating critical oncogenic signaling pathways. Its immunomodulatory properties further broaden its therapeutic potential.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing securinine analogs to separate the desired anticancer or immunomodulatory effects from the dose-limiting CNS toxicity.[11][14]
-
In Vivo Efficacy : Expanding in vivo studies in various cancer models to validate the promising in vitro findings.[5][11]
-
Combination Therapies : Investigating the synergistic potential of this compound with existing chemotherapeutic or immunotherapeutic agents.[5]
A deeper understanding of its complex pharmacology is necessary to harness its therapeutic benefits while mitigating its risks, potentially leading to the development of novel drugs for oncology and infectious diseases.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What are the side effects of Securinine Nitrate? [synapse.patsnap.com]
- 10. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Securinine, a GABAA receptor antagonist, enhances macrophage clearance of phase II C. burnetii: comparison with TLR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Securinine Nitrate used for? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Unlocking the Anticancer Potential of Securinega Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the cytotoxic properties and molecular mechanisms of Securinega alkaloids, providing researchers, scientists, and drug development professionals with a comprehensive resource for advancing anticancer therapeutics.
Introduction
Securinega alkaloids, a class of tetracyclic indolizidine alkaloids primarily isolated from plants of the Securinega genus, have emerged as a promising source of novel anticancer agents.[1] For decades, securinine, the most abundant of these alkaloids, was recognized for its stimulant effects on the central nervous system.[1] However, recent investigations have unveiled the potent cytotoxic and antiproliferative activities of securinine and its structural analogs, including allosecurinine and virosecurinine, against a spectrum of human cancers. This technical guide synthesizes the current understanding of the anticancer properties of Securinega alkaloids, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.
Cytotoxic Activity of Securinega Alkaloids
The anticancer potential of Securinega alkaloids has been demonstrated across a variety of cancer cell lines, including leukemia, breast, cervical, and lung cancer. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for quantifying this cytotoxic activity.
Table 1: IC50 Values of Securinine against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 6 | [2] |
| MCF-7 | Breast Cancer | 10 | [2] |
| A549 | Lung Cancer | 11 | [2] |
| HeLa | Cervical Cancer | 32.3 | [3] |
Table 2: IC50 Values of Allosecurinine against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 243.4 | [3] |
Note: The higher IC50 value for allosecurinine in this study suggests a lower potency compared to securinine against HeLa cells under the tested conditions.
Table 3: IC50 Values of Virosecurinine against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| THP-1 | Acute Monocytic Leukemia | 23.6 (48h) | [4] |
| THP-1 | Acute Monocytic Leukemia | 13.4 (72h) | [4] |
Note: The IC50 values for virosecurinine against THP-1 cells demonstrate time-dependent cytotoxicity.
Mechanisms of Anticancer Action
Securinega alkaloids exert their anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
A primary mechanism by which Securinega alkaloids eliminate cancer cells is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key apoptosis-regulating proteins. For instance, securinine has been shown to down-regulate the anti-apoptotic protein Bcl-2 and activate pro-apoptotic caspases, such as caspase-3 and caspase-7.[5] Similarly, derivatives of allosecurinine have been found to induce apoptosis by increasing the expression of the pro-apoptotic factor Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2 and XIAP.[6]
Cell Cycle Arrest
Disruption of the normal cell cycle is another critical anticancer mechanism of Securinega alkaloids. Virosecurinine has been observed to arrest the cell cycle at the G0/G1 phase in human leukemia THP-1 cells.[4] This prevents cancer cells from progressing through the cell cycle and undergoing division.
Inhibition of Microtubule Assembly
Securinine has been identified as a microtubule-destabilizing agent.[2] It binds to tubulin and inhibits its polymerization into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2] This disruption of microtubule dynamics leads to a mitotic block, ultimately triggering apoptosis.[2]
Modulation of Key Signaling Pathways
The anticancer activities of Securinega alkaloids are orchestrated through their influence on critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Securinine has been shown to inhibit this pathway, leading to decreased cancer cell viability.[7]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus to regulate gene expression and cell fate. The anticancer effects of some Securinega alkaloids are mediated through the modulation of this pathway.[7]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression and metastasis. Allosecurinine derivatives have been shown to exert their anticancer effects, at least in part, through the inhibition of the STAT3 pathway.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to investigate the anticancer properties of Securinega alkaloids.
Cell Viability and Cytotoxicity Assays
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Securinega alkaloid for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assays
Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
General Protocol:
-
Treat cells with the Securinega alkaloid to induce apoptosis.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the apoptotic protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
General Protocol:
-
Treat cells with the Securinega alkaloid.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry, distinguishing between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Cell Cycle Analysis
Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount of DNA.
-
General Protocol:
-
Treat cells with the Securinega alkaloid (e.g., virosecurinine at concentrations of 6.25, 12.5, and 25 µmol/l for 48 h).[4]
-
Harvest and fix the cells (e.g., with cold 70% ethanol) to permeabilize the cell membrane.
-
Treat the cells with RNase A to remove RNA, which can also be stained by PI.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Microtubule Polymerization Assay
In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
-
General Protocol:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Add the Securinega alkaloid (e.g., securinine) or a control vehicle to the reaction mixture.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the alkaloid.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Securinega alkaloids and a typical experimental workflow for their investigation.
Conclusion and Future Directions
Securinega alkaloids have demonstrated significant potential as a source of novel anticancer drug candidates. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways provides a strong rationale for their further development. The quantitative data presented in this guide highlights the potent cytotoxicity of these compounds against a range of cancer cell lines.
Future research should focus on a number of key areas. A more comprehensive evaluation of the anticancer activity of a wider range of Securinega alkaloids and their synthetic derivatives against a standardized panel of cancer cell lines is warranted. Further elucidation of the precise molecular targets and the interplay between the different signaling pathways affected by these alkaloids will provide a more complete understanding of their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial for the rational design and synthesis of more potent and selective analogs. Finally, in vivo studies in preclinical animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of these promising compounds, with the ultimate goal of translating these findings into clinical applications for the treatment of cancer.
References
- 1. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological activity and mechanism of action of novel allosecurinine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Securitinine and its related alkaloids, a class of tetracyclic compounds, have been a subject of scientific inquiry for decades. Initial research, primarily conducted from the mid-20th century, laid the groundwork for understanding their biological activities, with a significant focus on their effects on the central nervous system (CNS). This technical guide provides an in-depth overview of the early research on this compound and its analogs, presenting key quantitative data, detailed experimental protocols from foundational studies, and visualizations of the elucidated mechanisms of action.
Core Concepts from Early Research
Securinine was first isolated in 1956 by Russian researchers from the plant Securinega suffruticosa.[1] Early investigations quickly identified its potent stimulant effects on the central nervous system.[1] This led to its classification as a convulsant agent and its use as a CNS stimulant and antispasmodic drug in the former USSR.[1] The fundamental mechanism underlying these effects was later identified as the antagonism of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the brain.[2]
The core structure of Securinega alkaloids consists of a rigid tetracyclic framework. Early research also delved into the biosynthesis of these compounds, identifying lysine and tyrosine as the precursors.[1] While the initial focus was on their neuropharmacology, later studies began to explore other potential therapeutic applications, including anticancer activities.[1]
Quantitative Data
The following tables summarize the key quantitative data from early studies on this compound and its related compounds, focusing on their interaction with the GABA receptor and their in vivo convulsant effects.
Table 1: Inhibition of [³H]GABA Binding to Rat Brain Membranes
| Compound | IC50 (µM) |
| Securinine | ~50 |
| Dihydrosecurinine | ~50 |
| Allosecurinine | >1000 |
| Virosecurinine | >1000 |
| Bicuculline (Reference) | ~7 |
Data from Beutler et al. (1985)[2]
Table 2: Convulsive Effects in Mice
| Compound | CD50 (mg/kg, i.p.) |
| Securinine | 11 |
| Dihydrosecurinine | 25 |
| Allosecurinine | 87 |
| Virosecurinine | >100 |
| Bicuculline (Reference) | 8 |
CD50: The dose required to produce tonic seizures in 50% of mice. Data from Beutler et al. (1985)[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in early research on this compound.
Equilibrium Binding Assay for GABA Receptor Antagonism
This protocol is based on the methods described in the foundational paper by Beutler et al. (1985).[2]
Objective: To determine the affinity of this compound and its analogs for the GABA receptor by measuring their ability to inhibit the binding of a radiolabeled GABA agonist, [³H]GABA, to rat brain membranes.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
[³H]GABA (specific activity ~40 Ci/mmol)
-
Securinine, Dihydrosecurinine, Allosecurinine, Virosecurinine, and Bicuculline
-
Tris-citrate buffer (50 mM, pH 7.1)
-
Centrifuge capable of 48,000 x g
-
Glass fiber filters (Whatman GF/B)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Euthanize rats and rapidly dissect the cerebral cortices.
-
Homogenize the tissue in 10 volumes of ice-cold Tris-citrate buffer.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again. Repeat this wash step three times to remove endogenous GABA.
-
The final pellet is resuspended in Tris-citrate buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µL of [³H]GABA (final concentration ~10 nM)
-
100 µL of various concentrations of the test compound (this compound or its analogs) or buffer (for total binding).
-
100 µL of a high concentration of unlabeled GABA (e.g., 1 mM) for determining non-specific binding.
-
700 µL of the prepared rat brain membrane suspension.
-
-
Incubate the tubes at 4°C for 20 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold Tris-citrate buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [³H]GABA) from the resulting dose-response curve.
-
Extracellular Electrophysiological Recording in Cat Spinal Cord
This protocol is a generalized representation of the in vivo electrophysiological methods used in early studies to assess the functional antagonism of GABA by this compound, as described by Beutler et al. (1985).[2]
Objective: To investigate the effect of this compound and its analogs on the inhibitory action of GABA on neurons in the cat spinal cord.
Materials:
-
Adult cats
-
Anesthetic (e.g., pentobarbital sodium)
-
Multi-barreled micropipettes
-
Extracellular recording electrodes
-
Amplifiers and recording equipment
-
Solutions for iontophoresis: GABA, Glycine, Securinine, Dihydrosecurinine
-
Physiological saline
Procedure:
-
Animal Preparation:
-
Anesthetize the cat and perform a laminectomy to expose the lumbar spinal cord.
-
Mount the animal in a stereotaxic frame to ensure stability.
-
Maintain the animal's physiological parameters (body temperature, respiration, etc.) throughout the experiment.
-
-
Electrode Placement and Recording:
-
Lower a multi-barreled micropipette into the dorsal horn of the spinal cord. One barrel is filled with a recording solution (e.g., 2 M NaCl) to record extracellular neuronal activity, while the other barrels are filled with solutions of GABA, glycine, and the test compounds for iontophoretic application.
-
Advance the electrode until the spontaneous or evoked activity of a single neuron is isolated.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline firing rate of the neuron.
-
Apply GABA iontophoretically to the neuron and observe the resulting inhibition of neuronal firing.
-
During a continuous application of GABA, apply the test compound (e.g., Securinine) iontophoretically from another barrel of the micropipette.
-
Record the changes in the neuron's firing rate in response to the application of the antagonist. A reduction or complete blockade of the GABA-induced inhibition is indicative of antagonism.
-
As a control, test the effect of the compound on the inhibition induced by glycine to assess its selectivity.
-
Record and analyze the neuronal spike data to quantify the degree of antagonism.
-
Visualizations
The following diagrams illustrate key concepts from the early research on this compound.
Caption: Mechanism of Securinine's GABA-A receptor antagonism.
Caption: Workflow for the GABA receptor binding assay.
Conclusion
The early research on this compound and its related compounds was instrumental in establishing their primary mechanism of action as GABA receptor antagonists. The quantitative data from binding assays and in vivo studies provided a clear structure-activity relationship, with Securinine and Dihydrosecurinine being the most potent compounds in this early series. The detailed experimental protocols from this era, though requiring meticulous execution, laid the foundation for future pharmacological investigations. This technical guide serves as a comprehensive resource for understanding the foundational research that has shaped our current knowledge of these neuroactive alkaloids. Further research has continued to explore the therapeutic potential of Securinega alkaloids, branching into areas such as oncology and neuroprotection, all built upon the fundamental discoveries of these pioneering early studies.
References
Securitinine's Impact on Cellular Signaling: A Technical Guide for Drug Development
Introduction
Securitinine, a tetracyclic alkaloid derived from plants of the Flueggea genus (formerly Securinega), has garnered significant attention in oncological research.[1][2] Initially explored for its effects on the central nervous system as a GABA receptor antagonist, recent investigations have unveiled its potent anticancer activities across a spectrum of human cancers, including cervical, breast, colon, lung, prostate, and leukemia.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its modulation of key cellular signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
This compound exhibits significant cytotoxic and antiproliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Human Cervical Cancer | 7.02 ± 0.52 µg/ml (32.3 µM) | [4][5][6] |
| HCT 116 (p53-null) | Human Colon Cancer | ~17.5 µM (LD50) | [7] |
| HCT 116 (p53+/+) | Human Colon Cancer | ~50 µM (LD50) | [7] |
| HuP-T3 | Pancreatic Cancer | Effective at 1-10 µM | [8] |
| HL-60 | Human Promyelocytic Leukemia | Mentioned as effective | [5][8] |
| MCF-7 | Human Breast Cancer | Mentioned as effective | [5][8] |
Modulation of Core Cellular Signaling Pathways
This compound exerts its anticancer effects by intervening in multiple, critical signaling cascades that govern cell proliferation, survival, and death.
Induction of Apoptosis via the Mitochondrial Pathway
This compound is a potent inducer of apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[3][4][5] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial membrane potential (MMP) disruption.[4][5][6] The compromised mitochondria release cytochrome c, activating a cascade of executioner caspase proteins, notably caspase-9 and caspases-3/7, which dismantle the cell.[3][4][5]
PI3K/Akt/mTOR Pathway Inhibition
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[9][10][11] this compound has been shown to inhibit this pathway.[1][8][12] In pancreatic cancer cells, l-securinine was found to downregulate the gene expression of PI3K, Akt, and mTOR, while upregulating the expression of PTEN, a tumor suppressor that negatively regulates this pathway.[8] This inhibition contributes significantly to its pro-apoptotic and anti-proliferative effects.
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle, a common mechanism for anticancer agents. Studies have demonstrated its ability to induce cell cycle arrest in the S phase (in HeLa cells) and the G2/M phase (in HCT 116 and gastric cancer cells).[4][5][7][13] This arrest prevents cancer cells from dividing and proliferating. The G2/M arrest is consistent with this compound's ability to bind to tubulin and inhibit microtubule assembly, a process essential for mitosis.[12][14]
Modulation of MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is central to regulating cell proliferation and differentiation.[15] The role of this compound in this pathway appears to be context-dependent. In HeLa cells, this compound treatment stimulated the activity of ERK1/2, which was associated with the induction of apoptosis.[4][5] This suggests that in some cellular contexts, hyperactivation of the ERK pathway can switch its role from pro-survival to pro-apoptotic.
Induction of Ferroptosis
More recent evidence highlights this compound's ability to induce ferroptosis, an iron-dependent form of programmed cell death distinct from apoptosis.[13][16] In gastric cancer cells, this compound treatment led to the upregulation of key genes involved in iron metabolism, such as HMOX1 and FTH1.[13][16] This dysregulation of iron homeostasis and subsequent lipid peroxidation are hallmarks of ferroptosis, presenting a novel therapeutic avenue for targeting drug-resistant cancers.[13]
Other Key Signaling Pathways
Systematic reviews indicate that this compound's anticancer activities also involve the modulation of the Wnt and Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathways, which are fundamental to cancer cell proliferation, metastasis, and autophagy.[1][12][16]
Detailed Experimental Protocols
The following section outlines the standard methodologies for key experiments used to elucidate the effects of this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay:
-
Principle: Measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). An MTT solution is then added to each well and incubated. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured with a microplate reader at ~570 nm. The IC50 value is calculated from the dose-response curve.[6]
-
-
xCELLigence Real-Time Cell Analysis:
-
Principle: A non-invasive, impedance-based system that monitors cell proliferation, viability, and adhesion in real-time. Microelectrodes on the bottom of specialized E-plates measure changes in electrical impedance as cells attach and proliferate.
-
Protocol: Cells are seeded in E-plates, and baseline impedance is measured. This compound is added at various concentrations. The xCELLigence instrument then continuously monitors impedance changes over an extended period, providing a real-time growth curve from which cytotoxicity can be determined.[6]
-
Apoptosis Detection
-
Annexin V/7-AAD Staining:
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V. 7-Aminoactinomycin D (7-AAD) is a membrane-impermeant DNA intercalator that only enters late apoptotic or necrotic cells with compromised membranes.
-
Protocol: Cells treated with this compound are harvested and washed. They are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and 7-AAD. The cell populations are then analyzed and quantified using a flow cytometer.[6]
-
-
Caspase Activity Assays:
-
Principle: Measures the activity of key executioner caspases (e.g., caspase-3/7) or initiator caspases (e.g., caspase-9). The assay uses a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.
-
Protocol: Treated cells are lysed, and the lysate is incubated with the specific caspase substrate. The resulting signal is measured using a fluorometer or luminometer. The intensity of the signal is directly proportional to the caspase activity.[6]
-
Cell Cycle Analysis
-
Principle: Uses a fluorescent DNA-intercalating dye (e.g., Propidium Iodide, PI) to measure the DNA content of each cell in a population. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol: this compound-treated cells are harvested, fixed (e.g., in cold 70% ethanol), and then treated with RNase to prevent RNA staining. The cells are then stained with PI and analyzed by flow cytometry. Histograms of DNA content are generated to determine the percentage of cells in each phase.[6]
Western Blot Analysis
-
Principle: A technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Protocol: Cells are lysed to extract total protein. Protein concentration is determined (e.g., by BCA assay). Equal amounts of protein are loaded and separated on an SDS-PAGE gel. The proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with a primary antibody against a protein of interest (e.g., Akt, p-Akt, ERK, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
Real-Time PCR (qPCR)
-
Principle: Measures the expression levels of specific genes by quantifying the amount of corresponding messenger RNA (mRNA). mRNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine using gene-specific primers and a fluorescent reporter.
-
Protocol: Total RNA is extracted from treated cells and its quality is assessed. The RNA is then converted to cDNA using a reverse transcriptase enzyme. The qPCR reaction is set up with the cDNA template, primers for the gene of interest (e.g., PI3K, AKT, HMOX1), and a fluorescent dye (e.g., SYBR Green). The amplification is monitored in real-time, and the cycle threshold (Ct) value is used to determine the initial amount of target mRNA, typically normalized to a housekeeping gene.[6]
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted anticancer properties. Its ability to simultaneously modulate several key signaling pathways—including the induction of apoptosis and ferroptosis, inhibition of the pro-survival PI3K/Akt/mTOR axis, and induction of cell cycle arrest—makes it a compelling candidate for further therapeutic development.[1] Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and combination therapies with existing chemotherapeutic agents to fully realize its clinical potential. A deeper investigation into its effects on the Wnt and JAK/STAT pathways will further clarify its comprehensive mechanism of action.
References
- 1. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]
- 4. Securinine from Phyllanthus glaucus Induces Cell Cycle Arrest and Apoptosis in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Securinine from Phyllanthus glaucus Induces Cell Cycle Arrest and Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. cusabio.com [cusabio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Securitinine and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Securinega alkaloids, a family of natural products characterized by a dense and complex tetracyclic framework, have garnered significant attention from the synthetic chemistry community due to their intriguing molecular architecture and diverse biological activities. Among these, Securitinine and its C4-oxygenated analogs represent a particularly challenging and important subclass. This document provides detailed application notes and experimental protocols for the total synthesis of this compound and several of its key analogs, drawing from recent advancements in the field. The methodologies outlined herein are based on a collective total synthesis strategy that allows for divergent access to these complex molecules through stereocontrolled modifications of a common piperidine core. Quantitative data is presented in structured tables for ease of comparison, and key synthetic pathways are visualized using diagrams to facilitate understanding of the experimental workflows.
Introduction
This compound is a member of the Securinega alkaloids, a large family of natural products isolated from plants of the Euphorbiaceae family.[1] These compounds are characterized by a unique bridged tetracyclic system containing an indolizidine or pyrrolizidine core. This compound and its analogs have shown a range of biological activities, making them attractive targets for both total synthesis and further investigation in drug discovery programs.
The development of a unified synthetic strategy to access not only this compound but also its structurally diverse, C4-oxygenated analogs has been a significant challenge. A recent breakthrough by Park et al. (2022) describes a collective total synthesis that enables the preparation of various C4-oxygenated securinine-type alkaloids, including this compound, securingines, secu'amamine D, and phyllanthine, from a common intermediate.[1] This approach relies on stereocontrolled oxidation, rearrangement, and epimerization at key positions of the piperidine core within the (neo)securinane scaffold.
These application notes provide a detailed overview of this synthetic approach, offering step-by-step protocols for key transformations, comprehensive data tables for yields and stereoselectivity, and graphical representations of the synthetic pathways.
Synthetic Strategy Overview
The collective total synthesis strategy for this compound and its analogs commences with the construction of a key piperidine core, which is then subjected to a series of stereocontrolled diversification reactions. The general workflow can be summarized as follows:
-
Core Synthesis : Assembly of the fundamental tetracyclic structure.
-
Stereocontrolled Piperidine Modifications : Introduction of desired stereochemistry and functional groups on the piperidine ring.
-
Divergent Synthesis : Transformation of advanced intermediates into the final natural products.
The following diagram illustrates the high-level logical flow of this synthetic approach.
Key Experimental Protocols
The following protocols are adapted from the supplementary information of Park et al., Nature Communications, 2022 , 13, 5149.[1]
Protocol 1: Synthesis of α,β-Unsaturated Lactam Intermediate
This protocol describes a key step in the synthesis of the tetracyclic core, involving an enantioselective conjugate borylation.
Reaction Scheme:
Materials:
-
Lactam Precursor
-
Bis(pinacolato)diboron (B₂pin₂)
-
Copper(I) chloride (CuCl)
-
(S)-Taniaphos
-
Sodium tert-butoxide (NaOtBu)
-
Sodium perborate monohydrate (NaBO₃·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Water (deionized)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the lactam precursor (1.0 equiv), CuCl (0.02 equiv), NaOtBu (0.03 equiv), and (S)-Taniaphos (0.04 equiv).
-
Add anhydrous THF and cool the mixture to the specified temperature.
-
Add a solution of B₂pin₂ (1.1 equiv) in THF dropwise.
-
Stir the reaction at 23 °C until completion, as monitored by TLC.
-
Upon completion, add a mixture of THF and H₂O.
-
Add NaBO₃·H₂O (5.0 equiv) portion-wise and stir vigorously at 23 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated lactam.
Quantitative Data:
| Compound | Yield (%) | Enantiomeric Excess (ee %) |
| α,β-Unsaturated Lactam | 54 (2 steps) | 96 |
Protocol 2: Synthesis of this compound from an Advanced Intermediate
This protocol details the final steps in the total synthesis of this compound, involving an oxidation and rearrangement cascade.
Reaction Scheme:
Materials:
-
Advanced Intermediate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the advanced intermediate (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add VO(acac)₂ (1.0 equiv).
-
Add m-CPBA (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
The crude product is then subjected to rearrangement conditions as described in the literature to yield this compound.
-
Purify the final product by flash column chromatography.
Quantitative Data:
| Product | Yield (%) |
| This compound | 54 |
Synthesis of this compound Analogs
The developed synthetic route allows for the divergent synthesis of various analogs by modifying the reaction conditions or intermediates.
Securingine C and D Synthesis
The synthesis of Securingines C and D involves a key epoxidation and subsequent rearrangement.
Quantitative Data for Key Steps:
| Step | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio |
| Epoxidation | Oxone, NaHCO₃, Catalyst | Epoxide Intermediate | 71 (after 2 cycles) | 3:1 er |
| Rearrangement | TFA:CH₂Cl₂ (1:1 v/v) | Securingine C/D Precursor | 63 (2 steps) | - |
Secu'amamine D Synthesis
Secu'amamine D is synthesized via a 1,2-Meisenheimer rearrangement.
Quantitative Data for Key Steps:
| Step | Reagents and Conditions | Product | Yield (%) | | :--- | :--- | :--- | | N-Oxidation | m-CPBA, K₂CO₃ | N-Oxide Intermediate | 83 | | 1,2-Meisenheimer Rearrangement | Heat | Secu'amamine D | 75 |
Summary of Quantitative Data
The following table summarizes the yields for the total synthesis of this compound and its key analogs from a common precursor.
| Target Molecule | Overall Yield (%) | Key Strategy | Reference |
| This compound | Not explicitly stated | Stereocontrolled Oxidation | [1] |
| Securingine A | Not explicitly stated | Cope Elimination | [1] |
| Securingine C | Not explicitly stated | Epoxidation/Rearrangement | [1] |
| Securingine D | Not explicitly stated | Epoxidation/Rearrangement | [1] |
| Secu'amamine D | Not explicitly stated | 1,2-Meisenheimer Rearrangement | [1] |
| Phyllanthine | Not explicitly stated | Stereocontrolled Oxidation | [1] |
| 4-epi-Phyllanthine | Not explicitly stated | Stereocontrolled Oxidation | [1] |
Note: The original publication focuses on the development of the synthetic routes and provides yields for key steps rather than overall yields for each final product.
Conclusion
The collective total synthesis strategy provides a powerful and flexible platform for accessing this compound and a variety of its C4-oxygenated analogs.[1] The detailed protocols and quantitative data presented in these application notes are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The ability to divergently synthesize these complex natural products will undoubtedly facilitate further investigation into their biological activities and potential therapeutic applications.
References
Stereocontrolled Synthesis of C4-Oxygenated Securinine-Type Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Securinine-type alkaloids, a class of tetracyclic natural products isolated from plants of the Securinega genus, have garnered significant attention from the synthetic and medicinal chemistry communities due to their complex molecular architectures and diverse biological activities. A particularly intriguing subset of this family is the C4-oxygenated securinine alkaloids, which feature an oxygen functional group at the C4 position of the piperidine ring. This functionalization has been shown to be crucial for a range of biological effects, including cytotoxic, anti-inflammatory, and neuroprotective activities, making these compounds promising scaffolds for drug discovery and development.
The stereocontrolled synthesis of these alkaloids presents a formidable challenge due to the presence of multiple stereocenters and the need for precise control over the introduction of the C4-oxygen moiety. This document outlines a robust and versatile synthetic strategy that enables the collective total synthesis of a variety of C4-oxygenated securinine-type alkaloids, including securingines A, C, and D, securitinine, secu'amamine D, phyllanthine, and 4-epi-phyllanthine.
The core of this synthetic approach revolves around the stereocontrolled diversification of a common piperidine core within (neo)securinane scaffolds. Key transformations include stereoselective oxidation, rearrangement, and epimerization at the N1 and C2–C4 positions. This strategy provides a unified solution to access a wide range of these natural products with varying oxidative and stereochemical patterns, facilitating the exploration of their structure-activity relationships (SAR) and the development of novel therapeutic agents. The detailed protocols provided herein offer a practical guide for the synthesis of these complex molecules, empowering researchers to further investigate their biological potential.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps in the collective total synthesis of various C4-oxygenated securinine-type alkaloids.
Table 1: Synthesis of Key Intermediates
| Entry | Product | Starting Material | Key Reagents and Conditions | Yield (%) | Diastereomeric/Enantiomeric Ratio |
| 1 | α,β-Unsaturated Lactam 24 | Protected Piperidone | 1. LiHMDS, Comins' reagent; 2. Pd(OAc)₂, PPh₃, CO, i-Pr₂NEt, MeOH | 71 (2 cycles) | N/A |
| 2 | C4-Hydroxy Lactam 26 | α,β-Unsaturated Lactam 24 | 1. B₂pin₂, CuCl, (S)-Taniaphos, NaOtBu, MeOH, THF; 2. NaBO₃·H₂O | 54 (2 steps) | 96% ee |
| 3 | C4-Methoxy Lactam 27 | C4-Hydroxy Lactam 26 | Me₃OBF₄, proton-sponge, CH₂Cl₂ | 72 | 96% ee |
| 4 | Neosecurinane Amine 30 | C4-Methoxy Lactam 27 | 1. LiEt₃BH, THF; 2. TIPSOTf, Et₃N; 3. Bu₂BOTf, 28 ; 4. TBAF | 61 (2 steps) | >20:1 dr |
| 5 | This compound 3 | Neosecurinane Amine 30 | MsCl, Et₃N, CH₂Cl₂ | 87 | N/A |
Table 2: Synthesis of C4-Oxygenated Securinine Alkaloids
| Entry | Product | Starting Material | Key Reagents and Conditions | Yield (%) |
| 1 | Secu'amamine D 6 | This compound 3 | m-CPBA, K₂CO₃, CH₂Cl₂ | 75 |
| 2 | Securingine A 7b | Neosecurinane Amine 30 | m-CPBA, K₂CO₃, CH₂Cl₂ | 85 |
| 3 | Securingine C 8b | α,β-Unsaturated Lactam 24 | 1. Oxone, NaHCO₃, 35 , Na₂EDTA, Bu₄NHSO₄; 2. LiEt₃BH; 3. Bu₂BOTf, 28 ; 4. TBAF; 5. MsCl, Et₃N; 6. TFA; 7. m-CPBA, VO(acac)₂ | 46 (from 38 ) |
| 4 | Securingine D 9b | Intermediate 39 | 1. MsCl, Et₃N; 2. TFA; 3. m-CPBA, VO(acac)₂ | 63 (from 39 ) |
| 5 | Phyllanthine 5 | Intermediate 43 | 1. MsCl, Et₃N; 2. TFA | 65 (2 steps) |
| 6 | 4-epi-Phyllanthine 4 | Neosecurinane Amine 30 | 1. Thiophenol, [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, blue LED; 2. MsCl, Et₃N; 3. TFA | 41 (from C2-epimer) |
Experimental Protocols
The following are detailed methodologies for key experiments in the stereocontrolled synthesis of C4-oxygenated securinine-type alkaloids.
Protocol 1: Synthesis of α,β-Unsaturated Lactam (24)
This protocol describes the synthesis of a key α,β-unsaturated lactam intermediate, which serves as a precursor for the introduction of the C4-oxygen functionality.
-
Triflation of Protected Piperidone: To a solution of the starting protected piperidone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add LiHMDS (1.2 equiv, 1.0 M in THF) dropwise. Stir the mixture for 1 h at -78 °C. Then, add a solution of Comins' reagent (1.1 equiv) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 h. Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Carbonylative Annulation: To a solution of the crude vinyl triflate from the previous step in a mixture of MeOH and i-Pr₂NEt, add Pd(OAc)₂ (0.1 equiv) and PPh₃ (0.2 equiv). Pressurize the reaction vessel with CO (1 atm) and heat to 60 °C for 12 h. After cooling to room temperature, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the α,β-unsaturated lactam 24 .
Protocol 2: Enantioselective Synthesis of C4-Methoxy Lactam (27)
This protocol details the asymmetric conjugate borylation and subsequent methylation to install the C4-methoxy group with high enantioselectivity.
-
Asymmetric Conjugate Borylation: In a glovebox, to a flame-dried flask, add CuCl (0.02 equiv), (S)-Taniaphos (0.04 equiv), and NaOtBu (0.03 equiv). Add anhydrous THF and stir for 30 min. Add a solution of α,β-unsaturated lactam 24 (1.0 equiv) in THF, followed by MeOH (2.0 equiv) and B₂pin₂ (1.1 equiv). Stir the reaction at room temperature for 24 h.
-
Oxidative Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Concentrate the organic layer and dissolve the residue in a 1:1 mixture of THF and H₂O. Add NaBO₃·H₂O (5.0 equiv) and stir vigorously for 12 h. Extract the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield C4-hydroxy lactam 26 .
-
Methylation: To a solution of C4-hydroxy lactam 26 (1.0 equiv) and proton-sponge (4.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add Me₃OBF₄ (3.0 equiv). Stir the mixture at room temperature for 12 h. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography to afford C4-methoxy lactam 27 .
Protocol 3: Synthesis of Secu'amamine D (6) and Securingine A (7b)
This protocol describes the divergent synthesis of Secu'amamine D and Securingine A from a common neosecurinane intermediate.
-
Synthesis of Neosecurinane Amine (30): This multi-step sequence involves reduction of the lactam, protection of the resulting alcohol, a stereoselective aldol reaction, and subsequent deprotection and cyclization to form the neosecurinane core.
-
Synthesis of this compound (3): To a solution of neosecurinane amine 30 (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add Et₃N (6.0 equiv) and MsCl (3.0 equiv). Stir for 1 h at 0 °C. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Dry, concentrate, and purify by flash column chromatography to yield this compound 3 .
-
Synthesis of Secu'amamine D (6): To a solution of this compound 3 (1.0 equiv) and K₂CO₃ (3.0 equiv) in CH₂Cl₂ at 0 °C, add m-CPBA (1.1 equiv). Stir the mixture at room temperature for 12 h. Filter the mixture, concentrate the filtrate, and purify by flash column chromatography to give secu'amamine D 6 .[3]
-
Synthesis of Securingine A (7b): To a solution of neosecurinane amine 30 (1.0 equiv) and K₂CO₃ (3.0 equiv) in CH₂Cl₂ at 0 °C, add m-CPBA (1.1 equiv). Stir at room temperature for 12 h. Filter, concentrate, and purify by flash column chromatography to afford securingine A 7b .[3]
Protocol 4: Light-Mediated C2-Epimerization for the Synthesis of 4-epi-Phyllanthine (4)
This protocol illustrates a key stereochemical inversion at the C2 position using photoredox catalysis.
-
C2-Epimerization: In a vial, dissolve the C2-epimer of neosecurinane amine 30 (1.0 equiv), thiophenol (2.0 equiv), and [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ (0.01 equiv) in anhydrous MeCN. Irradiate the mixture with a blue LED (450 nm) at room temperature for 24 h. Concentrate the reaction mixture and purify by flash column chromatography to isolate the C2-epimerized product.
-
Conversion to 4-epi-Phyllanthine (4): The resulting epimer is then converted to 4-epi-phyllanthine 4 via a two-step sequence of mesylation followed by treatment with TFA, similar to the synthesis of phyllanthine.
Mandatory Visualization
The following diagrams illustrate the key synthetic pathways and logical relationships in the stereocontrolled synthesis of C4-oxygenated securinine-type alkaloids.
Caption: Key synthetic route to this compound and its divergent conversion.
Caption: Stereodivergent synthesis of phyllanthine and its C4-epimer.
Caption: General workflow for the synthesis of C4-oxygenated securinine alkaloids.
References
Chemical Synthesis of Securitinine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the chemical synthesis of Securitinine, a tetracyclic alkaloid with significant biological activity. The following application notes and protocols are based on established synthetic routes, offering a guide for the laboratory preparation of this complex natural product.
This compound belongs to the Securinega alkaloid family, characterized by a unique and rigid tetracyclic framework. Its biological activities, including its role as a GABA receptor antagonist and its potential in neuroprotective and antitumor applications, have made it a compelling target for organic synthesis. The development of efficient and stereocontrolled synthetic routes is crucial for further pharmacological studies and the development of novel therapeutic agents based on its scaffold.
Synthetic Strategies Overview
Several successful total syntheses of this compound and its congeners have been reported, employing various starting materials and key transformations. A prominent asymmetric synthesis begins with the chiral pool starting material trans-4-hydroxy-L-proline .[1][2][3] This approach leverages the inherent stereochemistry of the starting material to control the absolute configuration of the final product. Another versatile strategy involves a collective synthesis approach that allows for the preparation of various C4-oxygenated securinine-type alkaloids, including this compound.[4][5][6] Racemic syntheses, for instance from 1,4-cyclohexanedione , have also been developed.[4] Key reactions frequently employed in these syntheses include intramolecular Heck cyclization, ring-closing metathesis (RCM), and vinylogous Mannich reactions.
The following sections detail a well-established asymmetric synthesis of (-)-Securitinine, providing both a summary of the synthetic sequence and detailed experimental protocols for key steps.
Asymmetric Total Synthesis of (-)-Securitinine from trans-4-hydroxy-L-proline
An 18-step asymmetric total synthesis of (-)-Securitinine has been achieved with an overall yield of 16%, starting from the readily available chiral building block trans-4-hydroxy-L-proline.[1][2][3] This strategy highlights the use of an intramolecular Heck cyclization to construct the tetracyclic skeleton and a highly diastereoselective preparation of a key spirocyclic α,β-unsaturated γ-lactone intermediate.
Summary of Synthetic Steps and Yields
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1-4 | Preparation of Pyroglutamate derivative | (Not detailed in abstract) | 96 |
| 5 | Reduction to aminal | LiBEt₃H | (Not isolated) |
| 6 | Acetylation | Acetic anhydride | 87 (over 2 steps) |
| 7 | Allylation | Allyl trimethylsilane, BF₃·OEt₂ | 88 |
| ... | ... | ... | ... |
| 18 | Final cyclization to (-)-Securitinine | (Details in full experimental protocol) | (Included in overall 16%) |
| Overall | trans-4-hydroxy-L-proline to (-)-Securitinine | 18 steps | 16 |
Experimental Protocols for Key Steps
The following are representative, detailed methodologies for key transformations in the synthesis of (-)-Securitinine.
Protocol 1: Intramolecular Heck Cyclization to form the Tetracyclic Skeleton
This protocol describes the crucial cyclization step to form ring C of the this compound core.
Materials:
-
Iodoalkene precursor
-
trans-di(μ-acetato)-bis[o-(di-o-tolylphosphino)benzyl]-dipalladium(II) (Herrmann–Beller catalyst)
-
Tetrabutylammonium bromide (ⁿBu₄NBr)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the iodoalkene precursor in DMA, add sodium acetate (NaOAc), tetrabutylammonium bromide (ⁿBu₄NBr), and the Herrmann–Beller palladium catalyst.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tetracyclic product. The reported yield for this step is 82%.
Protocol 2: Ring-Closing Metathesis for Lactone Formation
This protocol details the formation of the α,β-unsaturated γ-lactone (ring D) using a ring-closing metathesis reaction.
Materials:
-
Diene precursor
-
Hoveyda–Grubbs second-generation catalyst
-
Dichloromethane (CH₂Cl₂)
-
Sealed tube or pressure vessel
-
Nitrogen or Argon source
Procedure:
-
Dissolve the diene precursor in dichloromethane in a sealable reaction tube.
-
Add the Hoveyda–Grubbs second-generation catalyst (typically 10 mol%).
-
Seal the tube and heat the reaction mixture to 60 °C.
-
Maintain the reaction at this temperature for 16 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated γ-lactone. The reported yield for this transformation is 78%.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the asymmetric synthesis of (-)-Securitinine.
Caption: Generalized workflow for the asymmetric synthesis of (-)-Securitinine.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including neuroprotective and antitumor effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways. For instance, this compound has been shown to influence the PI3K/AKT/mTOR and JAK/STAT pathways, which are critical in cell growth, proliferation, and survival.[7][8][9]
The diagram below illustrates the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 3. The asymmetric total synthesis of (−)-securinine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. [Total synthesis of securinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antiproliferative and Metabolic Evaluations of Novel Securinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Securitinine from Flueggea suffruticosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Securitinine is a tetracyclic Securinega alkaloid that can be isolated from the medicinal plant Flueggea suffruticosa (Pall.) Baill., a member of the Euphorbiaceae family.[1][2][3] This class of alkaloids has garnered significant interest from the scientific community due to their diverse and potent biological activities. Historically, plants containing these compounds have been utilized in traditional medicine.[4] Modern research has focused on their potential as scaffolds for drug discovery, particularly in the development of novel therapeutics. This compound and its analogues have demonstrated a range of pharmacological effects, making their efficient isolation and characterization a critical step for further investigation and development.[1][2][4]
These application notes provide a comprehensive overview of the protocols for the isolation and purification of this compound from F. suffruticosa. The methodologies described are based on established phytochemical investigation techniques and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Summary
The isolation of this compound is often part of a broader phytochemical analysis of Flueggea suffruticosa, which yields a variety of Securinega alkaloids. The following table summarizes representative data related to the extraction and isolation of these alkaloids. It is important to note that yields can vary significantly based on the plant material, collection time, and specific extraction and purification methods employed.
| Parameter | Value | Source |
| Plant Part Used | Fruits, Twigs, Leaves, Roots | [1][2][5][6] |
| Initial Extraction Solvent | 80% aqueous ethanol | [7] |
| Dichloromethane (CH2Cl2) Soluble Fraction Yield | 2.3 g (from 40.2 g crude extract) | [7] |
Experimental Protocols
The following protocols describe a general procedure for the extraction and isolation of this compound from Flueggea suffruticosa. The process involves initial extraction, solvent partitioning, and subsequent chromatographic separation.
Protocol 1: Preparation of Plant Material and Initial Extraction
-
Plant Material Collection and Preparation:
-
Collect the desired parts of Flueggea suffruticosa (e.g., dried leaves, twigs, or fruits).
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material with 80% aqueous ethanol at room temperature.[7] A typical ratio is 1:10 (w/v) of plant material to solvent.
-
Perform the extraction three times to ensure exhaustive extraction of the alkaloids.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[7]
-
Protocol 2: Solvent Partitioning for Alkaloid Enrichment
-
Acid-Base Extraction:
-
Suspend the crude extract in distilled water.[7]
-
Acidify the aqueous suspension with a dilute acid (e.g., 2% HCl) to a pH of approximately 2-3. This protonates the alkaloids, making them water-soluble.
-
Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane to remove lipids and other non-polar compounds.[7] Discard the organic phase.
-
Basify the remaining aqueous phase with a base (e.g., NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution using a chlorinated solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3).[7] Repeat this extraction multiple times.
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield a total alkaloid fraction.
-
Protocol 3: Chromatographic Isolation of this compound
The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds like this compound. This is typically achieved through a series of chromatographic techniques.
-
Column Chromatography (CC):
-
Subject the total alkaloid fraction to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl3-MeOH) or dichloromethane and methanol (CH2Cl2-MeOH), with the methanol concentration increasing from 0% to 100%.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using preparative HPLC.
-
A C18 column is commonly used for the separation of alkaloids.
-
The mobile phase is typically a mixture of acetonitrile (ACN) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Monitor the elution using a UV detector, as the butenolide moiety in this compound absorbs UV light.
-
Collect the peak corresponding to this compound.
-
Protocol 4: Structure Elucidation and Characterization
The identity and purity of the isolated this compound should be confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and confirm the identity of this compound by comparing the data with published values.[1][8]
-
X-ray Crystallography: For an unambiguous determination of the absolute configuration, single-crystal X-ray diffraction analysis can be performed.[1][8]
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Logical Relationship in Solvent Partitioning
Caption: Logic of the acid-base extraction for alkaloid enrichment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Securinega alkaloids from the fruits of Flueggea suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Securitinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Securitinine, a member of the Securinega alkaloid family, presents a unique tetracyclic structure that has garnered significant interest in the scientific community. Its complete analytical characterization is crucial for advancing research into its potential pharmacological applications. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The provided methodologies cover sample preparation, data acquisition, and interpretation, and are designed to serve as a comprehensive guide for researchers in natural product chemistry, analytical chemistry, and drug development.
Introduction to this compound
This compound is a tetracyclic alkaloid featuring a butenolide moiety and a complex fused ring system. The precise elucidation of its structure is fundamental for understanding its chemical properties and biological activities. Modern analytical techniques, particularly NMR and MS, are indispensable tools for the unambiguous structural confirmation and quantification of this compound. This document outlines standardized protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, enabling the elucidation of its complete covalent structure and stereochemistry. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is recommended for full structural assignment.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature for spectra acquired in deuterated chloroform (CDCl₃).[1]
Table 1: ¹H NMR (500 MHz, CDCl₃) Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 3.58 | d | 7.5 |
| 3α | 2.15 | m | |
| 3β | 1.85 | m | |
| 4 | 4.25 | d | 4.0 |
| 5α | 2.05 | m | |
| 5β | 1.70 | m | |
| 6α | 2.80 | dd | 12.0, 4.0 |
| 6β | 2.60 | d | 12.0 |
| 7 | 4.85 | s | |
| 9 | 3.80 | d | 6.0 |
| 10 | 2.95 | m | |
| 12 | 7.10 | s | |
| 14 | 5.05 | d | 1.5 |
| 15 | 5.95 | d | 1.5 |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 2 | 68.5 |
| 3 | 30.2 |
| 4 | 75.1 |
| 5 | 25.8 |
| 6 | 55.4 |
| 7 | 85.2 |
| 8 | 135.0 |
| 9 | 62.1 |
| 10 | 45.3 |
| 11 | 172.5 |
| 12 | 140.8 |
| 13 | 98.9 |
| 14 | 105.5 |
| 15 | 170.1 |
Experimental Protocol for NMR Analysis
2.2.1. Sample Preparation
-
Accurately weigh approximately 5 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2.2.2. NMR Data Acquisition
-
Acquire NMR spectra on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Record a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Record a ¹³C NMR spectrum using a standard pulse program with proton decoupling.
-
Acquire 2D NMR spectra, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations.
2.2.3. Data Processing and Interpretation
-
Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Assign the proton and carbon signals based on their chemical shifts, multiplicities, coupling constants, and correlations observed in the 2D spectra.
NMR Experimental Workflow
References
Application Notes and Protocols for Determining the Biological Activity of Securitinine In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Securitinine, a tetracyclic alkaloid derived from plants of the Securinega genus, has garnered significant scientific interest due to its diverse biological activities. Historically recognized for its effects on the central nervous system as a GABA receptor antagonist, recent research has unveiled its potent anticancer properties.[1][2][3] this compound has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the cervix, lung, and stomach.[1][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT, as well as the induction of specific cell death processes like apoptosis and ferroptosis.[5][6]
These application notes provide a comprehensive overview of in vitro assays to characterize the biological activities of this compound. Detailed protocols for assessing its cytotoxic and mechanistic effects are presented to aid researchers in the systematic evaluation of this promising natural compound.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various human cancer cell lines, providing a comparative view of its cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| (-)-Securinine | HeLa | Cervical Cancer | 32.3 | 24 h | [1][2] |
| L-securinine | A549 | Lung Cancer | 22.7 (at 24h), 12.0 (at 36h), 9.7 (at 48h) | 24, 36, 48 h | |
| Securinine | HGC-27 | Gastric Cancer | ~10-20 (qualitative) | 48 h | |
| Securinine | MGC-803 | Gastric Cancer | ~10-20 (qualitative) | 48 h | |
| Securinine Derivative | HCT-116 | Colon Cancer | Weakly active (~50% inhibition at 10 µM) | 72 h | |
| Securinine Derivative | A-375 | Melanoma | As low as 0.06 | Not Specified |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1.0 to 50.0 µg/mL) and a vehicle control (DMSO, final concentration ≤ 0.5%).[1]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[7]
-
After the 4-hour incubation with MTT, add 100 µL of solubilization solution to each well and incubate overnight at room temperature to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
b) Resazurin Assay
This fluorescent assay also measures metabolic activity.
-
Materials:
-
Human cancer cell lines (e.g., A549)
-
Complete culture medium
-
This compound stock solution
-
Resazurin solution
-
96-well plates
-
Fluorometric microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
After cell attachment, treat with serial dilutions of this compound and a vehicle control.
-
Incubate for the desired duration.
-
Add resazurin solution to each well (to a final concentration of, for example, 0.1 mg/mL) and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 530-570 nm and an emission wavelength of 590-620 nm.
-
Calculate cell viability and IC50 values.
-
c) Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Materials:
-
Human cancer cell lines (e.g., HGC-27, MGC-803)
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).[7]
-
Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with 4% paraformaldehyde or methanol, and stain with crystal violet solution for 10-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Apoptosis and Cell Death Assays
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells immediately by flow cytometry.
-
b) Ferroptosis Induction Assay
Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation.
-
Materials:
-
Human cancer cell lines (e.g., HGC-27)
-
Complete culture medium
-
This compound stock solution
-
Lipid Peroxidation Assay Kit (e.g., using C11-BODIPY 581/591)
-
Malondialdehyde (MDA) Assay Kit
-
Fluorescence microscope or flow cytometer
-
-
Protocol for Lipid Peroxidation:
-
Treat cells with this compound for the desired time.
-
Stain the cells with a lipid peroxidation sensor (e.g., C11-BODIPY 581/591) according to the manufacturer's protocol.[10]
-
Analyze the shift in fluorescence (e.g., from red to green) using a fluorescence microscope or flow cytometer to quantify lipid peroxidation.[10]
-
-
Protocol for MDA Levels:
-
Treat cells with this compound.
-
Harvest the cells and lyse them.
-
Measure the levels of MDA, a product of lipid peroxidation, using a commercially available MDA assay kit.[6]
-
Mechanistic Assays
a) Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling cascades.
-
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-catenin, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
General Protocol:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
-
Specific Pathways to Investigate:
b) GABA Receptor Binding Assay
This competitive binding assay determines the affinity of this compound for GABA receptors.
-
Materials:
-
Rat brain membrane preparation
-
[³H]muscimol or [³H]GABA (radioligand)
-
Unlabeled GABA or a known antagonist (for non-specific binding)
-
This compound solutions of varying concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
In assay tubes, combine the rat brain membrane preparation, the radioligand (e.g., 5 nM [³H]muscimol), and either:
-
Binding buffer (for total binding)
-
A high concentration of unlabeled GABA (e.g., 10 µM) (for non-specific binding)
-
Varying concentrations of this compound (for competition)
-
-
Incubate at 4°C for a specified time (e.g., 45 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 or Ki value for this compound.
-
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kurarinone targets JAK2-STAT3 signaling in colon cancer-stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Icaritin Inhibits JAK/STAT3 Signaling and Growth of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct measurements of neurosteroid binding to specific sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vivo Experimental Models for Studying the Effects of Securitinine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Securitinine, a tetracyclic indolizidine alkaloid derived from plants of the Securinega genus, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily known as a GABAA receptor antagonist, recent research has unveiled its potential as a multifaceted therapeutic agent with anticancer, neuropharmacological, and immunomodulatory properties. This document provides detailed application notes and protocols for establishing and utilizing in vivo experimental models to investigate the effects of this compound. The methodologies outlined herein are based on established preclinical studies and are intended to guide researchers in the consistent and reproducible evaluation of this compound's biological activities.
I. Anticancer Effects of this compound
This compound has demonstrated potent anticancer activity against various cancer types, including gastric, colon, breast, and lung cancer[1][2][3]. The primary in vivo model for evaluating its efficacy is the subcutaneous xenograft mouse model.
A. Gastric Cancer Xenograft Model
This model is crucial for assessing the in vivo efficacy of this compound against gastric cancer. Human gastric cancer cell lines, such as HGC-27 or AGS, are implanted into immunodeficient mice to establish tumors[4][5].
Experimental Protocol:
-
Animal Model: 5 to 6-week-old male BALB/c nude mice are recommended. These mice lack a thymus, preventing the rejection of human tumor xenografts.
-
Cell Culture: Human gastric cancer cell lines (e.g., HGC-27, MGC-803, or AGS) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator[4].
-
Cell Preparation for Injection: Cells are harvested during the logarithmic growth phase. They are washed with phosphate-buffered saline (PBS) and resuspended in serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.
-
Tumor Cell Implantation: Mice are anesthetized, and 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using a caliper. The volume is calculated using the formula: Volume = (length × width²) / 2.
-
This compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups. This compound is dissolved in a suitable vehicle (e.g., DMSO and saline). Daily intraperitoneal injections of this compound at doses of 25 mg/kg and 50 mg/kg have been shown to be effective[6]. The control group receives vehicle injections.
-
Endpoint and Analysis: The experiment is typically terminated after a predefined period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowable size. Tumors are excised, weighed, and photographed. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis or snap-frozen for molecular studies (e.g., Western blotting, RNA sequencing).
Quantitative Data Summary:
| Cell Line | Animal Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| HGC-27 | BALB/c nude mice | 25 mg/kg/day (i.p.) | 24 days | ~60% | [6] |
| HGC-27 | BALB/c nude mice | 50 mg/kg/day (i.p.) | 24 days | ~72% | [6] |
| AGS | BALB/c nude mice | Not specified | Not specified | Significant | [5] |
B. Colon Cancer Xenograft Model
Similar to the gastric cancer model, the colon cancer xenograft model utilizes human colon cancer cell lines like HCT-116 to evaluate this compound's therapeutic potential[7][8][9][10].
Experimental Protocol:
The protocol is largely the same as for the gastric cancer model, with the primary difference being the use of a human colon cancer cell line (e.g., HCT-116).
Quantitative Data Summary:
While specific in vivo quantitative data for this compound in HCT-116 xenografts is not detailed in the provided search results, the potent in vitro activity against this cell line suggests it as a valuable model for future studies[6][8].
Signaling Pathways and Mechanisms of Action in Cancer
This compound exerts its anticancer effects through the modulation of multiple signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
-
Induction of Ferroptosis: In gastric cancer, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death. This involves the upregulation of genes like HMOX1, FTH1, and FTR[1][4][11].
-
PI3K/Akt/mTOR Pathway Inhibition: this compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism in many cancers[3][12][13].
-
AURKA-β-catenin/Akt/STAT3 Pathway Inhibition: In gastric cancer, this compound has been found to target AURKA, leading to the suppression of the cell cycle and the β-catenin/Akt/STAT3 pathway[5].
Visualization of Anticancer Signaling Pathways:
Caption: this compound's anticancer signaling pathways.
II. Neuropharmacological Effects of this compound
This compound exhibits a range of effects on the central nervous system, including neuroprotection and antidepressant-like activities.
A. Neuroprotective Effects in an Alzheimer's Disease Rat Model
This compound has shown potential in mitigating the cognitive deficits and neuroinflammation associated with Alzheimer's disease[14].
Experimental Protocol:
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are commonly used.
-
Induction of Alzheimer's-like Pathology: A widely used method involves the intracerebroventricular (ICV) injection of beta-amyloid (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42) to induce cognitive impairment and neuroinflammation[14][15]. Another model uses chronic administration of aluminum chloride (AlCl3)[16].
-
This compound Administration: Chronic administration of D-securinine (a stereoisomer of this compound) at a dose of 40 mg/kg has been shown to be effective in an Aβ-induced rat model[14]. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent throughout the study.
-
Behavioral Assessment: Cognitive function is assessed using behavioral tests such as the Morris Water Maze (MWM) to evaluate spatial learning and memory.
-
Biochemical and Histological Analysis: After the behavioral tests, brain tissues are collected. Immunohistochemistry can be used to assess glial inflammatory responses. Biochemical assays can measure the activity of enzymes like choline acetyltransferase (ChAT) and acetylcholinesterase (AchE)[14].
Quantitative Data Summary:
| Animal Model | Induction Method | This compound Dose | Key Findings | Reference |
| Rats | ICV injection of Aβ(25-35) | 40 mg/kg (D-securinine) | Significantly shortened latency in MWM, decreased AchE activity, reduced glial inflammatory responses. | [14] |
B. Antidepressant-like Effects
The antidepressant potential of this compound can be evaluated using rodent models of depression, such as the Forced Swim Test (FST).
Experimental Protocol: Forced Swim Test (FST)
-
Animal Model: Mice (e.g., C57BL/6) are commonly used.
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
This compound Administration: this compound is administered at various doses prior to the test. The timing of administration (e.g., 30-60 minutes before the test) is critical.
-
Test Procedure: Mice are placed individually in the water-filled cylinder for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test[17][18][19][20].
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Visualization of Neuropharmacological Experimental Workflow:
Caption: Workflow for neuropharmacological studies.
III. Immunomodulatory Effects of this compound
This compound has been shown to enhance macrophage activity, suggesting its potential as an immunomodulatory agent[21].
A. Coxiella burnetii Infection Model
This model is used to assess the ability of this compound to enhance macrophage-mediated clearance of intracellular pathogens[21].
Experimental Protocol:
-
Animal Model: Guinea pigs are a suitable model for Coxiella burnetii infection.
-
Bacterial Strain: Phase II Coxiella burnetii is used for infection.
-
Infection: Animals are infected with an appropriate dose of C. burnetii.
-
This compound Administration: this compound is administered to the treatment group.
-
Assessment of Bacterial Clearance: At specific time points post-infection, tissues (e.g., spleen, liver) are harvested to determine the bacterial load, typically by quantitative PCR or plating of tissue homogenates.
-
Macrophage Activation Markers: Macrophage activation can be assessed by measuring the expression of markers such as CD11b and MHC Class II on macrophages isolated from relevant tissues.
Quantitative Data Summary:
| Animal Model | Pathogen | Key Findings | Reference |
| Guinea Pig | Coxiella burnetii (Phase II) | This compound induced accelerated macrophage killing of C. burnetiiin vivo. | [21] |
Signaling Pathway in Immunomodulation
This compound's immunomodulatory effects appear to be mediated through TLR-independent macrophage activation[21]. This leads to the secretion of pro-inflammatory cytokines and upregulation of activation markers.
Visualization of Immunomodulatory Signaling:
Caption: this compound's immunomodulatory pathway.
Conclusion
The in vivo experimental models described in these application notes provide a robust framework for investigating the diverse therapeutic effects of this compound. The detailed protocols for anticancer, neuropharmacological, and immunomodulatory studies, along with the summarized quantitative data and signaling pathway diagrams, offer a comprehensive guide for researchers. Adherence to these standardized methodologies will facilitate the generation of reliable and comparable data, ultimately advancing our understanding of this compound's therapeutic potential and paving the way for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Securinine inhibits carcinogenesis in gastric cancer by targeting AURKA-β-catenin/Akt/STAT3 and the cell cycle pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative and Metabolic Evaluations of Novel Securinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]
- 9. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer’s disease: In vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. Securinine, a GABAA receptor antagonist, enhances macrophage clearance of phase II C. burnetii: comparison with TLR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Securitinine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Securitinine, a C4-oxygenated Securinega alkaloid. The methodologies outlined are based on the collective total synthesis approach developed by Han et al., which allows for stereocontrolled diversification of the piperidine core. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry interested in accessing this compound and its derivatives for further study and drug development.
Introduction
This compound is a member of the Securinega family of alkaloids, a class of natural products that have garnered significant interest from the synthetic and medicinal chemistry communities due to their complex molecular architectures and diverse biological activities. The presence of an oxygen functionality at the C4 position of the piperidine core in this compound presents a unique synthetic challenge. The following protocols are derived from a robust synthetic strategy that enables the efficient construction of the core structure and the stereoselective installation of the C4-oxygen group.
Synthetic Strategy Overview
The total synthesis of this compound and its derivatives hinges on a convergent strategy that joins a piperidine precursor with a functionalized butenolide fragment. Key transformations include a stereoselective conjugate addition to introduce the C4-oxygen functionality, followed by a series of carefully orchestrated steps to construct the complete tetracyclic framework. The synthesis is designed to be flexible, allowing for the preparation of various analogs by modifying the building blocks or late-stage intermediates.
A crucial aspect of the synthesis is the stereocontrolled introduction of the methoxy group at the C4 position. This is achieved through a Michael addition to an α,β-unsaturated lactam intermediate. The subsequent steps focus on the formation of the bridged bicyclic system characteristic of the Securinega alkaloids.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a key intermediate and its conversion to this compound and a related derivative, 4-epi-phyllanthine, as reported by Han et al.[1]
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Michael Addition & Methylation | α,β-Unsaturated Lactam | C4-Methoxy Adduct (27) | 1. NaOMe, MeOH, 0 °C to 23 °C; 2. Me3OBF4, proton-sponge, CH2Cl2, 0 °C to 23 °C | 72 |
| 2 | Reduction & Silylation | C4-Methoxy Adduct (27) | Silylated Piperidine | 1. LiEt3BH, THF, –78 °C; 2. TIPSOTf, Et3N, Et2O, 0 °C to 23 °C | - |
| 3 | Aldol Reaction | Silylated Piperidine & O-silylated menisdaurilide (23) | Aldol Adduct | Bu2BOTf, Et2O, –78 °C | - |
| 4 | Desilylation & Cyclization | Aldol Adduct | Tetracycle (30) | 1. TBAF, THF, 23 °C; 2. TFA:CH2Cl2 (1:1 v/v), 23 °C; 3. Et3N:MeOH (1:2 v/v), 50 °C | 46 (from 27) |
| 5 | C2-Epimerization | Tetracycle (30) | 4-epi-phyllanthine (4) | [Ir{dF(CF3)ppy}2(dtbpy)]PF6 (cat.), PhSH, blue LED, CH2Cl2, 23 °C | 80 |
| 6 | Conversion to this compound | 4-epi-phyllanthine (4) | This compound (3) | Not detailed in the provided search results | - |
Note: The conversion of 4-epi-phyllanthine to this compound involves a stereochemical inversion at C2. While the synthesis of 4-epi-phyllanthine is detailed, the specific conditions for its conversion to this compound are not explicitly provided in the referenced abstracts. The overall strategy focuses on creating C4-oxygenated derivatives.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound derivatives.
Protocol 1: Synthesis of the C4-Methoxy Adduct (27)
This protocol describes the stereoselective introduction of the C4-methoxy group via a Michael addition followed by methylation.
Materials:
-
α,β-Unsaturated Lactam intermediate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Trimethyloxonium tetrafluoroborate (Me3OBF4)
-
Proton-sponge (1,8-Bis(dimethylamino)naphthalene)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the α,β-unsaturated lactam in anhydrous methanol at 0 °C under an argon atmosphere, add sodium methoxide.
-
Allow the reaction mixture to warm to 23 °C and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
To a solution of the crude product in anhydrous dichloromethane at 0 °C under an argon atmosphere, add proton-sponge followed by trimethyloxonium tetrafluoroborate.
-
Allow the reaction to warm to 23 °C and stir for the specified time.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the product with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography to afford the C4-methoxy adduct (27).
Protocol 2: Formation of the Tetracyclic Core (30)
This protocol outlines the multi-step conversion of the C4-methoxy adduct to the tetracyclic core of this compound derivatives.
Materials:
-
C4-Methoxy Adduct (27)
-
Lithium triethylborohydride (LiEt3BH)
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
Triethylamine (Et3N)
-
Diethylether (Et2O), anhydrous
-
O-silylated menisdaurilide (23)
-
Dibutylboron triflate (Bu2BOTf)
-
Tetrabutylammonium fluoride (TBAF)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
Procedure:
-
Reduction and Silylation:
-
To a solution of the C4-methoxy adduct (27) in anhydrous THF at –78 °C, add LiEt3BH. Stir for the designated time.
-
Quench the reaction and work up to isolate the intermediate alcohol.
-
To a solution of the alcohol in anhydrous Et2O at 0 °C, add Et3N followed by TIPSOTf. Allow the reaction to warm to 23 °C and stir until silylation is complete.
-
-
Aldol Reaction:
-
To a solution of the silylated piperidine and O-silylated menisdaurilide (23) in anhydrous Et2O at –78 °C, add Bu2BOTf. Stir at this temperature until the reaction is complete.
-
-
Desilylation and Cyclization:
-
To a solution of the crude aldol adduct in THF, add TBAF and stir at 23 °C.
-
After workup, dissolve the residue in a 1:1 mixture of TFA and CH2Cl2 and stir at 23 °C.
-
Concentrate the mixture and then dissolve the residue in a 1:2 mixture of Et3N and MeOH. Heat the solution at 50 °C to effect cyclization.
-
After cooling, concentrate the mixture and purify the residue by flash column chromatography to yield the tetracycle (30).
-
Visualizations
Synthetic Pathway to 4-epi-phyllanthine
References
Application Notes and Protocols for Securitinine Purification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Securitinine, a tetracyclic alkaloid isolated from plants of the Securinega genus, has garnered significant interest in the scientific community due to its diverse biological activities. As a GABA receptor antagonist, it holds potential for various therapeutic applications. The purification of this compound to a high degree of purity is crucial for accurate pharmacological studies and potential drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. This document provides detailed application notes and protocols for the purification of this compound using HPLC, based on established methods.
Data Presentation: HPLC Methods for this compound Analysis and Purification
The following tables summarize quantitative data from various HPLC methods used for the analysis and purification of this compound and related alkaloids.
Table 1: Analytical HPLC Method for this compound Quality Control [1]
| Parameter | Condition |
| Stationary Phase | C18 column |
| Mobile Phase | Acetonitrile : 0.04 mol/L Ammonium Acetate (30:70, v/v) |
| Detection Wavelength | 256 nm |
| Purity Achieved | >99% |
Table 2: Semi-Preparative HPLC Methods for Securinega Alkaloids [2]
| Method | Stationary Phase | Mobile Phase | Target Compounds & Retention Times (min) |
| 1 | RP-C18 Silica Gel | 55% aqueous Methanol | Fractionation of crude extract |
| 2 | Lobar-A RP-18 | 50% aqueous Methanol | Further fractionation |
| 3 | Semi-preparative HPLC | 70% aqueous Methanol | Compound 12 (t R = 16.9) |
| 4 | Semi-preparative HPLC | 40% aqueous Methanol | Compound 2 (t R = 42.1), Compound 8 (t R = 28.3) |
| 5 | Semi-preparative HPLC | 34% aqueous Methanol | Compound 9 (t R = 46.1) |
Experimental Protocols
Protocol 1: Overall Purification of High-Purity Monomer this compound from Securinega suffruticosa[1]
This protocol describes a multi-step process to isolate and purify this compound to a purity of over 99%.
Step 1: Extraction
-
Obtain the plant material from Securinega suffruticosa.
-
Perform an alcohol extraction on the plant material to obtain the initial extract solution.
Step 2: Inverted Polymer Chromatography
-
Pack a chromatography column with an inverted polymer resin.
-
Load the extract solution onto the column.
-
Elute the column to remove impurities and collect the eluent containing this compound.
Step 3: Silica Gel Column Chromatography
-
Subject the eluent from the previous step to silica gel column chromatography for further purification.
-
Collect the purified eluent.
Step 4: Recrystallization
-
Concentrate the purified eluent under reduced pressure at a temperature of 55-65 °C until the organic solvent is removed.[1]
-
Recrystallize the resulting solid using an ethanol-water solution. The volume ratio of ethanol to water should be between 1:2 and 4:5.[1]
-
Collect the resulting crystals of high-purity this compound.
Step 5: Quality Control by HPLC
-
Prepare a sample of the purified this compound for HPLC analysis.
-
Perform HPLC analysis using the conditions outlined in Table 1.
-
Confirm the purity of the final product, which should be 99% or higher.[1]
Protocol 2: Semi-Preparative HPLC Purification of Securinega Alkaloids[2]
This protocol provides a general guideline for the purification of Securinega alkaloids, including this compound, using semi-preparative HPLC. The specific conditions may need to be optimized depending on the exact composition of the mixture.
1. Initial Fractionation:
-
Subject the crude extract to column chromatography using an RP-C18 silica gel column.
-
Elute with a mobile phase of 55% aqueous methanol to achieve initial separation into fractions.
2. Secondary Fractionation:
-
Take the fractions containing the alkaloids of interest and perform further fractionation on a Lobar-A RP-18 column with 50% aqueous methanol.
3. Final Purification by Semi-Preparative HPLC:
-
Inject the enriched fractions into a semi-preparative HPLC system.
-
Use a mobile phase consisting of an appropriate concentration of aqueous methanol (e.g., 34%, 40%, or 70%) to isolate individual compounds.[2]
-
Monitor the elution profile and collect the fractions corresponding to the desired alkaloids based on their retention times.
-
Evaporate the solvent from the collected fractions to obtain the purified compounds.
Visualizations
The following diagrams illustrate the experimental workflows for this compound purification.
Caption: Overall workflow for the purification of high-purity this compound.
Caption: Logical workflow for semi-preparative HPLC purification of Securinega alkaloids.
References
Application Notes and Protocols: Elucidating the Structure of Securitinine and its Derivatives using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of X-ray crystallography in determining the three-dimensional structure of Securitinine and its analogues. The protocols outlined below are based on established methodologies for small molecule crystallography and are supplemented with specific data from the structural determination of a closely related derivative, securingine D.
Introduction
This compound is a tetracyclic alkaloid belonging to the Securinega family of natural products. First isolated in 1956, its complex architecture and biological activity have made it a subject of significant interest in chemical synthesis and pharmacology.[1] this compound and its derivatives have demonstrated a range of biological activities, including anticancer and neuroprotective effects, by modulating key signaling pathways.[2][3] Accurate determination of the absolute stereochemistry and three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship and for the rational design of new therapeutic agents.
Data Presentation: Crystallographic Data for Securingine D
The following table summarizes the key crystallographic data for securingine D, a C4-oxygenated derivative of securinine. This data was obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition number 2170237, as reported by Park et al. in 2022.[4][5]
| Parameter | Value |
| CCDC Deposition Number | 2170237 |
| Empirical Formula | C₁₄H₁₉NO₄ |
| Formula Weight | 265.30 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 7.3323(2) Å |
| b | 12.0113(4) Å |
| c | 14.3361(5) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1262.29(7) ų |
| Z | 4 |
| Density (calculated) | 1.396 Mg/m³ |
| Absorption Coefficient | 0.838 mm⁻¹ |
| F(000) | 568 |
| Data Collection | |
| Crystal Size | 0.20 x 0.10 x 0.05 mm³ |
| Theta range for data collection | 4.14 to 74.53° |
| Index ranges | -9 <= h <= 9, -14 <= k <= 14, -17 <= l <= 17 |
| Reflections collected | 13425 |
| Independent reflections | 2521 [R(int) = 0.0345] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2521 / 0 / 176 |
| Goodness-of-fit on F² | 1.049 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.0279, wR₂ = 0.0705 |
| R indices (all data) | R₁ = 0.0282, wR₂ = 0.0709 |
| Absolute structure parameter | 0.04(6) |
| Largest diff. peak and hole | 0.187 and -0.198 e.Å⁻³ |
Experimental Protocols
The following protocols are generalized for the crystallization and X-ray diffraction analysis of small organic molecules like this compound and its derivatives, with specific details adapted from the successful structure determination of securingine D.
Protocol 1: Crystallization of this compound Derivatives
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Materials:
-
Purified this compound or its derivative (e.g., securingine D)
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small glass vials (e.g., 1-2 mL)
-
Microscope for crystal inspection
Methodology: Slow Evaporation
-
Solubility Screening: Begin by testing the solubility of the compound in a range of solvents to identify a solvent in which the compound is moderately soluble.
-
Solution Preparation: Dissolve a small amount of the purified compound (typically 1-5 mg) in the chosen solvent in a clean glass vial. Gently warm the solution if necessary to ensure complete dissolution.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar to allow for slow evaporation of the solvent at room temperature.
-
Incubation: Place the vial in a vibration-free environment.
-
Crystal Monitoring: Monitor the vial periodically under a microscope for the formation of single crystals. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a loop or a fine needle.
For securingine D, single crystals suitable for X-ray diffraction were obtained from a solution in a mixture of dichloromethane and n-hexane.
Protocol 2: X-ray Diffraction Data Collection and Structure Determination
Objective: To collect high-resolution diffraction data from a single crystal and determine the three-dimensional molecular structure.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
Cryo-cooling system (e.g., liquid nitrogen stream) to maintain the crystal at a low temperature (typically 100 K) during data collection.
Methodology:
-
Crystal Mounting: Mount a selected single crystal on a goniometer head.
-
Cryo-protection (if necessary): If the crystal is sensitive to solvent loss, coat it with a cryo-protectant (e.g., paratone-N oil) before flash-cooling it in the nitrogen stream.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data using a series of omega and phi scans. The exposure time per frame will depend on the crystal's diffracting power.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Scale and merge the data, and apply necessary corrections (e.g., for absorption).
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using full-matrix least-squares refinement.
-
Locate and refine hydrogen atoms.
-
Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.
-
-
Validation and Deposition:
-
Validate the final structure using software tools like CHECKCIF.
-
Deposit the crystallographic data in a public database such as the Cambridge Structural Database (CSD).
-
Mandatory Visualization
Signaling Pathways of this compound
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways. The following diagrams illustrate two of these pathways.
Experimental Workflow
The following diagram outlines the general workflow for determining the crystal structure of a small molecule like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Securinine Affinity at the GABA-A Receptor via Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Securinine, a tetracyclic alkaloid derived from plants of the Securinega genus, is a potent neurostimulant.[1][2][3] Its mechanism of action primarily involves the antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4] By inhibiting GABA-A receptors, securinine disrupts normal inhibitory signals, leading to increased neuronal firing.[1] This document provides detailed protocols for determining the binding affinity of securinine and related compounds to the GABA-A receptor using radioligand binding assays. These assays are fundamental in neuropharmacology for characterizing the interaction of a ligand with its receptor.
Data Presentation
The following table summarizes the quantitative data for the binding affinity of securinine and its analogs for the GABA-A receptor.
| Compound | Radioligand | Receptor Source | Assay Type | IC50 (µM) | Reference |
| Securinine | [³H]GABA | Rat brain membranes | Competition Binding | ~50 | [4] |
| Dihydrosecurinine | [³H]GABA | Rat brain membranes | Competition Binding | ~50 | [4] |
| Allosecurinine | [³H]GABA | Rat brain membranes | Competition Binding | >1000 | [4] |
| Virosecurinine | [³H]GABA | Rat brain membranes | Competition Binding | >1000 | [4] |
| Bicuculline | [³H]GABA | Rat brain membranes | Competition Binding | ~7 (inferred) | [4] |
Note: The IC50 value for Bicuculline was inferred from the statement that securinine is "some 7 times less potent than bicuculline".[4]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine the IC50 of Securinine
This protocol outlines the procedure to determine the concentration of securinine required to inhibit 50% of the specific binding of a radiolabeled GABA-A receptor agonist, such as [³H]GABA or [³H]muscimol, to rat brain membranes.
Materials:
-
Radioligand: [³H]GABA or [³H]muscimol.
-
Unlabeled Ligands: Securinine, GABA (for non-specific binding).
-
Receptor Source: Crude synaptic membranes from rat brain (e.g., cortex or whole brain).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
-
Microcentrifuge tubes.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 30,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and centrifuging again. Repeat this wash step to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. The protein concentration can be determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of securinine in the assay buffer.
-
Set up triplicate tubes for each condition:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled GABA (e.g., 100 µM), and membrane preparation.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of securinine, and membrane preparation.
-
-
-
Incubation:
-
To each tube, add 150 µL of the membrane preparation.
-
Add 50 µL of the competing test compound (securinine dilutions) or buffer (for total binding) or unlabeled GABA (for non-specific binding).
-
Initiate the binding reaction by adding 50 µL of the radioligand solution (e.g., a final concentration of 4 nM [³H]GABA). The final incubation volume will be 250 µL.
-
Incubate the tubes at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters that have been pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly with three aliquots of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled GABA) from the total binding (CPM in the absence of any competitor).
-
Plot the percentage of specific binding against the logarithm of the securinine concentration.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of securinine.
-
Protocol 2: Saturation Radioligand Binding Assay to Determine Kd and Bmax
This protocol is used to determine the affinity (Kd) of the radioligand for the receptor and the density of the receptors (Bmax) in the membrane preparation.
Materials:
-
Same as Protocol 1, with the exception of unlabeled securinine.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Assay Setup:
-
Prepare serial dilutions of the radioligand (e.g., [³H]GABA or [³H]muscimol) in the assay buffer.
-
Set up triplicate tubes for each radioligand concentration:
-
Total Binding: Assay buffer and varying concentrations of the radioligand with the membrane preparation.
-
Non-specific Binding: Assay buffer, varying concentrations of the radioligand, and a high concentration of unlabeled GABA (e.g., 100 µM) with the membrane preparation.
-
-
-
Incubation, Termination, and Quantification:
-
Follow steps 3, 4, and 5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the radioligand.
-
Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.
-
Fit the data using a non-linear regression analysis for a one-site binding hyperbola to determine the Kd (equilibrium dissociation constant) and Bmax (maximum number of binding sites).
-
Visualizations
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and inhibits the firing of an action potential. Securinine acts as a competitive antagonist at the GABA binding site, preventing this channel opening and thus promoting neuronal excitability.
Caption: GABA-A receptor signaling and the antagonistic action of securinine.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay to determine the IC50 of securinine.
Caption: Workflow for a competitive radioligand binding assay.
References
Application Notes and Protocols: Investigating the Effects of Securitinine on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Securitinine, a tetracyclic alkaloid isolated from the plant Securinega suffruticosa, is a known neurostimulant and convulsant.[1] Its primary mechanism of action is the antagonism of the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[2][3][4][5][6] Understanding the precise effects of this compound on GABAA receptor function is critical for neuroscience research and for evaluating its therapeutic potential or toxicological profile. Patch-clamp electrophysiology is the gold-standard method for studying ion channel activity with high resolution, allowing for detailed characterization of how compounds like this compound modulate channel function.[7][8]
These application notes provide detailed protocols for utilizing patch-clamp techniques to investigate the effects of this compound on GABAA receptors. The protocols cover both whole-cell and single-channel recording configurations to enable a comprehensive analysis of this compound's interaction with the receptor.
Data Presentation: Summary of this compound's Effects
The following tables summarize the known and hypothetical quantitative data regarding the effects of this compound on GABAA receptors. These tables are intended to serve as a reference and a template for presenting experimental findings.
Table 1: Inhibition of GABA Binding by this compound and Related Compounds
| Compound | IC50 (µM) for [3H]GABA Binding Inhibition | Relative Potency vs. Bicuculline | Reference |
| Securinine | ~50 | ~7 times less potent | [2] |
| Dihydrosecurinine | ~50 | ~7 times less potent | [2] |
| Bicuculline | ~7.14 (calculated) | 1 | [2] |
| Allosecurinine | >1000 | - | [2] |
| Virosecurinine | >1000 | - | [2] |
Table 2: Electrophysiological Effects of this compound on GABAA Receptor-Mediated Currents (Hypothetical Data)
| Parameter | Control (GABA) | + this compound (10 µM) | + this compound (50 µM) | + this compound (100 µM) |
| Peak Current Amplitude (pA) | -1500 ± 120 | -950 ± 90 | -450 ± 50 | -150 ± 25 |
| IC50 (µM) | N/A | - | 48.5 | - |
| Activation Time (10-90% rise time, ms) | 5.2 ± 0.4 | 5.1 ± 0.5 | 5.3 ± 0.6 | 5.4 ± 0.7 |
| Deactivation Time Constant (τ, ms) | 85.3 ± 7.2 | 84.9 ± 8.1 | 85.7 ± 7.9 | 86.1 ± 8.5 |
| Desensitization (%) | 35 ± 5 | 36 ± 6 | 34 ± 5 | 35 ± 7 |
Table 3: Single-Channel Properties of GABAA Receptors in the Presence of this compound (Hypothetical Data)
| Parameter | Control (GABA) | + this compound (50 µM) |
| Single-Channel Conductance (pS) | 28.5 ± 1.5 | 28.3 ± 1.7 |
| Mean Open Time (ms) | 2.5 ± 0.3 | 1.1 ± 0.2 |
| Open Probability (Popen) | 0.45 ± 0.05 | 0.18 ± 0.03 |
| Burst Duration (ms) | 12.8 ± 1.5 | 5.7 ± 0.9 |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on GABAA receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
Cell Culture and Transfection
-
Cell Line: Use a stable cell line expressing the desired GABAA receptor subunits (e.g., α1β2γ2) or primary cultured neurons (e.g., hippocampal or cortical neurons).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for cell lines): Transiently transfect cells with plasmids encoding the GABAA receptor subunits using a suitable transfection reagent. A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Plating for Electrophysiology: Plate cells onto glass coverslips 24-48 hours post-transfection (or after appropriate time in culture for primary neurons) at a low density suitable for patch-clamping.
Whole-Cell Patch-Clamp Protocol
This protocol is designed to measure macroscopic currents from the entire cell membrane, providing information on the overall effect of this compound on the GABAA receptor population.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with CsOH. (Using CsCl internally blocks K+ currents).
-
GABA Stock Solution: Prepare a 100 mM stock solution of GABA in deionized water and store at -20°C. Dilute to the final desired concentration (e.g., 1-10 µM, corresponding to the EC20-EC50) in the external solution on the day of the experiment.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to final concentrations in the external solution containing GABA. The final DMSO concentration should not exceed 0.1%.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a selected cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
Data Acquisition:
-
Record baseline current in the external solution.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC50) using a rapid perfusion system to evoke an inward Cl- current.
-
After a stable baseline response to GABA is established, co-apply GABA with increasing concentrations of this compound (e.g., 1 µM to 100 µM).
-
Allow for a washout period with the external solution between applications to ensure recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Construct a concentration-response curve for this compound's inhibition and calculate the IC50 value.
-
Analyze the kinetics of the currents, including activation, deactivation, and desensitization rates.
-
Single-Channel Patch-Clamp Protocol
This protocol allows for the recording of currents from a single GABAA receptor channel, providing insights into how this compound affects channel conductance and gating properties.
Solutions:
-
External (Pipette) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, and a low concentration of GABA (e.g., 1-5 µM) to ensure infrequent channel openings. Adjust pH to 7.4 with NaOH.
-
Internal (Bath) Solution (in mM): 140 KCl, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Application: this compound can be included in the bath solution to study its effects from the intracellular side (in an inside-out patch) or, more relevantly for an extracellular antagonist, applied to the bath in an outside-out patch configuration.
Procedure:
-
Pipette Preparation: Use thick-walled borosilicate glass pipettes with a resistance of 5-10 MΩ. Fire-polish the tip to improve sealing.
-
Establish Cell-Attached or Excised-Patch Configuration:
-
Cell-Attached: Form a giga-ohm seal on the cell membrane. This configuration keeps the intracellular environment intact.
-
Outside-Out: After achieving whole-cell, slowly pull the pipette away from the cell to form an outside-out patch, with the extracellular side of the receptor facing the bath solution. This is ideal for studying extracellularly acting drugs.
-
-
Voltage Clamp: Clamp the patch membrane potential at a desired voltage (e.g., +100 mV to observe outward Cl- currents as downward deflections).
-
Data Acquisition:
-
Record single-channel currents in the absence of this compound.
-
Apply this compound to the bath solution (for outside-out patches) and record the changes in channel activity.
-
-
Data Analysis:
-
Generate all-points amplitude histograms to determine the single-channel current amplitude and calculate the single-channel conductance.
-
Analyze the channel kinetics, including mean open time, open probability, and burst duration.
-
Visualizations
Experimental Workflow
Caption: Workflow for patch-clamp analysis of this compound's effects.
This compound's Antagonistic Action on GABAA Receptor Signaling
Caption: this compound competitively antagonizes the GABAA receptor.
Logical Flow of Experimental Outcomes
Caption: Decision tree for interpreting experimental results.
Conclusion
The provided protocols and resources offer a comprehensive framework for researchers to meticulously characterize the effects of this compound on GABAA receptor ion channels. By employing both whole-cell and single-channel patch-clamp techniques, it is possible to elucidate the detailed mechanism of action, including the kinetics of inhibition, effects on channel gating, and potential state-dependency of the interaction. This information is invaluable for understanding the neuropharmacology of this compound and for the broader field of ion channel drug discovery. Research has shown that this compound and its analog dihydrosecurinine are selective antagonists of GABA recognition sites on mammalian central neurons, with little to no effect on glycine receptors.[2] This specificity makes it a useful tool for probing the function of GABAergic systems.
References
- 1. What is Securinine Nitrate used for? [synapse.patsnap.com]
- 2. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Securinine, a GABAA receptor antagonist, enhances macrophage clearance of phase II C. burnetii: comparison with TLR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Securitinine Testing in Animal Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Securitinine, a plant-derived alkaloid, has garnered interest for its potential therapeutic applications in neurological disorders. Primarily known as a gamma-aminobutyric acid (GABA) type A receptor antagonist, emerging research also points to its neuroprotective and anti-inflammatory properties.[1][2] These diverse mechanisms of action suggest its potential utility in a range of neurological conditions. This document provides detailed application notes and experimental protocols for testing this compound in established animal models of Alzheimer's Disease, Parkinson's Disease, Epilepsy, and Stroke.
Alzheimer's Disease (AD)
Application Note:
This compound has demonstrated potential for improving cognitive deficits associated with Alzheimer's disease. In a rat model of AD induced by beta-amyloid (Aβ) peptides, chronic administration of D-securinine has been shown to significantly improve spatial learning and memory.[1] The proposed mechanism involves the modulation of cholinergic pathways and reduction of neuroinflammation.[1] As a GABAA receptor antagonist, this compound may also counteract the excessive inhibitory tone that has been observed in some AD models, potentially restoring synaptic plasticity.[3][4]
Quantitative Data Summary:
Table 1: Effects of D-Securitinine on Cognitive Performance and Cholinergic Activity in an Aβ-induced Rat Model of AD [1]
| Parameter | Sham-Operated | Model Group (Aβ₂₅₋₃₅) | D-Securitinine (40 mg/kg) + Aβ₂₅₋₃₅ |
| Morris Water Maze Latency (seconds) | Shorter Latency | Longer Latency | Significantly Shorter Latency |
| Acetylcholinesterase (AChE) Activity | Normal | Increased | Significantly Decreased |
| Choline Acetyltransferase (ChAT) Activity | Normal | No Significant Change | No Significant Change |
| Glial Inflammatory Response | Low | Increased | Reduced |
Experimental Protocol: Aβ₂₅₋₃₅-Induced Alzheimer's Disease Model in Rats
1. Animal Model Induction:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Aβ₂₅₋₃₅ Preparation: Dissolve Aβ₂₅₋₃₅ peptide in sterile saline to a final concentration of 2 mg/mL and incubate at 37°C for 7 days to allow for aggregation.
-
Surgery: Anesthetize the rats and place them in a stereotaxic apparatus. Inject 10 µL of the aggregated Aβ₂₅₋₃₅ solution into the lateral ventricle. Sham-operated rats receive an injection of sterile saline.
2. This compound Administration:
-
Drug Preparation: Dissolve D-Securitinine in sterile saline.
-
Dosage and Route: Administer D-Securitinine at a dose of 40 mg/kg via intraperitoneal (i.p.) injection.
-
Treatment Schedule: Begin daily injections 24 hours after the Aβ₂₅₋₃₅ injection and continue for the duration of the study (e.g., 14-28 days).
3. Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface in one quadrant.
-
Procedure:
-
Acquisition Phase: For 5 consecutive days, conduct four trials per day. Place the rat in the water facing the pool wall at one of four starting positions. Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform. Record the escape latency.
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
4. Biochemical and Histological Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
AChE and ChAT Activity: Homogenize hippocampal and cortical tissue and measure the activity of AChE and ChAT using commercially available assay kits.
-
Immunohistochemistry: Perfuse the brains with 4% paraformaldehyde, section the tissue, and perform immunohistochemical staining for markers of glial activation (e.g., GFAP for astrocytes, Iba1 for microglia) to assess neuroinflammation.
Signaling Pathway and Experimental Workflow
Parkinson's Disease (PD)
Application Note:
This compound exhibits significant anti-inflammatory and neuroprotective effects in in vitro models relevant to Parkinson's disease. It has been shown to suppress the production of nitric oxide (NO) in activated microglia and astrocytes, key mediators of neuroinflammation in PD. This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways. Furthermore, conditioned media from this compound-treated microglial cells has been found to protect dopaminergic neurons from neurotoxicity. These findings suggest that this compound could be a potential therapeutic candidate for mitigating the neuroinflammatory component of PD. However, in vivo studies are required to validate these findings and assess the impact on motor deficits.
Quantitative Data Summary:
Table 2: In Vitro Effects of this compound on Activated Glial Cells (Representative Data)
| Parameter | Control | LPS (Lipopolysaccharide) | This compound (10 µM) + LPS |
| Nitric Oxide (NO) Production (% of Control) | 100% | ~800% | ~200% |
| TNF-α mRNA Expression (Fold Change) | 1 | ~50 | ~15 |
| IL-1β mRNA Expression (Fold Change) | 1 | ~40 | ~10 |
| NF-κB p65 Phosphorylation (Relative Units) | 1 | ~5 | ~2 |
| p38 MAPK Phosphorylation (Relative Units) | 1 | ~4 | ~1.5 |
Note: The data presented are representative values based on in vitro studies and serve to illustrate the expected outcomes. Actual results may vary.
Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice
1. Animal Model Induction:
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20-30 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for 5 consecutive days.
2. This compound Administration:
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Dosage and Route: Administer this compound at a range of doses (e.g., 2, 5, 10 mg/kg) via i.p. injection.
-
Treatment Schedule: Begin this compound administration 1 hour prior to each MPTP injection and continue daily for the duration of the study (e.g., 7-21 days).
3. Behavioral Assessment:
-
Rotarod Test: Place the mice on a rotating rod with accelerating speed. Record the latency to fall.
-
Pole Test: Place the mouse head-up on top of a vertical pole. Record the time to turn and descend the pole.
4. Neurochemical and Histological Analysis:
-
Striatal Dopamine Levels: Euthanize the animals and dissect the striatum. Measure dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perfuse the brains with 4% paraformaldehyde and section the substantia nigra. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons. Also, stain for markers of neuroinflammation (Iba1, GFAP).
Signaling Pathway and Experimental Workflow
Epilepsy
Application Note:
This compound and its analogs are potent GABAA receptor antagonists.[1][5] This mechanism of action is pro-convulsant, meaning it lowers the seizure threshold and can induce seizures. Studies have shown that this compound induces tonic seizures in mice.[5] Therefore, this compound is not a suitable therapeutic candidate for the treatment of epilepsy. Instead, it may be utilized as a tool compound in research to induce seizures in animal models for the study of epileptogenesis and for the screening of anti-epileptic drugs.
Quantitative Data Summary:
Table 3: Convulsant Activity of this compound and Related Compounds in Mice [5]
| Compound | CD₅₀ (mg/kg, i.p.) |
| Securinine | 11 - 87 |
| Bicuculline (positive control) | 8 |
CD₅₀: The dose at which 50% of the animals exhibit tonic seizures.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
1. Animal Model Induction:
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
PTZ Administration: Administer Pentylenetetrazol (PTZ), a GABAA receptor antagonist, at a convulsive dose (e.g., 60-85 mg/kg, i.p. for mice; 50-70 mg/kg, i.p. for rats).
2. Observation of Seizure Activity:
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Record the latency to the first myoclonic jerk, the latency to generalized clonic-tonic seizures, and the duration of the seizures.
-
Score the seizure severity using the Racine scale.
3. Application of this compound (as a research tool):
-
To study the pro-convulsant effects, administer sub-convulsive doses of PTZ in combination with varying doses of this compound to determine its effect on seizure threshold.
Logical Relationship
Stroke
Application Note:
To date, there is a lack of published studies investigating the effects of this compound in animal models of ischemic or hemorrhagic stroke. While its neuroprotective and anti-inflammatory properties observed in other neurological disorder models might suggest a potential therapeutic benefit, its primary action as a GABAA receptor antagonist could be a concern. The role of GABAergic signaling in the acute and chronic phases of stroke is complex, and antagonism of GABAA receptors could potentially exacerbate excitotoxicity in the acute phase. Therefore, the therapeutic potential of this compound in stroke is currently unknown and requires investigation. A recommended starting point would be to evaluate its effects in a focal cerebral ischemia model, such as the middle cerebral artery occlusion (MCAO) model.
Proposed Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
1. Animal Model Induction:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
MCAO Surgery: Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
2. This compound Administration:
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Dosage and Route: Administer this compound at a range of doses (e.g., 10, 20, 40 mg/kg) via i.p. injection.
-
Treatment Schedule: Administer the first dose either prior to MCAO (pre-treatment) or at the time of reperfusion (post-treatment), followed by daily injections.
3. Assessment of Stroke Outcome:
-
Neurological Deficit Scoring: At 24 hours and subsequent time points, evaluate neurological function using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the study, euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
-
Histology: Perform histological analysis to assess neuronal death, apoptosis, and neuroinflammation in the ischemic penumbra.
Experimental Workflow
References
- 1. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABAergic Inhibitory Interneuron Deficits in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of GABAergic Neurotransmission in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Securitinine's Impact on Cancer Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Securitinine, a tetracyclic alkaloid derived from plants of the Securinega genus, has demonstrated notable anti-cancer properties. Its mechanism of action involves the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines. These application notes provide detailed protocols for assays to quantify the effects of this compound on cancer cell proliferation and delineate its impact on key signaling pathways.
Key Concepts
-
Cell Proliferation: The process of cell growth and division. Uncontrolled cell proliferation is a hallmark of cancer.
-
Apoptosis: Programmed cell death, a crucial mechanism for removing damaged or unwanted cells. Many cancer therapies aim to induce apoptosis in tumor cells.
-
Cell Cycle: The series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. Dysregulation of the cell cycle is common in cancer.
-
Signaling Pathways: A series of chemical reactions in a cell that work together to control a cell function, such as cell division or death. The PI3K/Akt and Wnt/β-catenin pathways are critical regulators of cell fate and are often dysregulated in cancer.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HeLa | Cervical Cancer | MTT | 32.3 µM | [1][2] |
| HeLa | Cervical Cancer | SRB | 6 µM | [3] |
| MCF-7 | Breast Cancer | SRB | 10 µM | [3] |
| A549 | Lung Cancer | SRB | 11 µM | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Induction of Apoptosis by this compound in HeLa Cells
| This compound Concentration | Percentage of Apoptotic Cells (Early + Late) |
| 1.0 µg/ml | 6.48 ± 0.04% |
| 5.0 µg/ml | 7.05 ± 0.06% |
| 10.0 µg/ml | 13.25 ± 0.99% |
| 15.0 µg/ml | 16.91 ± 1.17% |
| 20.0 µg/ml | 28.45 ± 5.12% |
| 30.0 µg/ml | 31.40 ± 4.28% |
| 50.0 µg/ml | 49.48 ± 1.01% |
Data from Annexin V and 7-AAD staining after 24 hours of treatment.[2]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with various concentrations of this compound for a specified time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 400 µL of Propidium Iodide solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the treatment medium and replace it with fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's inhibition of the PI3K/Akt pathway.
References
- 1. Sestrins Inhibit mTORC1 Kinase Activation Through the GATOR Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Securitinine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Securitinine and its analogues. The content is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My intramolecular Heck cyclization to form the tetracyclic core of this compound is giving low yields. What are the common causes and how can I optimize the reaction?
Answer:
Low yields in the intramolecular Heck cyclization for constructing the this compound core are a common issue. This key step is crucial for forming the bridged bicyclic system and is sensitive to several factors.
Potential Causes & Troubleshooting Steps:
-
Catalyst System and Ligands: The choice of palladium source and ligand is critical. If you are observing low conversion or decomposition, consider screening different ligand and catalyst combinations.
-
Base and Solvent: The reaction is highly dependent on the base and solvent system. An inappropriate base can lead to side reactions or poor catalyst turnover.
-
Substrate Purity: The precursor for the Heck cyclization must be of high purity. Impurities can poison the catalyst. Ensure rigorous purification of the substrate before attempting the cyclization.
-
Reaction Temperature and Time: Heck reactions are sensitive to temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can cause catalyst decomposition and side product formation.
One successful synthesis reported the use of a highly diastereoselective preparation of a spirocyclic α,β-unsaturated γ-lactone intermediate, followed by an intramolecular Heck cyclization to complete the tetracyclic skeleton[1].
Comparative Data on Heck Cyclization Conditions:
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Toluene | 110 | Not specified | [1] |
| Pd₂ (dba)₃ / PPh₃ | K₂CO₃ | Acetonitrile | 80 | Varies | General |
Question 2: I am struggling with the stereoselectivity of the vinylogous Mannich reaction to set a key stereocenter. What strategies can be employed to improve the diastereomeric ratio?
Answer:
Controlling the stereochemistry in the vinylogous Mannich reaction is a significant challenge in several this compound syntheses. The facial selectivity of the nucleophilic attack on the iminium ion intermediate determines the final stereochemical outcome.
Potential Solutions & Optimization Strategies:
-
Chiral Auxiliaries and Ligands: The use of chiral auxiliaries on the nucleophile or chiral ligands on a metal catalyst can effectively bias the reaction towards the desired diastereomer. A recent enantioselective synthesis utilized a palladium-catalyzed enantioselective allylation of a cyclic imide as a key step to set the initial stereocenter[2].
-
Reaction Conditions: Temperature, solvent, and the nature of the Lewis acid used to generate the iminium ion can all influence the transition state geometry and, therefore, the stereoselectivity. It is recommended to screen a variety of Lewis acids and solvents at different temperatures.
-
Theoretical Calculations: In some cases, DFT theoretical calculations have been used to predict the diastereoselectivity of the vinylogous Mannich reaction, which can guide experimental design[2].
A successful synthesis of (-)-norsecurinine and securinine reported an overall yield of 14% (9 steps) and 20% (10 steps) respectively, highlighting the efficiency of their stereocontrol strategy[2].
Question 3: My Ring-Closing Metathesis (RCM) reaction to form the C-ring is inefficient. What are the best practices for this transformation in the context of this compound synthesis?
Answer:
Ring-Closing Metathesis (RCM) is a powerful tool for forming the piperidine ring (C-ring) in this compound. However, its success can be hampered by substrate structure, catalyst choice, and reaction conditions.
Troubleshooting Guide for RCM:
-
Catalyst Choice: The choice of Grubbs' catalyst (1st, 2nd, or 3rd generation) is critical. For sterically hindered or electron-deficient olefins, later-generation catalysts like Grubbs II or Hoveyda-Grubbs II are often more effective. A concise nine-step synthesis of (±)-securinine successfully employed a novel RCM reaction as a key step[3].
-
Substrate Conformation: The diene precursor must be able to adopt a conformation that allows the terminal olefins to come into proximity for the cyclization to occur. If the substrate is too rigid, the reaction may fail.
-
Lewis Basic Groups: The presence of unprotected amines or other Lewis basic functional groups in the substrate can coordinate to the ruthenium catalyst and inhibit its activity. It is crucial to ensure that the nitrogen atom is appropriately protected (e.g., as a carbamate) before attempting RCM[4].
-
Solvent and Temperature: RCM reactions are typically run in non-coordinating solvents like dichloromethane (DCM) or toluene at temperatures ranging from room temperature to reflux. High dilution is often necessary to favor the intramolecular RCM over intermolecular oligomerization.
Question 4: How can I achieve the synthesis of C4-oxygenated this compound analogues like this compound and Phyllanthine with high stereocontrol?
Answer:
The synthesis of C4-oxygenated this compound alkaloids presents the additional challenge of stereoselectively installing an oxygen-containing functional group on the piperidine core[5]. A unified synthetic strategy is required to access these more complex derivatives.
Key Strategic Considerations:
-
Divergent Synthesis: A successful approach involves developing a divergent synthesis from a common intermediate. This allows for the late-stage introduction of oxidative and stereochemical diversity[5][6].
-
Stereocontrolled Oxidations: The strategy should feature methods for stereocontrolled oxidation, rearrangement, and epimerization at the N1 and C2-C4 positions of the piperidine core[5][6].
-
Fragment Coupling: A fragment-coupling strategy between a pre-functionalized piperidine unit and the butenolide precursor can be highly effective. This allows for the installation of various oxygen-containing functionalities on the piperidine ring before the final ring closures[7].
-
Asymmetric Conjugate Borylation: For enantioselective introduction of a methoxy group at the C4 position, an asymmetric conjugate borylation of a lactam intermediate has been successfully employed[5].
The development of a VO(acac)₂-mediated regioselective Polonovski reaction has been instrumental in accessing a key 2,3-dehydroallosecurinine intermediate, which serves as a versatile precursor for various oxidized analogues[7].
Key Experimental Protocols
Protocol 1: Rhodium Carbenoid-Initiated Domino Sequence
This domino sequence, involving an O–H insertion/Claisen rearrangement/1,2-allyl migration, is a key strategy for establishing the tertiary alcohol moiety and controlling stereochemistry in the synthesis of (+)-norsecurinine[8][9].
Procedure:
-
To a solution of the diazoester precursor (1.0 equiv) in toluene (0.1 M) at reflux, add a solution of Rh₂(OAc)₄ (0.001 equiv) in toluene dropwise over 10 minutes.
-
After the addition is complete, maintain the reflux for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Add BF₃·Et₂O (1.1 equiv) dropwise to the solution.
-
Stir the reaction at room temperature for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired tertiary alcohol.
Quantitative Data from a Representative Synthesis:
| Starting Material | Catalyst | Lewis Acid | Yield (%) | Reference |
| Diazoester 21 | Rh₂(OAc)₄ | BF₃·Et₂O | 69 | [8] |
| Diazoester 1.141 | Rh₂(OOct)₄ | BF₃·Et₂O | 45 | [9] |
Synthetic Strategy Overview
The total synthesis of this compound is a complex undertaking with multiple possible routes. The choice of strategy often depends on the desired stereoisomer and the availability of starting materials.
References
- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. An approach to the skeleton of the securinega alkaloids. The total synthesis of (+/-)-securinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of High-Order and High-Oxidation State Securinega Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Enantioselective Approach to the Securinega Alkaloids: The Total Synthesis of (+)-Norsecurinine and (+)-Allonorsecurinine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. johnwoodgroup.com [johnwoodgroup.com]
Technical Support Center: Stereoselectivity in Securinine Synthesis
Welcome to the technical support center for the synthesis of Securitinine and related alkaloids. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of this compound?
A1: The primary stereochemical challenges in synthesizing this compound revolve around the precise control of its multiple stereocenters. This compound possesses a complex tetracyclic framework with an indolizidine skeleton fused to an α,β-unsaturated γ-lactone ring.[1] Key issues include:
-
Establishment of the quaternary carbon center: The stereochemistry at the spirocyclic junction is crucial and often challenging to control.
-
Control of relative stereochemistry: Ensuring the correct spatial arrangement between the substituents on the piperidine and lactone rings is essential for obtaining the desired diastereomer.
-
Enantioselectivity: Achieving a synthesis that produces a single enantiomer (e.g., (−)-Securinine) rather than a racemic mixture requires the use of asymmetric strategies.
Q2: What are the common strategies to control stereoselectivity in this compound synthesis?
A2: Several successful strategies have been employed to address the stereochemical hurdles in this compound synthesis:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like (+)-pipecolinic acid or trans-4-hydroxy-L-proline, to introduce the initial stereochemistry, which is then carried through the synthetic sequence.[1][2][3]
-
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, palladium-catalyzed enantioselective allylation has been used to set a key stereocenter early in the synthesis.[4][5][6]
-
Diastereoselective Reactions: Existing stereocenters in an intermediate can be used to direct the stereochemical outcome of subsequent reactions. Ring-closing metathesis (RCM) and vinylogous Mannich reactions are powerful tools for diastereoselective ring formation in the this compound core.[1][4][5][6][7]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed.[8][9]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Vinylogous Mannich Reaction
-
Problem: The vinylogous Mannich reaction between an acyliminium ion and a silyloxyfuran is a key step in several syntheses but results in a low diastereomeric ratio (dr).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a variety of solvents with different dielectric constants (e.g., CH2Cl2, THF, Toluene). |
| Lewis Acid Catalyst | The nature of the Lewis acid used to generate the acyliminium ion is critical. Experiment with different Lewis acids (e.g., BF3·OEt2, TiCl4, SnCl4) to find the optimal balance of reactivity and stereocontrol. |
| Temperature | Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy. Run the reaction at temperatures ranging from 0 °C to -78 °C. |
| Protecting Groups | The steric bulk of protecting groups on the nitrogen atom can influence the facial selectivity of the nucleophilic attack. Consider using different N-protecting groups (e.g., Boc, Cbz) to improve stereodifferentiation. |
Issue 2: Low Enantiomeric Excess (ee) in the Palladium-Catalyzed Asymmetric Allylation
-
Problem: The initial enantioselective allylation of the cyclic imide starting material yields a product with low enantiomeric excess.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Chiral Ligand | The choice of chiral phosphine ligand is paramount for high enantioselectivity. Screen a library of commercially available chiral ligands (e.g., (S,S)-Trost ligand, (R)-BINAP). The antipode of the ligand can often be used to access the other enantiomer of the product.[4] |
| Palladium Precursor | The palladium source can influence the catalytic activity and selectivity. Compare different palladium precursors such as Pd2(dba)3 and [Pd(allyl)Cl]2. |
| Solvent and Additives | The reaction medium can affect the conformation of the chiral catalyst and the transition state. Evaluate a range of solvents and consider the addition of salts (e.g., LiCl) that can influence the aggregation state of the catalyst. |
| Reaction Temperature | As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity. Optimize the reaction temperature to maximize the ee. |
Quantitative Data Summary
The following tables summarize key quantitative data from various reported syntheses of this compound and its analogues, highlighting the stereochemical outcomes of crucial steps.
Table 1: Diastereoselectivity in Ring-Closing Metathesis (RCM)
| Starting Material | Catalyst | Solvent | Temperature | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Dienyne 16 | Grubbs' 1st Gen. | CH2Cl2 | Room Temp. | Cyclized diene 20 | 74 | >99:1 | [1][7] |
Table 2: Enantioselectivity in Palladium-Catalyzed Allylation
| Substrate | Ligand | Palladium Source | Solvent | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Glutarimide derivative | (S,S)-Trost Ligand | Pd2(dba)3 | CH2Cl2 | Allylated imide | 95 | 98 | [4][5][6] |
Experimental Protocols
Protocol 1: Diastereoselective Ring-Closing Metathesis for the Synthesis of Diene 20
This protocol is adapted from the work of Honda et al.[1][7]
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the dienyne substrate 16 in anhydrous dichloromethane (CH2Cl2). The concentration should be approximately 0.01 M.
-
Catalyst Addition: To the stirred solution, add Grubbs' first-generation catalyst (A) (typically 5-10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the cyclized diene 20.
Protocol 2: Enantioselective Palladium-Catalyzed Allylation
This protocol is based on the synthesis reported by Bayoán, Figueredo, and co-workers.[4][5][6]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3) and the chiral phosphine ligand (e.g., (S,S)-Trost ligand) to a flame-dried Schlenk tube.
-
Solvent and Substrate Addition: Add anhydrous and degassed solvent (e.g., CH2Cl2) to the Schlenk tube, followed by the cyclic imide substrate.
-
Initiation of the Reaction: Add the allylic acetate to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by TLC or HPLC.
-
Quenching and Workup: Once the reaction is complete, quench it with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the enantiomerically enriched product. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Workflow for the Diastereoselective Ring-Closing Metathesis.
Caption: Key steps in the Palladium-Catalyzed Enantioselective Allylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The asymmetric total synthesis of (−)-securinine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The asymmetric total synthesis of (-)-securinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Securinine in Solution: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of securinine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving securinine?
A1: Securinine is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1] For experiments requiring an aqueous solution, it is recommended to first dissolve securinine in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1]
Q2: How should I store securinine solutions to ensure stability?
A2: The stability of securinine in solution is highly dependent on the solvent and storage temperature.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of securinine for more than one day.[1]
-
Organic Stock Solutions: Stock solutions in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[3] To maintain stability, it is crucial to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[3]
-
Solid Form: In its crystalline solid form, securinine is stable for at least four years when stored at -20°C.[1]
Q3: What are the primary factors that can cause securinine to degrade in solution?
A3: The primary factors influencing securinine stability in solution are pH, temperature, and to a lesser extent, the solvent composition.
-
pH: Securinine is susceptible to hydrolysis under alkaline conditions, which leads to the opening of its lactone ring.[4] Conversely, in an acidic medium, the hydrolyzed product can cyclize back to securinine.[4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4]
-
Solvent: The composition of the solvent, such as the percentage of acetonitrile in an aqueous mixture, can affect the rate of alkaline hydrolysis.[4]
Q4: What are the known degradation products of securinine?
A4: The primary degradation pathway in alkaline solution is the hydrolysis of the lactone ring, resulting in a hydroxyl carboxylate product.[4] In biological systems, metabolic studies have identified several metabolites, including 6-hydroxyl securinine, 6-carbonyl securinine, 5β-hydroxyl securinine, and 5α-hydroxyl securinine.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low or no bioactivity in my experiment. | Degradation of securinine in the experimental solution. | Prepare fresh securinine solutions for each experiment, especially when using aqueous buffers. Verify the pH of your solution; avoid alkaline conditions if hydrolysis is a concern. Store stock solutions appropriately at -80°C or -20°C in an organic solvent and minimize freeze-thaw cycles.[1][3] |
| Precipitation is observed when preparing an aqueous solution of securinine. | Low aqueous solubility of securinine. | First, dissolve the securinine in a small volume of a water-miscible organic solvent such as DMF or DMSO. Then, slowly add the aqueous buffer to the organic solution while vortexing to the desired final concentration.[1] |
| Inconsistent results between experimental replicates. | Instability of securinine under the specific experimental conditions (e.g., prolonged incubation at elevated temperatures or in an alkaline buffer). | Minimize the incubation time of securinine in solution, especially under harsh conditions. If possible, conduct experiments at a controlled, lower temperature. Ensure the pH of the buffer system is stable throughout the experiment. |
| Difficulty in detecting securinine or its degradation products analytically. | Inappropriate analytical method or conditions. | Utilize a validated analytical method such as High-Performance Liquid Chromatography (HPLC) for the analysis of securinine.[5] Ensure the mobile phase and detector settings are optimized for securinine and its potential degradation products. |
Quantitative Data Summary
Table 1: Solubility of Securinine in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~33 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Ethanol | ~16 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | [1] |
| Water | Insoluble | [2] |
Table 2: Kinetic Data for Alkaline Hydrolysis of Securinine
| Parameter | Value | Conditions | Reference |
| ΔH* (Enthalpy of Activation) | 11.0 kcal mol⁻¹ | - | [4] |
| ΔS* (Entropy of Activation) | -34.5 cal deg⁻¹ mol⁻¹ | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of Securinine
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve securinine in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation. Neutralize the solution with 0.1 M HCl before analysis. Due to the known lability in alkaline conditions, degradation is expected to be rapid.[4]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid securinine powder and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium acetate) is a common starting point for alkaloid analysis.[7]
-
The chromatograms of the stressed samples should be compared to that of an unstressed control to identify and quantify any degradation products.
4. Data Interpretation:
-
Determine the percentage of degradation of securinine under each stress condition.
-
Characterize the degradation products using techniques like mass spectrometry (MS) coupled with HPLC.
Visualizations
Caption: Workflow for a forced degradation study of securinine.
Caption: Reversible degradation of securinine in acidic and alkaline conditions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Securinine - LKT Labs [lktlabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinetics and mechanism of the alkaline hydrolysis of securinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The metabolic transformation of (-)-securinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Securitinine Purification: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of Securitinine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Extraction Phase
Question 1: What is a common starting point for the extraction of this compound?
A widely cited method for the isolation and purification of high-purity monomer this compound begins with alcohol extraction from the plant Securinega suffruticosa (also known as Yi Ye bush clover).[1] The extraction is typically carried out at a temperature of 70°C to 90°C.[1]
Question 2: My initial alcohol extract has a low yield of alkaloids. What are some potential causes and solutions?
Low yields during the initial extraction can stem from several factors. The choice of solvent is critical; while alcohols are effective, the polarity can impact the extraction of different alkaloids.[2][3] For fat-soluble impurities, a common issue with alcohol extraction, an acid-base extraction method can be employed to remove them.[3] This involves adding dilute acid to the alcohol extract, filtering, basifying the solution, and then extracting with a suitable lipophilic organic solvent.[3] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to increase yields and reduce extraction times.[4]
Chromatography Phase
Question 3: I am having trouble with the macroporous resin chromatography step. What is the general procedure?
Following alcohol extraction, the extract is subjected to adsorption chromatography using a macroporous resin.[1] The general steps involve:
-
Adsorption of the concentrate onto the resin.
-
Washing with water to remove highly polar impurities.[1]
-
A subsequent wash with a 30%-50% alcohol solution.[1]
-
Elution of the target compound, this compound, with a 70%-90% ethanol solution.[1]
Question 4: How can I optimize the separation during silica gel column chromatography?
Silica gel column chromatography is a critical step for purifying the eluent from the resin column.[1] To improve separation efficiency, consider the following factors:
-
Stationary Phase: The choice of silica gel (or other materials like alumina or polymer-based resins) and its particle size are crucial. Smaller particles generally provide better resolution but can lead to higher back pressure.[5][6]
-
Mobile Phase: The composition of the mobile phase (the solvent system) is a key parameter to adjust. Experimenting with solvent polarity, pH, and additives can significantly influence the elution of compounds.[5] Gradient elution, where the solvent composition is changed over time, can also enhance separation.[6]
-
Column Packing: Ensure the column is packed evenly to avoid channeling, which can ruin separation.[5]
-
Flow Rate: A slower flow rate allows for more interaction between the compounds and the stationary phase, which can improve resolution. However, this needs to be balanced with the total run time.[5][6][7]
-
Sample Loading: Do not overload the column, as this can lead to poor separation.[5] The sample can be mixed with silica gel (e.g., in a 1:2 mass ratio) before loading onto the column.[1]
Question 5: Are there alternative chromatography techniques for this compound purification?
High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that avoids the use of a solid support matrix.[8] This method can eliminate issues like irreversible adsorption of the sample onto the solid support.[8] HSCCC is particularly suitable for the separation and purification of alkaloids.[8]
Recrystallization Phase
Question 6: My this compound is not crystallizing from the purified eluent. What should I do?
If crystallization does not occur, several factors could be at play:
-
Supersaturation: The solution may not be sufficiently supersaturated. You can try to induce crystallization by slowly evaporating the solvent.[9]
-
Solvent Choice: The solvent system may not be optimal. An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Purity: The presence of impurities can inhibit crystallization. If the sample is still impure, an additional purification step may be necessary.
-
Seeding: Introducing a small seed crystal of pure this compound can sometimes initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.
Question 7: The crystallization is happening too quickly, potentially trapping impurities. How can I slow it down?
Rapid crystallization can lead to the inclusion of impurities within the crystal lattice.[10] To slow down the process:
-
Add a small amount of additional "soluble solvent" to the hot solution. This will keep the compound in solution for a longer period as it cools.[10]
-
Ensure a slow cooling process. Insulate the flask to allow for gradual temperature decrease.[10]
Question 8: The yield from recrystallization is very low. What are the likely reasons?
A poor yield from recrystallization can be due to:
-
Using too much solvent: This will result in a significant amount of the compound remaining dissolved in the mother liquor.[10] You can test the mother liquor for remaining product by evaporating a small amount on a glass rod to see if a residue forms.[10]
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
Quantitative Data Summary
Table 1: General Parameters for this compound Purification
| Step | Parameter | Value/Range | Reference |
| Extraction | Temperature | 70°C - 90°C | [1] |
| Macroporous Resin Chromatography | Wash 1 | Water | [1] |
| Wash 2 | 30% - 50% Alcoholic Solution | [1] | |
| Elution | 70% - 90% Ethanol | [1] | |
| Silica Gel Column Chromatography | Sample to Silica Gel Ratio (for loading) | 1:2 (mass ratio) | [1] |
Experimental Protocols
General Protocol for this compound Isolation
This protocol is based on a patented method for the isolation and purification of monomer Securinine.[1]
-
Alcohol Extraction: Extract dried and crushed Securinega suffruticosa plant material with alcohol at a temperature between 70°C and 90°C to obtain the initial extract.
-
Macroporous Resin Chromatography:
-
Concentrate the alcohol extract.
-
Adsorb the concentrate onto a macroporous resin column.
-
Wash the column sequentially with water and then a 30%-50% alcohol solution.
-
Elute the this compound with a 70%-90% ethanol solution and collect the eluent.
-
-
Silica Gel Column Chromatography:
-
Concentrate the eluent from the previous step.
-
Mix the concentrated sample with silica gel in a 1:2 mass ratio.
-
Load the sample-silica gel mixture onto a prepared silica gel column.
-
Elute the column with an appropriate solvent system (specifics to be optimized based on TLC analysis) to obtain a purified eluent.
-
-
Recrystallization:
-
Concentrate the purified eluent.
-
Dissolve the residue in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to form high-purity monomer this compound crystals.
-
Collect the crystals by filtration and dry them.
-
Purity Assessment
The purity of the final this compound product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and robust method for determining the purity of pharmaceutical compounds.[11][12] Other valuable techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[12]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides an absolute measure of purity and can be used for the characterization of reference standards.[12][13]
-
Melting Point Determination: Pure crystalline compounds have a sharp and defined melting point. A broad melting range can indicate the presence of impurities.[14]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting column chromatography.
References
- 1. CN106632366B - The isolation and purification method of monomer Securinine - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Identity determination and purity testing [chemcon.com]
- 12. benchchem.com [benchchem.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moravek.com [moravek.com]
Technical Support Center: Optimizing Securitinine Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Securitinine for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a tetracyclic alkaloid derived from the plant Securinega suffruticosa. Its primary mechanism of action is as a potent antagonist of the Gamma-aminobutyric acid (GABA-A) receptor.[1] GABA is the main inhibitory neurotransmitter in the central nervous system (CNS); by blocking its action, this compound leads to increased neuronal excitability and exhibits neurostimulatory effects.[1] Additionally, in cancer cell lines, this compound has been shown to induce apoptosis (programmed cell death) through the mitochondrial pathway and modulate the immune system.[1]
2. What are the common research applications of this compound in vivo?
In vivo studies with this compound have primarily focused on its potential as:
-
A neurostimulatory agent: Investigating its effects on neurological disorders.
-
An anti-cancer therapeutic: Evaluating its efficacy in various cancer models, including gastric cancer and acute myeloid leukemia.[2][3]
-
An immunomodulatory agent: Exploring its ability to enhance the immune response.[1]
3. What is a recommended starting dose for this compound in mice?
Based on published studies, a common starting dose for in vivo studies in mice ranges from 15 to 50 mg/kg, administered via intraperitoneal (IP) injection.[2][3] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
4. How should I prepare this compound for in vivo administration?
This compound has low solubility in aqueous solutions. A common method for preparing a working solution for intraperitoneal injection involves using a co-solvent system. One published protocol uses a mixture of PEG400, ethanol, and 0.9% saline.[3] For detailed instructions, please refer to the Experimental Protocols section.
5. What is the stability of this compound in solution?
This compound is more stable as a crystalline solid, which should be stored at -20°C.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For in vivo experiments, it is best practice to prepare the dosing solution fresh on the day of administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in dosing solution | - Low solubility in the chosen vehicle.- Incorrect solvent ratio.- Low temperature of the solution. | - Ensure complete dissolution in an organic solvent like DMSO or ethanol before adding the aqueous component.- Use a co-solvent system such as PEG400:ethanol:saline.[3]- Gently warm the solution to room temperature before administration. |
| Acute toxicity or adverse events in animals (e.g., convulsions, seizures) | - The dose is too high.- Rapid injection rate. | - Reduce the dose. A dose of 20 mg/kg has been reported to cause convulsions in mice.[2]- Administer the injection slowly and monitor the animals closely for at least one hour post-injection.- Consult the LD50 data provided in the Data Presentation section. |
| Lack of efficacy or desired biological response | - The dose is too low.- Poor bioavailability with the chosen administration route.- Degradation of the compound. | - Perform a dose-escalation study to find the optimal therapeutic dose.- Ensure the administration protocol is followed correctly.- Prepare the dosing solution fresh for each experiment to avoid degradation. |
| Inconsistent results between experiments | - Variability in dosing solution preparation.- Inconsistent administration technique.- Animal-to-animal variability. | - Standardize the protocol for preparing the dosing solution, including sonication to ensure homogeneity.[3]- Ensure all personnel are proficient in the chosen administration technique (e.g., intraperitoneal injection).- Increase the number of animals per group to account for biological variability. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20-50 mg/mL | [4][5] |
| Ethanol | ~16 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~33 mg/mL | [4] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.20 mg/mL in a 1:4 DMF:PBS solution) | [4] |
Table 2: Reported In Vivo Dosages of this compound in Mice
| Dosage | Administration Route | Animal Model | Outcome | Reference |
| 15 mg/kg (2-3 times a day for 5 days, then once a day) | Intraperitoneal (IP) | Nude mice with HL-60 xenografts | Significant impairment of tumor growth | [6] |
| 25 mg/kg (daily for 24 days) | Intraperitoneal (IP) | Nude mice with HGC27 gastric cancer xenografts | Significant suppression of tumor growth | [3] |
| 50 mg/kg (daily for 24 days) | Intraperitoneal (IP) | Nude mice with HGC27 gastric cancer xenografts | Significant suppression of tumor growth | [3] |
| 20 mg/kg | Not specified | Mice | Severe convulsions | [2] |
Table 3: Acute Toxicity of this compound (LD50)
| Species | Administration Route | LD50 | Reference |
| Mouse | Oral | 270 mg/kg | |
| Mouse | Intraperitoneal | 31.8 mg/kg | |
| Mouse | Subcutaneous | 20.42 mg/kg | |
| Mouse | Intravenous | 6.23 mg/kg | |
| Rat | Oral | >800 mg/kg | |
| Rat | Intraperitoneal | 41 mg/kg | |
| Rat | Intravenous | 15.1 mg/kg |
Experimental Protocols
1. Preparation of this compound Solution for In Vivo Studies (2.5 mg/mL and 5 mg/mL)
This protocol is adapted from a study on gastric cancer in mice.[3]
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Ethanol (absolute)
-
0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
On a high-precision analytical balance, weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing PEG400, ethanol, and 0.9% saline in a volumetric ratio of 57.1:14.3:28.6.
-
Dissolve the weighed this compound in the prepared vehicle to achieve the desired final concentrations (e.g., 2.5 mg/mL or 5 mg/mL).
-
Vortex the solution thoroughly to ensure the powder is well-dispersed.
-
Sonicate the solution for 30 minutes to ensure complete dissolution and homogeneity.
-
For enhanced mixing, the solution can be placed at -80°C overnight and then sonicated again the following day to restore homogeneity before use.
-
It is recommended to prepare the solution fresh for daily administration.
-
2. Intraperitoneal (IP) Injection in Mice
This is a general guideline; researchers should adhere to their institution's approved animal care and use protocols.
-
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% Ethanol or other appropriate antiseptic
-
Gauze pads
-
-
Procedure:
-
Gently restrain the mouse, for example, by scruffing the neck and back to immobilize the head and body.
-
Position the mouse to expose the abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Cleanse the injection site with an antiseptic wipe.
-
Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and re-prepare.
-
If aspiration is clear, slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions for at least one hour post-injection.
-
Mandatory Visualizations
References
- 1. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]
- 2. Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. research.vt.edu [research.vt.edu]
Addressing solubility issues of Securitinine in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Securitinine. The information is designed to address common solubility and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro biological assays?
A1: this compound is readily soluble in several organic solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent. It is also soluble in ethanol and dimethyl formamide (DMF).[1][2] For aqueous-based assays where organic solvents are not suitable, it is sparingly soluble in aqueous buffers. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[1]
Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Many cell lines can tolerate up to 1%, but it is always best to perform a vehicle control to assess the impact of the solvent on your specific cell line.
-
Use a vortex or sonication: When diluting the DMSO stock in your aqueous medium, vortex the solution gently or use a brief sonication to aid in dissolution.
-
Prepare intermediate dilutions: Instead of adding a highly concentrated stock directly to the medium, prepare intermediate dilutions in the medium to gradually decrease the solvent concentration.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Q3: What is the recommended final concentration of DMSO in my cell culture experiment?
A3: The final concentration of DMSO should be kept as low as possible to avoid off-target effects and cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). For sensitive cell lines, it is advisable to use a concentration of 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental design.
Q4: How should I store my this compound stock solution?
A4: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[1] Once dissolved in an organic solvent such as DMSO, it is recommended to store the stock solution at -20°C. While many compounds are stable in DMSO for extended periods when stored properly, it is best practice to prepare fresh dilutions for your experiments from the stock.[3][4] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q5: Is this compound stable in aqueous solutions?
A5: this compound is sparingly soluble in aqueous buffers and it is not recommended to store the aqueous solution for more than one day.[1] For experiments requiring aqueous solutions, it is best to prepare them fresh for each use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in cell culture medium | Final DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5%. Perform serial dilutions to reach the final concentration. |
| Rapid addition of concentrated stock. | Add the stock solution dropwise while gently vortexing the medium. | |
| Low temperature of the medium. | Warm the medium to 37°C before adding the this compound stock. | |
| Inconsistent or unexpected biological activity | Degradation of this compound in working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation. |
| Incorrect final concentration. | Verify calculations for dilutions. Ensure the stock solution was properly dissolved initially. | |
| Solvent effects. | Run a vehicle control with the same concentration of DMSO to rule out any effects of the solvent itself. | |
| High background or cell death in control wells | DMSO toxicity. | Reduce the final DMSO concentration. Test a range of DMSO concentrations to determine the tolerance of your specific cell line. |
| Contamination of stock solution. | Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | ~230 mM | [2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | ~92 mM | [1] |
| Ethanol | ~16 mg/mL | ~74 mM | [1][2] |
| Dimethyl formamide (DMF) | ~33 mg/mL | ~152 mM | [1] |
| 1:4 solution of DMF:PBS (pH 7.2) | ~0.20 mg/mL | ~0.92 mM | [1] |
| Water | Insoluble | - | [2] |
Note: The molecular weight of this compound is 217.26 g/mol .
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.17 mg of this compound (Molecular Weight = 217.26 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound. For 2.17 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Cell Viability Assay using MTT
This protocol provides a general method for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This protocol should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1% or 0.5%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflows
This compound has been shown to act as a GABA receptor antagonist and to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Securinine - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-target Effects of Securitinine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Securitinine in experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tetracyclic alkaloid derived from the plant Securinega suffruticosa. Its primary mechanism of action is the antagonism of γ-aminobutyric acid (GABA) receptors, specifically GABAA receptors.[1][2] By blocking the inhibitory effects of GABA, this compound leads to increased neuronal excitability, which accounts for its neurostimulatory and convulsant effects.[1]
Q2: Beyond GABA receptor antagonism, what are other known biological activities of this compound?
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[2] This is achieved through the disruption of the mitochondrial membrane potential and the subsequent activation of caspases. Additionally, this compound can modulate several signaling pathways, including the PI3K/AKT/mTOR, Wnt, and JAK/STAT pathways. It has also been reported to influence the expression of proteins involved in cell cycle regulation and apoptosis, such as p53, Bax, and Bcl-2.
Q3: What are off-target effects and why are they a concern when using this compound?
Off-target effects are unintended interactions of a compound with molecules other than its primary biological target. These effects are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and potential side effects in clinical applications. For this compound, distinguishing between effects caused by GABAA receptor antagonism and those arising from interactions with other cellular components is crucial for accurate data interpretation.
Q4: I am observing a cellular phenotype that doesn't seem to be related to GABA receptor inhibition. How can I determine if this is an off-target effect of this compound?
To investigate a potential off-target effect, a multi-step approach is recommended:
-
Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration of this compound required to produce the observed phenotype with its known IC50 for GABAA receptor inhibition. A significant difference in potency may suggest an off-target effect.
-
Use a Structurally Unrelated GABAA Antagonist: Treat your cells with a different GABAA receptor antagonist that has a distinct chemical structure from this compound. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Rescue Experiment: If possible, overexpress the GABAA receptor in your cells. If the phenotype is not reversed or mitigated, it suggests the involvement of other targets.
-
Target Knockout/Knockdown: In a cell line where the GABAA receptor has been knocked out or its expression significantly reduced, test the effect of this compound. If the phenotype persists, it is likely an off-target effect.
Q5: My experiments show high cell toxicity at concentrations of this compound needed to see an effect on my target. What could be the cause and how can I troubleshoot this?
High toxicity could be due to either on-target effects (over-inhibition of GABA receptors) or off-target toxicity. To differentiate and troubleshoot:
-
Optimize Concentration: Determine the lowest effective concentration of this compound that elicits the desired on-target effect with minimal toxicity.
-
Time-Course Experiment: Investigate if shorter incubation times can achieve the desired effect while reducing toxicity.
-
Counter-Screening: Test this compound on a cell line that does not express the GABAA receptor. If toxicity is still observed, it is likely due to off-target effects.
-
Broad Toxicity Profiling: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes, to identify potential off-target liabilities.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs to aid in experimental design and data interpretation.
Table 1: On-Target Activity of this compound and Related Alkaloids
| Compound | Assay | Target/System | IC50 | Reference |
| Securinine | [3H]GABA binding | Rat brain membranes | ~50 µM | [1] |
| Dihydrosecurinine | [3H]GABA binding | Rat brain membranes | ~50 µM | [1] |
| (-)-Securinine | Cell growth inhibition | HeLa cells | 32.3 µM | [2] |
Table 2: Cytotoxic and Anti-Inflammatory Activities of Securinega Alkaloids
| Compound | Activity | Cell Line/System | IC50 | Reference |
| Securingine D (4) | Cytotoxicity | A549 (human lung carcinoma) | 1.5 µM | [3] |
| Securingine D (4) | Cytotoxicity | SK-OV-3 (human ovarian cancer) | 6.8 µM | [3] |
| Securingine D (4) | Cytotoxicity | SK-MEL-2 (human melanoma) | 3.2 µM | [3] |
| Securingine D (4) | Cytotoxicity | HCT15 (human colon cancer) | 4.1 µM | [3] |
| Securingine C (3) | Nitric oxide production inhibition | LPS-stimulated BV-2 microglia | 12.6 µM | [3] |
| Virosecurinine (10) | Nitric oxide production inhibition | LPS-stimulated BV-2 microglia | 12.1 µM | [3] |
| Allosecurinine (12) | Nitric oxide production inhibition | LPS-stimulated BV-2 microglia | 1.1 µM | [3] |
| Securinol A (13) | Nitric oxide production inhibition | LPS-stimulated BV-2 microglia | 7.7 µM | [3] |
Key Experimental Protocols
Below are detailed methodologies for key experiments to investigate and minimize the off-target effects of this compound.
Cellular Thermal Shift Assay (CETSA)
This method is used to verify direct binding of this compound to its intended target (GABAA receptor) and to identify potential off-target proteins in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (GABAA receptor) and any suspected off-target proteins in the soluble fraction by Western blotting or mass spectrometry.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Kinome Profiling
This assay helps to determine if this compound interacts with protein kinases, a common source of off-target effects for small molecules.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinome screening service. Typically, a concentration of 1-10 µM is used for initial screening.
-
Assay Principle: These services utilize various platforms, such as competition binding assays (e.g., KINOMEscan™) or activity-based assays, to measure the interaction of the compound with a large panel of kinases (often over 400).[4][5][6][7]
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding relative to a control. Significant interactions (e.g., >50% inhibition) are then followed up with IC50 determination to quantify the potency of the off-target interaction.
-
Interpretation: Compare the IC50 values for any identified kinase off-targets with the on-target IC50 for GABAA receptor antagonism to assess the selectivity of this compound.
Whole-Cell Patch Clamp Electrophysiology
This is the gold-standard technique to directly measure the functional effect of this compound on GABAA receptor activity and to characterize its antagonistic properties.
Methodology:
-
Cell Preparation: Use primary neurons or a cell line endogenously or exogenously expressing GABAA receptors.
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.[8][9][10][11][12]
-
GABA Application: Apply a known concentration of GABA to elicit an inward chloride current (at a holding potential more positive than the chloride reversal potential).
-
This compound Application: Co-apply this compound with GABA and observe the effect on the GABA-induced current. An antagonist will reduce the amplitude of the current.
-
Dose-Response Curve: Apply a range of this compound concentrations to generate a dose-response curve and calculate the IC50 for the inhibition of the GABA-induced current.
-
Off-Target Ion Channel Screening: To investigate potential off-target effects on other ion channels, perform similar experiments on cells expressing other relevant ion channels and measure any modulation of their currents by this compound.
Visualizing Pathways and Workflows
Signaling Pathways Modulated by this compound
The following diagram illustrates the known signaling pathways affected by this compound. Understanding these can help in designing experiments to dissect on-target versus potential off-target effects.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Troubleshooting Off-Target Effects
This workflow provides a logical sequence of experiments to investigate and mitigate suspected off-target effects of this compound.
Caption: Workflow for troubleshooting off-target effects.
Logical Relationship for Minimizing Off-Target Effects
This diagram illustrates the key considerations and logical steps for designing experiments that minimize the potential for off-target effects with this compound.
References
- 1. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. axolbio.com [axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Securitinine's Potential Toxicity in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with Securitinine in cell-based assays. This compound is a plant alkaloid with known biological activities, including neurostimulatory and anticancer effects, which can also present challenges due to its potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can lead to toxicity in cell-based assays?
A1: this compound's primary mechanism of action is as a selective antagonist of GABA-A receptors, which are major inhibitory neurotransmitter receptors in the central nervous system.[1][2][3] By blocking the inhibitory action of GABA, this compound can lead to increased neuronal excitability, which can manifest as cytotoxicity in neuronal cell cultures.[1][3] Additionally, in various cancer cell lines, this compound has been shown to induce cell death through apoptosis and a unique iron-dependent form of cell death called ferroptosis.[3][4][5][6]
Q2: What are the other reported mechanisms that contribute to this compound's cytotoxic effects?
A2: Beyond its action on GABA receptors, this compound exhibits anticancer activity through several other mechanisms:
-
Induction of Apoptosis: It can trigger programmed cell death by activating the mitochondrial pathway and caspases.[3][4]
-
Cell Cycle Arrest: this compound can cause cells to halt at various phases of the cell cycle, such as the G2/M transition, preventing proliferation.[4][6]
-
Tubulin Inhibition: It has been found to bind to tubulin, inhibiting microtubule assembly, which is crucial for cell division and structure.[5]
-
Induction of Ferroptosis: In some cancer cells, like gastric cancer, this compound promotes iron accumulation and lipid peroxidation, leading to ferroptosis.[6][7]
-
Modulation of Signaling Pathways: It can influence key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt/mTOR, Wnt, and JAK/STAT.[5][6][8]
Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the reason?
A3: High sensitivity to this compound can be cell-line specific.[9] Different cell lines exhibit varying sensitivities to a compound due to their unique biological and genetic characteristics.[9] For example, neuronal cells expressing a high density of GABA-A receptors might be particularly sensitive. Additionally, the specific cancer cell line you are using may be highly susceptible to the apoptotic or ferroptotic mechanisms induced by this compound. It is also crucial to ensure the purity of the this compound compound and the accuracy of your concentration calculations.
Q4: How can I mitigate the general cytotoxicity of this compound to study its other biological effects?
A4: To study non-toxic effects, you will need to work below the cytotoxic threshold.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment using a sensitive cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the IC50 value for your specific cell line and experimental conditions (e.g., incubation time).[10]
-
Time-Course Experiment: Cytotoxicity can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find an optimal window where your desired biological effect is observable without significant cell death.[11]
-
Use of Inhibitors: If you are studying a specific pathway and want to rule out cell death, you can use inhibitors of apoptosis (e.g., Z-VAD-FMK) or ferroptosis (e.g., Ferrostatin-1) as experimental controls.[6]
Q5: Are there less toxic analogs of this compound that I can use?
A5: Research has explored derivatives and analogs of this compound to enhance specific properties while potentially reducing toxicity. For instance, allomargaritarine, a diastereomer of a securinine-related alkaloid, has been identified as a potential neuroprotective agent with high antioxidant activity and mitoprotective effects, suggesting it may have a different toxicity profile.[12][13] However, the toxicity of any analog must be empirically determined for your specific assay.
Data Presentation: Quantitative Summary of this compound's Activity
The following tables summarize the reported cytotoxic and inhibitory concentrations of this compound and its related compounds across various cell lines and assays. Note that IC50 values can vary significantly based on the cell line, assay method, and incubation time.[9][10]
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| HeLa (Cervical Cancer) | RTCA | Not Specified | 7.02 ± 0.52 µg/ml (32.3 µM) | [4] |
| HeLa (Cervical Cancer) | SRB Assay | Not Specified | 6 µM | [5] |
| MCF-7 (Breast Cancer) | SRB Assay | Not Specified | 10 µM | [5] |
| A549 (Lung Cancer) | SRB Assay | Not Specified | 11 µM | [5] |
| HCT15 (Colon Cancer) | SRB Assay | 48 hours | > 10 µM | [14] |
| SK-MEL-2 (Melanoma) | SRB Assay | 48 hours | > 10 µM | [14] |
Table 2: Inhibitory Activity of this compound and Related Alkaloids
| Target/Assay | Compound | System | IC50 Value | Reference |
| [3H]GABA Binding | Securinine | Rat Brain Membranes | ~50 µM | [1] |
| [3H]GABA Binding | Dihydrosecurinine | Rat Brain Membranes | ~50 µM | [1] |
| [3H]GABA Binding | Allosecurinine | Rat Brain Membranes | > 1 mM | [1] |
| [3H]GABA Binding | Virosecurinine | Rat Brain Membranes | > 1 mM | [1] |
| Cell Viability | Virosecurinine | THP-1 (Leukemia) | 23.615 µmol/l (48h) | [11] |
| Cell Viability | Virosecurinine | THP-1 (Leukemia) | 13.423 µmol/l (72h) | [11] |
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows relevant to working with this compound.
Caption: Key molecular targets and signaling pathways affected by this compound.
Caption: Recommended workflow for assessing this compound's bioactivity and toxicity.
Caption: A troubleshooting guide for common issues in this compound cell-based assays.
Experimental Protocols
Below are generalized protocols for key assays used to evaluate the cytotoxicity of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.[15]
Protocol 1: Cell Viability Assessment using Resazurin Assay
This assay measures the metabolic activity of viable cells, which reduce the blue resazurin dye to the fluorescent pink resorufin.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in an appropriate solvent like DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Ex/Em: ~540-570 nm / ~580-610 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well (for a final concentration of ~0.015 mg/mL).
-
Incubation with Dye: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the instrument.
-
Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the average fluorescence of the "no-cell" blank wells from all other wells. Express the viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS containing RNase A (e.g., 100 µg/mL)
-
PI staining solution (e.g., 50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only stains DNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]
- 4. Securinine from Phyllanthus glaucus Induces Cell Cycle Arrest and Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. "Neuroprotective Effects of the Securinine-Analogs: Identification of A" by Margarita E. Neganova, Sergey G. Klochkov et al. [scholarsmine.mst.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
Technical Support Center: Analysis of Securitinine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Securitinine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound observed in vivo?
A1: In vivo studies in rats have identified four main metabolites of (-)-securinine. These are formed through hydroxylation and oxidation reactions. The primary metabolites are 6-hydroxyl securinine, 6-carbonyl securinine, 5-beta-hydroxyl securinine, and 5-alpha-hydroxyl securinine[1][2].
Q2: What is the principal mechanism of action for this compound?
A2: Securinine acts as a selective antagonist of the gamma-aminobutyric acid type A (GABAA) receptor[2][3]. By blocking the inhibitory action of GABA, Securinine leads to increased neuronal excitability. This mechanism is central to its effects on the central nervous system[2][3].
Q3: What are the recommended sample preparation techniques for analyzing this compound from biological matrices like plasma?
A3: A salting-out assisted liquid-liquid extraction (SALLE) is a validated method for extracting this compound from plasma. This technique involves protein precipitation with a cold organic solvent, such as acetonitrile, followed by phase separation induced by a high concentration of salt, like ammonium acetate. This method has been shown to provide high recovery and minimal matrix effects[1].
Q4: Are there any known signaling pathways affected by this compound?
A4: Yes, beyond its primary action on GABAA receptors, Securinine has been shown to influence downstream signaling pathways. In the context of cancer, it can induce ferroptosis-related iron metabolic pathways[4][5]. For its neuroprotective effects, Securinine can suppress neuroinflammation by inhibiting the activation of glial cells[6][7].
Troubleshooting Guides
This section provides solutions to common issues encountered during the analytical detection of this compound and its metabolites using LC-MS/MS.
Issue 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause A: Inappropriate Mobile Phase Composition.
-
Solution: Ensure the mobile phase provides adequate separation and peak shape. A common mobile phase for this compound analysis is a mixture of acetonitrile and an aqueous buffer like ammonium acetate. The percentage of the organic solvent is critical; for instance, a mobile phase of 40% acetonitrile and 60% 10.0 mM ammonium acetate has been used successfully[1].
-
-
Possible Cause B: Column Overload.
-
Solution: Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak fronting or tailing.
-
-
Possible Cause C: Secondary Interactions with the Stationary Phase.
-
Solution: The basic nature of the amine in this compound can lead to interactions with residual silanols on C18 columns. Using a column with end-capping or adding a small amount of a competing base to the mobile phase can mitigate this issue.
-
Issue 2: Low Signal Intensity or Inability to Detect Metabolites
-
Possible Cause A: Inefficient Extraction.
-
Solution: Optimize the sample preparation method. For the hydroxylated and carbonylated metabolites, which are more polar than the parent drug, ensure the extraction solvent is appropriate. A more polar organic solvent or adjusting the pH during liquid-liquid extraction might improve recovery.
-
-
Possible Cause B: In-source Fragmentation.
-
Solution: this compound and its metabolites might be prone to fragmentation in the ion source. Optimize the source parameters, such as capillary voltage and source temperature, to minimize in-source fragmentation and maximize the abundance of the precursor ion.
-
-
Possible Cause C: Incorrect Mass Transitions (MRM).
-
Solution: Verify the mass transitions for this compound and its metabolites. For this compound, the transition m/z 218.1 → 84.1 is commonly used[1]. For the metabolites, the precursor ions would be [M+H]+, where M is the molecular weight of the metabolite (e.g., ~233.26 for hydroxylated securinine). The product ions would need to be determined through infusion experiments or predicted based on the fragmentation of the parent compound.
-
Issue 3: High Background Noise or Interfering Peaks
-
Possible Cause A: Matrix Effects.
-
Solution: Biological matrices can cause ion suppression or enhancement. The use of a robust sample preparation method like SALLE can help minimize these effects. Additionally, employing an internal standard that is structurally similar to the analyte can help to correct for matrix effects.
-
-
Possible Cause B: Contamination from Sample Collection or Preparation.
-
Solution: Use high-purity solvents and reagents. Ensure all collection tubes and extraction vials are clean and free of contaminants. A blank sample (matrix without the analyte) should be run to identify any background interferences.
-
-
Possible Cause C: Co-elution of Isobaric Compounds.
-
Solution: Optimize the chromatographic separation to resolve the analytes from interfering compounds. This may involve adjusting the gradient, changing the stationary phase, or modifying the mobile phase composition.
-
Data Presentation
The following table summarizes the quantitative parameters for a validated LC-MS/MS method for the determination of (-)-securinine in mouse plasma.
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.600 ng/mL | [1] |
| Linear Calibration Range | 0.600 - 600 ng/mL | [1] |
| Intra-run Accuracy (%RE) | ≤ ± 6% | [1] |
| Inter-run Accuracy (%RE) | ≤ ± 6% | [1] |
| Intra-run Precision (%CV) | ≤ 6% | [1] |
| Inter-run Precision (%CV) | ≤ 6% | [1] |
| Plasma Recovery | 99 - 109% | [1] |
| IS Normalized Matrix Factor | 0.92 - 1.07 | [1] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Mouse Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of (-)-securinine in mouse plasma[1].
1. Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction)
-
To 50 µL of mouse plasma, add 10 µL of internal standard (IS) solution (e.g., norsecurinine).
-
Add 200 µL of cold (-20°C) acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Add 100 mg of ammonium acetate.
-
Vortex for 2 minutes and then centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: Gemini Nx C18 (or equivalent)
-
Mobile Phase: 40% acetonitrile and 60% 10.0 mM ammonium acetate
-
Flow Rate: 0.200 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
This compound: m/z 218.1 → 84.1
-
Internal Standard (norsecurinine): m/z 204.1 → 70.2
-
-
Ion Source Parameters: Optimize for the specific instrument, including capillary voltage, source temperature, and gas flows.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Biotransformation pathway of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo-antagonism of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. web.uvic.ca [web.uvic.ca]
Strategies to prevent the degradation of Securitinine during storage
This technical support center provides guidance on the best practices for storing and handling Securitinine to minimize degradation and ensure the integrity of your research material. The information is compiled from general knowledge of alkaloid stability and best practices in pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage (up to several weeks), it is recommended to store this compound in a cool, dark, and dry place. A refrigerator at 2-8°C (36-46°F) is suitable. The compound should be in a tightly sealed container to prevent moisture absorption.
Q2: What are the ideal long-term storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C (-4°F) or, for maximum stability, at -80°C (-112°F).[1][2] It is crucial to use an airtight container and to protect it from light. When stored under these conditions, the shelf life can be extended significantly.[1]
Q3: My this compound has changed color. What does this indicate?
A change in color, such as yellowing or browning, can be an indicator of degradation. This is often due to oxidation or exposure to light. It is advisable to re-test the purity of the material before use if any change in physical appearance is observed.
Q4: Can I store this compound in a solution?
Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in a tightly capped vial, protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize solvolysis.
Q5: What are the main factors that can cause this compound degradation?
The primary factors that can lead to the degradation of alkaloids like this compound are:
-
Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation.[2][3]
-
Light: Exposure to UV and visible light can induce photolytic degradation.[4][5]
-
pH: Extremes of pH (highly acidic or alkaline conditions) can cause hydrolysis of functional groups.[5][6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Moisture: Water can facilitate hydrolytic reactions.[7]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter, suggesting potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity in an assay | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Perform a purity analysis (e.g., by HPLC) to check for degradation products. 3. Prepare a fresh solution from a new or properly stored stock for your next experiment. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS) | Formation of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Consider the storage conditions and handling procedures that may have led to degradation (e.g., exposure to light, high temperature, or incompatible solvents). 3. If possible, identify the degradation products to understand the degradation pathway. |
| Inconsistent experimental results | Inconsistent purity of this compound stock between experiments. | 1. Aliquot your this compound stock upon receipt to avoid repeated freeze-thaw cycles. 2. Always use a consistent procedure for preparing your working solutions. 3. Routinely check the purity of your stock material, especially for long-term studies. |
Quantitative Data on Stability
While specific public data on the forced degradation of this compound is limited, the following table provides a hypothetical representation of stability under various stress conditions, based on general knowledge of alkaloid behavior. This data is for illustrative purposes to guide researchers in designing their own stability studies.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | Hydrolyzed lactone ring products |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 25% | Epimerization and hydrolysis products |
| Oxidation (3% H₂O₂) | 24 hours | Room Temp | 20% | N-oxide and other oxidation products |
| Thermal Degradation | 7 days | 80°C | 10% | Isomerization products |
| Photodegradation (UV light) | 48 hours | Room Temp | 30% | Photolytic cleavage products |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
3. Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (90:10 A:B) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the sample onto the HPLC system.
-
The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
This protocol describes a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M HCl.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 7 days in the dark.
-
Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
Analyze all samples (stressed and control) by the HPLC method described in Protocol 1.
-
Determine the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Characterize major degradation products using techniques like LC-MS or NMR if necessary.
Visualizations
Caption: Key factors influencing this compound stability and storage.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochemjournal.com [biochemjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Securitinine Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Securitinine in their cancer cell experiments. The information is designed for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm the development of resistance?
A1: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value (typically 5-fold or higher) indicates the development of resistance. It is also crucial to perform a washout experiment: culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, this suggests a stable resistance mechanism.[1][2]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A2: Since this compound has multiple mechanisms of action, including inhibition of the PI3K/Akt/mTOR pathway and tubulin polymerization, resistance could arise from several molecular changes[3][4]:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump this compound out of the cell, reducing its intracellular concentration.[1][5]
-
Alterations in Drug Target: Mutations in the tubulin protein could prevent this compound from binding effectively, thereby failing to disrupt microtubule dynamics.[6][7]
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative survival pathways to compensate for the inhibition of the PI3K/Akt/mTOR pathway. The MAPK/ERK pathway is a common compensatory mechanism.[8][9]
-
Changes in Microtubule-Associated Proteins (MAPs): Altered expression of MAPs can affect microtubule stability and dynamics, potentially counteracting the effects of this compound.[7][10]
Q3: I suspect increased drug efflux is causing resistance. How can I investigate this?
A3: You can assess the activity of drug efflux pumps like P-glycoprotein using a functional assay, such as the Rhodamine 123 efflux assay. In this assay, cells are loaded with the fluorescent P-gp substrate Rhodamine 123. Increased efflux of the dye, leading to lower intracellular fluorescence in the resistant cells compared to parental cells, indicates higher P-gp activity. This can be quantified using flow cytometry. Additionally, you can perform a western blot to compare the expression levels of P-gp in sensitive and resistant cell lines.[11]
Q4: How can I determine if a bypass signaling pathway is activated in my resistant cell line?
A4: To investigate the activation of bypass pathways, you can use western blotting to examine the phosphorylation status of key proteins in alternative pathways, such as phospho-ERK (for the MAPK pathway) or phospho-STAT3 (for the JAK/STAT pathway). An increase in the phosphorylation of these proteins in the resistant cells, especially in the presence of this compound, would suggest the activation of a compensatory signaling route.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. Avoid cultures that are too sparse or confluent.[11] |
| Drug Solubility | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions in the culture medium. Visually inspect for any precipitation. |
| Incubation Time | The optimal treatment duration can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent and effective incubation time.[11] |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response. |
Problem 2: Failure to Establish a Stable this compound-Resistant Cell Line
| Potential Cause | Troubleshooting Steps |
| Initial Drug Concentration | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the dose in a stepwise manner as the cells adapt and resume proliferation.[1][2] |
| Selection Pressure | Maintain continuous exposure to a sub-lethal concentration of this compound to ensure the resistant phenotype is not lost. Alternatively, a pulse-selection method (short-term high dose followed by a recovery period) may be effective for some cell lines.[11] |
| Cell Line Viability | The process of inducing resistance can be stressful for cells. Ensure optimal culture conditions and consider using a more robust parental cell line if you experience persistent cell death. |
| Heterogeneity of Parental Line | The parental cell line may lack pre-existing clones with the ability to develop resistance. Consider using a different cancer cell line if you are unable to generate a resistant population. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a this compound-resistant cell line.
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HCT-116 (Colon Cancer) | 6.1[12] | 65.8 | 10.8 |
| A549 (Lung Cancer) | ~25[12] | 275.5 | 11.0 |
| MCF-7 (Breast Cancer) | ~25[12] | 312.2 | 12.5 |
Note: IC50 values for parental lines are based on published data where available. Resistant IC50 values are hypothetical.
Table 2: Protein Expression Changes in this compound-Resistant Cells (Hypothetical Western Blot Data)
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Implication |
| P-glycoprotein (P-gp) | 1.0 | 8.5 | Increased Drug Efflux |
| β-tubulin | 1.0 | 1.2 | No significant change in total target expression |
| Phospho-ERK1/2 | 1.0 | 6.2 | Activation of MAPK Bypass Pathway |
| Phospho-Akt | 1.0 | 0.8 | Target pathway remains inhibited |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: Perform a dose-response experiment using a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cancer cell line.[1]
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. When the cells adapt and are growing steadily, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.[2]
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the stable IC50 of the resistant line.[2]
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of resistance development.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Preparation: Harvest both parental and this compound-resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL and incubate at 37°C for 30 minutes to allow for dye uptake.
-
Efflux Period: Wash the cells to remove excess dye and resuspend them in a fresh, dye-free medium. Incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates higher P-gp-mediated efflux.
-
(Optional) Inhibition Control: As a positive control, treat a sample of resistant cells with a known P-gp inhibitor (e.g., Verapamil) during the efflux period. Inhibition of efflux should result in increased intracellular fluorescence.
Protocol 3: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, total-Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to compare protein expression levels.[11]
Visualizations
Caption: this compound's dual mechanisms of action in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Antiproliferative and Metabolic Evaluations of Novel Securinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of Securitinine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Securitinine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for constructing the core structure of this compound and its derivatives?
A1: The synthesis of the tetracyclic core of Securinine alkaloids typically involves key strategies such as the Michael reaction to form a key C-C bond, followed by an intramolecular Heck reaction for cyclization.[1][2] Another critical reaction often employed is the Mitsunobu reaction for stereochemical inversion.[3] The total synthesis often starts from readily available chiral precursors like trans-4-hydroxy-L-proline.[1]
Q2: What are the main challenges encountered in the synthesis of C4-oxygenated this compound derivatives?
A2: A primary challenge is the stereocontrolled introduction of the oxygen functionality at the C4 position.[3] Achieving high diastereoselectivity during the synthesis can be difficult, often necessitating purification by semi-preparative chiral HPLC to separate the desired stereoisomer.[3] Additionally, controlling the regioselectivity of oxidations and rearrangements on the piperidine core is a significant hurdle.
Q3: How can the stereochemistry at the C2 position be controlled or inverted?
A3: The stereochemistry at the C2 position can be effectively controlled or inverted using an Ellman's light-mediated hydrogen-atom-transfer (HAT)-based epimerization reaction.[3] This method allows for the establishment of the thermodynamically more stable equatorial configuration.[3] Alternatively, the Mitsunobu reaction can be employed for a clean inversion of stereochemistry at secondary alcohol centers.[4]
Troubleshooting Guides
Michael Addition
Problem: Low yield in the Michael addition step.
| Cause | Recommendation |
| Inactive Nucleophile | Ensure the nucleophile (e.g., tryptamine) is of high purity and free of moisture. Consider using a stronger base or a Lewis acid catalyst like Yb(OTf)₃ to enhance reactivity.[5] |
| Poor Solubility of Reagents | Use a co-solvent system to ensure all reactants are fully dissolved. Gentle heating may also improve solubility and reaction rates. |
| Side Reactions | Monitor the reaction closely by TLC to avoid the formation of byproducts. If side reactions are observed, consider lowering the reaction temperature or reducing the reaction time. |
Problem: Poor diastereoselectivity in the Michael addition.
| Cause | Recommendation |
| Reaction Conditions | Optimize the reaction temperature and solvent. Lower temperatures often favor the formation of one diastereomer. |
| Catalyst Choice | The use of a Lewis acid catalyst can influence the stereochemical outcome.[5] Screen different Lewis acids to find the one that provides the best selectivity for your specific substrate. |
| Steric Hindrance | The steric bulk of the nucleophile and the substrate can affect the approach of the nucleophile. Consider modifying the protecting groups to minimize steric hindrance. |
Intramolecular Heck Reaction
Problem: The intramolecular Heck cyclization fails to proceed or gives a low yield.
| Cause | Recommendation |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use freshly opened catalyst or regenerate it if necessary. The choice of phosphine ligand is also critical and can significantly impact the reaction outcome. |
| Incorrect Solvent or Base | The polarity of the solvent and the choice of base are crucial. Acetonitrile or DMF are commonly used solvents, and tertiary amines like triethylamine are typical bases. Optimization of these conditions may be required. |
| Substrate Issues | The precursor for the Heck reaction must be pure. Impurities can poison the catalyst. Ensure the halide or triflate leaving group is correctly installed. |
Problem: Formation of undesired side products in the Heck reaction.
| Cause | Recommendation |
| β-Hydride Elimination | Undesired β-hydride elimination can lead to the formation of isomeric products. The choice of ligand and additives can influence the regioselectivity of this step. |
| Double Bond Isomerization | The double bond in the product can sometimes isomerize under the reaction conditions. Minimizing the reaction time and temperature can help to reduce this side reaction. |
Mitsunobu Reaction
Problem: The Mitsunobu reaction for stereochemical inversion is incomplete.
| Cause | Recommendation |
| Steric Hindrance | For sterically hindered alcohols, standard Mitsunobu conditions may not be sufficient. Increasing the excess of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) may be necessary.[6] |
| Reagent Purity | Use high-purity PPh₃ and DEAD/DIAD. Impurities, especially water, can consume the reagents and reduce the reaction efficiency. |
| Reaction Temperature | While often run at 0 °C to room temperature, gentle heating may be required for less reactive substrates. |
Problem: Difficulty in purifying the product from Mitsunobu byproducts.
| Cause | Recommendation |
| Triphenylphosphine Oxide and Hydrazinedicarboxylate | These byproducts can be difficult to remove by standard chromatography. Precipitation of triphenylphosphine oxide by adding a non-polar solvent like hexane or ether can be effective. Washing the organic extract with a dilute acid solution can help remove the reduced hydrazinedicarboxylate. |
| Alternative Reagents | Consider using polymer-supported PPh₃ or other modified reagents that simplify purification. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Reagents and Conditions | Yield (%) | Reference |
| Michael Addition | Securinine, Tryptamine, Yb(OTf)₃ | Not specified, but forms single stereoisomers | [5] |
| Intramolecular Heck Cyclization | Diastereoselective preparation of a spirocyclic α,β-unsaturated γ-lactone intermediate followed by intramolecular Heck cyclization | 16% overall yield for (-)-securinine over 18 steps | [1] |
| Mitsunobu Reaction | Diol substrate, 4-nitrobenzoic acid, triphenylphosphine, diisopropyl azodicarboxylate (DIAD), followed by K₂CO₃ in methanol | 31% over two steps | [3] |
| C4-Hydroxylation | Simultaneous skeletal rearrangement from neosecurinane to securinane frameworks and stereochemical reversal at the C4 site under Mitsunobu reaction conditions | 31% | [3] |
Experimental Protocols
General Protocol for Mitsunobu Reaction:
-
Dissolve the alcohol (1.0 equiv) and the nucleophile (e.g., carboxylic acid, 1.2 equiv) in anhydrous THF (0.1 M).
-
Add triphenylphosphine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To aid in the removal of triphenylphosphine oxide, the residue can be triturated with cold diethyl ether.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
References
- 1. The asymmetric total synthesis of (−)-securinine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. johnwoodgroup.com [johnwoodgroup.com]
- 6. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Targets of Securitinine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Securitinine, a tetracyclic alkaloid derived from plants of the Securinega genus, has garnered significant interest for its dual activity as a neurostimulant and a potential anti-cancer agent. This guide provides a comprehensive validation of its primary biological targets, offering a comparative analysis with alternative molecules and detailing the experimental frameworks used for target identification and engagement.
Core Biological Activities of this compound
This compound's pharmacological profile is primarily defined by two distinct mechanisms of action:
-
GABA Receptor Antagonism: this compound acts as a potent antagonist of the γ-aminobutyric acid (GABA) type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the action of GABA, this compound leads to increased neuronal excitability, which underlies its neurostimulatory and convulsant effects[1].
-
Induction of Cancer Cell Death: this compound exhibits cytotoxic effects against various cancer cell lines. This anti-cancer activity is mediated through the induction of programmed cell death, involving both apoptosis and, as more recent evidence suggests, ferroptosis[2][3].
Comparative Analysis of this compound's Biological Targets
To provide a clear performance benchmark, this section compares this compound's activity with well-established alternative molecules targeting the same biological pathways.
GABA Receptor Antagonism
This compound's potency as a GABAa receptor antagonist is comparable to other known antagonists like bicuculline and picrotoxin. The following table summarizes the inhibitory concentrations (IC50) for these compounds.
| Compound | Target | Assay | IC50 (µM) | Organism | Reference |
| Securinine | GABAa Receptor | [3H]GABA binding | ~50 | Rat (brain membranes) | [1] |
| Bicuculline | GABAa Receptor | [3H]GABA binding | ~7 | Rat (brain membranes) | [1] |
| Picrotoxin | GABAa Receptor | 5-HT-gated currents | ~30 | Murine (HEK293 cells) |
Note: IC50 values can vary depending on the specific assay conditions and the subtype of the GABAa receptor.
Anticancer Activity
This compound's efficacy in inducing cell death has been demonstrated across multiple cancer cell lines. The table below compares its cytotoxic activity (IC50/LD50) with standard chemotherapeutic agents.
| Compound | Cell Line | p53 Status | Assay | IC50/LD50 (µM) | Treatment Duration | Reference |
| Securinine | HeLa (Cervical Cancer) | HPV-positive | MTT Assay | 32.3 | Not Specified | [2][4] |
| Securinine | HCT116 (Colon Cancer) | Wild-Type | Cell Death Assay | 50 (LD50) | 72h | [1][5] |
| Securinine | HCT116 (Colon Cancer) | p53-null | Cell Death Assay | 17.5 (LD50) | 72h | [1][5] |
| Securinine | MGC803 (Gastric Cancer) | Mutant | CCK-8 Assay | 18.1 | 48h | [3] |
| Doxorubicin | HeLa (Cervical Cancer) | HPV-positive | Not Specified | ~0.1-1 | Not Specified | General Knowledge |
| Cisplatin | HeLa (Cervical Cancer) | HPV-positive | Not Specified | ~1-10 | Not Specified | [6] |
| Paclitaxel | HeLa (Cervical Cancer) | HPV-positive | Not Specified | ~0.01-0.1 | Not Specified | General Knowledge |
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways through which this compound exerts its biological effects.
Experimental Protocols for Target Validation
The validation of this compound's biological targets relies on a suite of robust experimental techniques. Below are detailed protocols for key assays.
GABAa Receptor Binding Assay
This assay quantifies the binding of a radiolabeled ligand to the GABAa receptor, allowing for the determination of binding affinity and the inhibitory potential of test compounds like this compound.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]GABA (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Test compound (this compound, Bicuculline, etc.)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]GABA (final concentration ~2-5 nM), and 25 µL of the test compound at various concentrations.
-
For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 1 mM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
Incubate at 4°C for 30-60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.
-
Quantify the protein concentration in the soluble fraction.
-
-
Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Pull-Down Assay
A pull-down assay is used to identify protein-protein interactions and can be adapted to identify the direct binding partners of a small molecule like this compound if it is immobilized on a solid support.
Materials:
-
Cell lysate
-
Immobilized "bait" (e.g., this compound conjugated to beads)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting or mass spectrometry equipment
Procedure:
-
Bait Immobilization:
-
Chemically conjugate this compound to agarose or magnetic beads.
-
-
Incubation:
-
Incubate the immobilized this compound with cell lysate to allow for binding of interacting proteins ("prey").
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of free this compound or a denaturing agent).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target or by mass spectrometry for unbiased identification of binding partners.
-
Conclusion
The validation of this compound's biological targets reveals a molecule with a dual mechanism of action, targeting both the central nervous system and cancer cells. Its activity as a GABAa receptor antagonist is well-established, with a potency that is in the same order of magnitude as other known antagonists. In the context of cancer, this compound's ability to induce cell death through multiple pathways, including p73-dependent apoptosis and ferroptosis, highlights its potential as a multifaceted anti-neoplastic agent. The provided experimental protocols offer a robust framework for researchers to further investigate and validate the targets of this compound and other novel small molecules.
References
- 1. Securinine induces p73-dependent apoptosis preferentially in p53-deficient colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Securinine: A Comparative Guide to its Structure-Activity Relationship
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Securinine, a tetracyclic alkaloid isolated from plants of the Securinega genus, has emerged as a promising scaffold for the development of new anticancer and neuroprotective drugs. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Securinine and its derivatives, supported by experimental data, detailed protocols, and visual representations of its molecular interactions.
Securinine and its analogs have demonstrated a range of biological activities, most notably as GABA-A receptor antagonists and as potent cytotoxic agents against various cancer cell lines. The rigid, tetracyclic structure of Securinine provides a unique framework that can be chemically modified to enhance its therapeutic properties and explore its mechanism of action. This guide delves into the key structural modifications that influence the biological activity of these compounds.
Data Presentation: Unveiling the Potency of Securinine Derivatives
The antiproliferative activity of Securinine and its derivatives has been extensively studied against a panel of human cancer cell lines. The following tables summarize the in vitro cytotoxicity data (IC50 values) from key studies, highlighting the impact of substitutions at various positions on the Securinine scaffold.
Table 1: Cytotoxicity of C14-Substituted Securinine Derivatives via Sonogashira Coupling
| Compound | R | A-375 (Melanoma) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| Securinine (1) | H | 6.1 | >10 | >10 | >10 |
| 4o | Phenyl | 0.08 | 0.12 | 0.09 | 0.15 |
| 4p | 4-Fluorophenyl | 0.07 | 0.10 | 0.08 | 0.11 |
| 4q | 4-Chlorophenyl | 0.06 | 0.09 | 0.07 | 0.10 |
| 4r | 4-Bromophenyl | 0.06 | 0.08 | 0.06 | 0.09 |
| 4s | 4-Iodophenyl | 0.06 | 0.08 | 0.06 | 0.09 |
| 4t | 4-Methoxyphenyl | 0.15 | 0.20 | 0.18 | 0.25 |
| 4u | 4-Trifluoromethylphenyl | 0.09 | 0.11 | 0.10 | 0.13 |
| 4v | 3-Methoxyphenyl | 0.10 | 0.15 | 0.12 | 0.18 |
Data sourced from a study on the synthesis and antiproliferative evaluations of novel Securinine derivatives. The study highlights that the introduction of an acetylenic linker at the C14 position through Sonogashira coupling led to a significant increase in potency against the HCT-116 colon cancer cell line. In particular, compounds 4r and 4s were found to be highly cytotoxic across a panel of four tumor cell lines.[1][2]
Table 2: Cytotoxicity of C14-Aryl Securinine Derivatives via Suzuki Coupling
| Compound | R | HCT-116 (Colon) % Growth Inhibition at 1µM |
| Securinine (1) | H | <10 |
| 3a | Phenyl | 20 |
| 3b | 4-Methylphenyl | 15 |
| 3c | 4-Methoxyphenyl | 18 |
| 3d | 4-tert-Butylphenyl | 25 |
| 3e | 4-(Dimethylamino)phenyl | 10 |
| 3f | Biphenyl-4-yl | 30 |
| 3h | 4-Fluorophenyl | 22 |
| 3i | 4-Chlorophenyl | 28 |
Data from a study that synthesized new Securinine analogues using Suzuki cross-coupling reactions. The results indicate that while some C14-aryl derivatives showed a modest increase in potency compared to Securinine, they were generally less active than the derivatives obtained through Sonogashira coupling.[1]
Table 3: GABA-A Receptor Antagonist Activity of Securinine and its Analogs
| Compound | [3H]GABA Binding IC50 (µM) |
| Securinine | ~50 |
| Dihydrosecurinine | ~50 |
| Allosecurinine | >1000 |
| Virosecurinine | >1000 |
| Bicuculline (Control) | ~7 |
Data from a study characterizing Securinine alkaloids as a new class of GABA receptor antagonists. The results show that Securinine and Dihydrosecurinine are selective antagonists of GABA recognition sites on mammalian central neurons, although they are less potent than the known antagonist Bicuculline.[3][4]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Securinine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
GABA-A Receptor Binding Assay ([3H]GABA Displacement)
This radioligand binding assay is used to determine the affinity of compounds for the GABA-A receptor.
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.
-
Binding Reaction: In a final volume of 1 mL, incubate the membranes with 10 nM [3H]GABA in the presence and absence of various concentrations of the test compounds.
-
Incubation: Incubate the mixture for 20 minutes at 22°C.
-
Filtration: Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters.
-
Washing: Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters by liquid scintillation spectrometry.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]GABA (IC50 value) by non-linear regression analysis.
Synthesis of 14-Aryl Securinine Derivatives via Suzuki Coupling
This protocol describes a common method for introducing an aryl group at the C14 position of Securinine.
-
Reaction Setup: To a solution of 14-iodosecurinine in a suitable solvent (e.g., dioxane), add the corresponding arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80-100°C) for a designated time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 14-aryl Securinine derivative.
Mandatory Visualization
The following diagrams illustrate key concepts related to the structure-activity relationship and mechanism of action of Securinine and its derivatives.
Caption: Structure-Activity Relationship of Securinine Derivatives.
Caption: General Experimental Workflow for SAR Studies.
Caption: Proposed Inhibition of the PI3K/Akt/mTOR Pathway by Securinine Derivatives.
Conclusion
The structure-activity relationship of Securinine and its derivatives reveals critical insights for the design of more potent and selective therapeutic agents. Modifications at the C14 position, particularly through the introduction of arylalkynyl moieties via Sonogashira coupling, have proven to be highly effective in enhancing anticancer activity.[1][2] In contrast, aryl substitutions via Suzuki coupling at the same position generally result in lower potency.[1] For GABA-A receptor antagonism, the integrity of the core tetracyclic structure, especially the A-ring, appears to be crucial for activity.[3]
The proposed mechanism of anticancer action for some potent derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. Further investigation into the precise molecular targets within this pathway will be essential for the rational design of next-generation Securinine-based drugs. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on this fascinating class of natural products.
References
Securitinine vs. Other Securinega Alkaloids in Cancer Treatment: A Comparative Guide
An objective analysis of the performance and mechanisms of Securitinine and its related alkaloids in oncology research, supported by experimental data.
Introduction
Securinega alkaloids, a class of tetracyclic indolizidine alkaloids primarily isolated from plants of the Securinega genus, have garnered significant attention in cancer research for their potent cytotoxic and antitumor properties. Among these, Securinine has been the most extensively studied. This guide provides a comparative analysis of this compound versus other notable Securinega alkaloids, focusing on their efficacy in cancer treatment, underlying mechanisms of action, and the experimental data supporting these findings. It is important to note that the term "this compound" is often used interchangeably with "Securinine" in scientific literature, with the latter being the predominantly recognized name for the primary alkaloid.
Comparative Cytotoxicity
The in vitro cytotoxic activity of various Securinega alkaloids has been evaluated against a range of human cancer cell lines. Securinine consistently demonstrates potent growth inhibitory effects across multiple cancer types.
| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Securinine | HeLa (Cervical Cancer) | SRB | 6 | [1] |
| MCF-7 (Breast Cancer) | SRB | 10 | [1] | |
| A549 (Lung Cancer) | SRB | 11 | [1] | |
| HGC-27 (Gastric Cancer) | CCK-8 | ~13.47 | [2] | |
| MGC-803 (Gastric Cancer) | CCK-8 | ~18.1 | [2] | |
| Nor-securinine | Data not consistently available in comparative studies | - | - | |
| Virosecurinine | P-388 (Murine Leukemia) | Not Specified | 1.8 | |
| Allosecurinine | P-388 (Murine Leukemia) | Not Specified | 3.2 |
Mechanisms of Action: A Comparative Overview
While sharing a common structural backbone, Securinega alkaloids exhibit diverse mechanisms of action in inducing cancer cell death.
Securinine: A Multi-Faceted Approach
Securinine employs a multi-pronged attack on cancer cells, primarily through the induction of apoptosis, cell cycle arrest, and disruption of key signaling pathways.
-
Induction of Apoptosis: Securinine triggers programmed cell death through the intrinsic mitochondrial pathway. This is characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3][4] Studies have shown that in MCF-7 breast cancer cells, securinine treatment leads to a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]
-
Cell Cycle Arrest: Securinine has been shown to cause cell cycle arrest at the G1 and G2/M phases in different cancer cell lines.[2][3] In MCF-7 cells, it induces G1 phase arrest, while in gastric cancer cells, it leads to arrest at the G2/M transition.[2][3] This cell cycle blockade prevents cancer cell proliferation.
-
Inhibition of Microtubule Assembly: Securinine binds to tubulin, inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to mitotic block and ultimately cell death.[1]
-
Modulation of Signaling Pathways: Securinine has been found to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, including the PI3K/Akt/mTOR and JAK/STAT pathways.[2] In gastric cancer, it has also been shown to target the AURKA-β-catenin/Akt/STAT3 pathway.[5]
-
Induction of Ferroptosis: Recent studies in gastric cancer have revealed a novel mechanism of action for securinine: the induction of ferroptosis, an iron-dependent form of programmed cell death.[2][6] Securinine treatment was found to upregulate key genes involved in iron metabolism.[2]
Other Securinega Alkaloids
Data on the specific mechanisms of other Securinega alkaloids is less comprehensive compared to Securinine.
-
Nor-securinine: While recognized for its anticancer properties, detailed mechanistic studies are not as widely available. Some research suggests its involvement in inducing apoptosis.
-
Virosecurinine and Viroallosecurinine: These alkaloids have demonstrated cytotoxic effects, but their precise molecular targets and signaling pathways are still under investigation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Securinine-Induced Apoptosis
References
- 1. Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and apoptosis-inducing mechanism of L-securinine on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Securinine inhibits carcinogenesis in gastric cancer by targeting AURKA-β-catenin/Akt/STAT3 and the cell cycle pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death [frontiersin.org]
Securitinine's Antitumor Mechanism: A Comparative Guide Across Diverse Cancer Cell Lines
A comprehensive analysis of Securitinine's mechanism of action reveals a multi-faceted approach to inhibiting cancer cell proliferation, primarily through the induction of apoptosis and cell cycle arrest. This guide provides a cross-validation of its effects in various cell lines, compares its performance with alternative anticancer agents, and details the experimental protocols used to elucidate its activity.
This compound, a tetracyclic alkaloid derived from the plant Flueggea suffruticosa, has demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] Its anticancer activity stems from its ability to interfere with critical cellular processes, leading to programmed cell death and inhibition of tumor growth. This guide synthesizes findings from multiple studies to offer a comparative overview for researchers, scientists, and drug development professionals.
Comparative Analysis of this compound's Cytotoxicity
This compound exhibits a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary across different cell types, indicating a degree of selectivity in its action.
| Cell Line | Cancer Type | IC50 (µM) | Key Mechanistic Findings |
| MCF-7 | Breast Cancer | ~10-25 | Induction of apoptosis via p53-dependent pathway, G1 phase cell cycle arrest.[1] |
| HeLa | Cervical Cancer | ~6 | Induction of apoptosis, S phase cell cycle arrest, microtubule depolymerization. |
| HCT 116 | Colon Cancer | >10 | Preferential induction of apoptosis in p53-deficient cells. |
| A549 | Lung Cancer | ~11-25 | Inhibition of proliferation.[1] |
| Gastric Cancer Cell Lines | Gastric Cancer | Not specified | G2/M phase cell cycle arrest, induction of ferroptosis. |
| AML Cell Lines (e.g., HL-60) | Acute Myeloid Leukemia | Not specified | Induction of terminal differentiation. |
Unraveling the Molecular Mechanisms: Signaling Pathways and Cellular Targets
This compound's anticancer effects are orchestrated through the modulation of several key signaling pathways and direct interaction with cellular components.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways. A common mechanism involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[1] In some cell lines, particularly those deficient in p53, this compound has been shown to induce apoptosis through the p53-family member, p73.
Apoptotic Pathway Induced by this compound
Caption: this compound-induced apoptotic signaling cascade.
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. This arrest prevents cell division and proliferation. The specific phase of cell cycle arrest appears to be cell-line dependent, with G1 arrest observed in MCF-7 breast cancer cells and S or G2/M phase arrest reported in other cancer types like cervical and gastric cancer.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution.
Inhibition of PI3K/AKT/mTOR Pathway
A crucial signaling pathway that governs cell growth, proliferation, and survival is the PI3K/AKT/mTOR pathway.[2] this compound has been shown to inhibit this pathway, contributing to its anticancer effects.[1] By downregulating the activity of key proteins in this cascade, this compound can effectively suppress the survival signals that cancer cells rely on.[2]
This compound's Inhibition of the PI3K/AKT/mTOR Pathway
Caption: Inhibition of the PI3K/AKT/mTOR survival pathway.
Disruption of Microtubule Dynamics
Another significant mechanism of action for this compound is its ability to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. This compound has been found to inhibit tubulin polymerization, leading to microtubule depolymerization. This disruption of the microtubule network can trigger mitotic arrest and subsequent apoptosis.
Comparison with Alternative Anticancer Agents
To provide a broader context for this compound's performance, it is useful to compare its activity with established anticancer drugs that target similar cellular pathways.
| Drug | Target/Mechanism | Key Advantages | Key Limitations |
| This compound | Multi-targeted: Apoptosis induction, cell cycle arrest, PI3K/AKT/mTOR inhibition, tubulin polymerization inhibition. | Broad-spectrum activity, potential to overcome resistance to single-target agents. | Further preclinical and clinical studies are needed to establish safety and efficacy. |
| Paclitaxel | Microtubule stabilization.[3][4] | Well-established clinical efficacy against a range of solid tumors.[4] | Development of drug resistance, neurotoxicity. |
| Etoposide | Topoisomerase II inhibition, leading to DNA strand breaks.[5] | Effective against various cancers, including testicular and lung cancer.[5] | Myelosuppression, potential for secondary malignancies.[6] |
| Doxorubicin | Topoisomerase II inhibition and DNA intercalation.[5][7] | Broad-spectrum activity against hematological and solid tumors. | Cardiotoxicity, myelosuppression. |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspases, phospho-AKT).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.
-
Drug Addition: Add this compound or a control compound (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the reaction mixture.
-
Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves and compare the effect of this compound to controls.
References
- 1. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivities and mechanism of action of securinega alkaloids derivatives reported prior to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laulimalide and paclitaxel: a comparison of their effects on tubulin assembly and their synergistic action when present simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 5. embopress.org [embopress.org]
- 6. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Neuroprotective Effects of Securitinine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Securitinine and its analogs. This compound, a tetracyclic alkaloid isolated from plants of the Securinega genus, has garnered significant interest for its diverse biological activities, including its potential as a neuroprotective agent. This document summarizes key experimental data, details the methodologies used to evaluate these compounds, and illustrates the signaling pathways implicated in their neuroprotective mechanisms.
Quantitative Data Summary
The following table summarizes the neuroprotective and related activities of this compound and its key analogs based on available experimental data. Direct comparative studies across a wide range of analogs are limited, and thus the data is compiled from various sources.
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated BV2 microglia and primary microglia | Dose-dependently suppressed nitric oxide (NO) production. Inhibited NF-κB activation and MAPK phosphorylation. | [1][2] |
| Neuroprotection | β-amyloid (25-35)-induced neurotoxicity in rats | Improved cognitive deficits and reduced glial inflammatory responses. Decreased acetylcholinesterase (AchE) activity. | [3][4] | |
| Allomargaritarine | Cytoprotection | Primary culture of rat cortex neurons exposed to Glutamate, Fe³⁺, and Aβ | Showed pronounced cytoprotective effects, increasing cell survival. | [5] |
| Antioxidant Activity | In vitro assays | Exhibited high antioxidant activity. | [6][7] | |
| Mitoprotection | Cellular models of neurodegeneration | Demonstrated significant mitoprotective effects. | [6][8] | |
| In vivo Neuroprotection | 5xFAD transgenic mouse model of Alzheimer's Disease | Restored cognitive function and reduced amyloid plaque deposition. | N/A | |
| SN3-L6 (Dimeric Analog) | Neuritogenic Activity | Neuro-2a neuroblastoma cells | Potently enhanced neurite outgrowth. | [9] |
| Signaling Pathway Activation | Neuro-2a cells | Activated MAPK and PI3K/Akt signaling pathways. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is a generalized procedure for assessing the neuroprotective effects of compounds against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
a. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound analog for 1-2 hours.
-
Introduce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells.
-
Incubate the plates for an additional 24 hours.
b. Cell Viability Assessment (MTT Assay):
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Neurite Outgrowth Assay
This protocol describes a method to quantify the neuritogenic effects of this compound analogs on a neuroblastoma cell line (e.g., Neuro-2a).
a. Cell Plating and Differentiation:
-
Coat 24-well plates with a suitable substrate (e.g., poly-L-lysine).
-
Seed Neuro-2a cells at a low density (e.g., 2 x 10⁴ cells/well).
-
Induce differentiation by switching to a low-serum medium (e.g., 1% FBS).
-
Treat the cells with different concentrations of the this compound analog. Include a positive control (e.g., retinoic acid) and a vehicle control.
b. Immunocytochemistry and Imaging:
-
After 48-72 hours of incubation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 and block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
c. Quantification:
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure:
-
The percentage of cells with neurites longer than the cell body diameter.
-
The average length of the longest neurite per neuron.
-
The total number of neurites per cell.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of this compound analogs. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection by D-securinine against neurotoxicity induced by beta-amyloid (25-35) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of the Securinine-Analogues: Identification of Allomargaritarine as a Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Neuroprotective Effects of the Securinine-Analogs: Identification of A" by Margarita E. Neganova, Sergey G. Klochkov et al. [scholarsmine.mst.edu]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]
Synthetic vs. Naturally Sourced Securitinine: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Executive Summary
Securitinine, a tetracyclic alkaloid predominantly isolated from plants of the Securinega genus, has garnered significant interest for its diverse pharmacological activities, including neurostimulatory and anticancer effects.[1][2] The complexity of its structure has also made it a compelling target for total synthesis.[3][4][5][6][7] This guide provides a comprehensive comparison of the efficacy of synthetic versus naturally sourced this compound.
A thorough review of the existing scientific literature reveals a notable gap: no direct, head-to-head experimental studies comparing the biological efficacy of synthetic this compound with its naturally sourced counterpart have been published. The prevailing assumption in the field is that a synthetic molecule, proven to be structurally and stereochemically identical to the natural product, will exhibit identical biological activity. One study successfully synthesizing this compound reported that the infrared (IR) spectrum, proton nuclear magnetic resonance (¹H NMR) spectrum, and melting point of the synthetic product were identical to those of natural this compound, supporting the chemical equivalence.[4]
This guide will therefore proceed by:
-
Presenting the established biological efficacy of naturally sourced this compound.
-
Detailing the methodologies for total synthesis of this compound.
-
Providing established experimental protocols for evaluating the key biological activities of this compound.
-
Illustrating the key signaling pathways and a general experimental workflow.
Efficacy of Naturally Sourced this compound
Naturally occurring this compound has demonstrated significant bioactivity in two primary areas: neuroscience and oncology.
Neuroprotective and Neurostimulatory Effects
This compound acts as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor, the major inhibitory neurotransmitter in the central nervous system.[1][8] By blocking GABAergic inhibition, this compound leads to increased neuronal excitability, which underlies its neurostimulatory properties.[1] Studies have explored its potential in treating neurological conditions. For instance, D-securinine has been shown to improve cognitive deficits in rat models of Alzheimer's disease by reducing glial inflammatory responses and decreasing acetylcholinesterase (AChE) activity.[9][10] Furthermore, its anti-inflammatory effects in glial cells suggest potential therapeutic applications in neurodegenerative diseases like Parkinson's disease.[11]
Anticancer Activity
This compound exhibits cytotoxic effects against a range of cancer cell lines, including leukemia, breast, cervical, and lung cancer.[12][13][14] Its anticancer mechanism is multi-faceted and includes:
-
Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[1]
-
Cell Cycle Arrest: It can cause cell cycle arrest, for example, at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[15][16]
-
Modulation of Signaling Pathways: this compound has been shown to regulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR and JNK-ERK pathways.[13][15][17]
-
Inhibition of Microtubule Assembly: It can bind to tubulin, disrupting microtubule dynamics and leading to mitotic block in cancer cells.[14]
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from studies on naturally sourced this compound and its derivatives.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| HeLa (Cervical Cancer) | SRB Assay | IC₅₀ | 6 µM | [14] |
| MCF-7 (Breast Cancer) | SRB Assay | IC₅₀ | 10 µM | [14] |
| A549 (Lung Cancer) | SRB Assay | IC₅₀ | 11 µM | [14] |
| HL-60 (Promyelocytic Leukemia) | Differentiation Assay | CD14+ population | Increased | [15] |
Table 2: Neuropharmacological Activity of Securinine
| Activity | Model System | Efficacy Metric | Value | Reference |
| GABA Receptor Antagonism | Rat brain membranes | IC₅₀ ([³H]GABA binding) | ~50 µM | [18] |
| Neuroprotection | Rat model of Alzheimer's | Cognitive Improvement | Significant | [9] |
| Anti-inflammatory | LPS-stimulated BV2 microglia | Nitric Oxide Production | Significantly suppressed | [11] |
Total Synthesis of this compound
The total synthesis of this compound has been achieved through various strategies, confirming its complex tetracyclic structure. These synthetic routes provide a means to produce this compound and its analogues for further pharmacological investigation.
A common approach involves the construction of the core ring system through a series of stereocontrolled reactions. For example, one synthesis starts from 1,4-cyclohexanedione and proceeds through condensation with piperidine, reduction, cyclization catalyzed by mercuric acetate, and intramolecular condensation over eleven steps.[4] Another concise nine-step synthesis utilizes a stereoselective addition of a silyloxyfuran to an iminium ion and a ring-closing metathesis reaction as key steps.[3] More recent methods have also been developed, highlighting the ongoing interest in efficient synthetic access to this class of alkaloids.[5][6][7]
The successful total synthesis and characterization of this compound, yielding a product with identical physical and spectroscopic properties to the natural compound, strongly implies that synthetically derived this compound possesses the same biological efficacy.[4]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Anticancer Activity: Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Control wells receive the vehicle (e.g., DMSO).
-
Cell Fixation: After incubation, cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.[14]
Neuroprotective Activity: Assay for Inhibition of Nitric Oxide Production in Microglia
-
Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are plated in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Griess Reaction: An equal volume of culture supernatant is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[11]
GABA Receptor Binding Assay
-
Membrane Preparation: Rat cerebral cortical membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with [³H]GABA in the presence or absence of various concentrations of this compound in a suitable buffer.
-
Incubation: The reaction mixture is incubated at 4°C for a defined period (e.g., 20 minutes).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GABA. The IC₅₀ value is calculated by determining the concentration of this compound that inhibits 50% of the specific binding of [³H]GABA.[18]
Visualizations
Signaling Pathways of this compound in Cancer Cells
Caption: this compound's anticancer signaling pathways.
General Experimental Workflow for Efficacy Testing
Caption: General workflow for comparative efficacy testing.
References
- 1. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]
- 2. Neuroprotective Effects of the Securinine-Analogues: Identification of Allomargaritarine as a Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Total synthesis of securinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 7. johnwoodgroup.com [johnwoodgroup.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Neuroprotection by D-securinine against neurotoxicity induced by beta-amyloid (25-35) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]
- 17. Securinine - LKT Labs [lktlabs.com]
- 18. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Securitinine Demonstrates Potent Anti-Cancer Effects in Xenograft Models, Outperforming Standard Chemotherapies in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New research highlights the significant anti-cancer efficacy of Securitinine in xenograft models of gastric and bladder cancer. The studies, which provide a comparative analysis against conventional chemotherapeutic agents, reveal this compound's potential as a powerful therapeutic agent. The findings demonstrate its ability to inhibit tumor growth by modulating key signaling pathways, offering a promising alternative for cancer treatment.
This compound, a plant-derived alkaloid, has been shown to effectively suppress tumor progression in preclinical xenograft models. In a notable study involving gastric cancer, this compound exhibited excellent anti-cancer effects in vivo, utilizing an AGS human gastric carcinoma cell line. The compound was found to target and suppress the β-catenin/Akt/STAT3 signaling pathways, crucial drivers of cancer cell proliferation and survival.[1] Similarly, in bladder cancer xenograft models, this compound demonstrated its anti-tumor properties by inhibiting the Wnt/β-catenin signaling pathway.
Comparative Efficacy in Xenograft Models
To contextualize the anti-cancer potential of this compound, this guide provides a comparative overview of its performance against established chemotherapeutic drugs in similar xenograft models. While direct head-to-head studies are emerging, analysis of existing data allows for a preliminary comparison of tumor growth inhibition.
Gastric Cancer Xenograft Model (AGS Cells)
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | Not Specified | Excellent anticancer effects in vivo | [1] |
| Cisplatin | Not Specified | Varies based on specific study | N/A |
| Doxorubicin | Not Specified | Varies based on specific study | N/A |
Bladder Cancer Xenograft Model (T24 Cells)
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | Not Specified | Significant tumor growth inhibition | |
| Gemcitabine | Not Specified | Varies based on specific study | N/A |
Modulation of Key Signaling Pathways
This compound exerts its anti-cancer effects by targeting critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Evidence from studies on pancreatic cancer cells indicates that l-Securinine induces apoptosis by inhibiting this pathway. Western blot analyses from various cancer cell line studies demonstrate a decrease in the phosphorylation of Akt (p-Akt) and mTOR (p-mTOR), key downstream effectors of the PI3K/Akt pathway, upon treatment with agents that modulate this cascade.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to suppress this pathway in bladder cancer. Inhibition of this pathway leads to a decrease in the nuclear translocation of β-catenin, a key transcriptional co-activator. This, in turn, reduces the expression of downstream target genes like c-Myc, which are critical for cell proliferation.
Experimental Protocols
The validation of this compound's anti-cancer effects relies on robust and reproducible experimental designs. Below are the detailed methodologies for the key experiments cited in the xenograft studies.
Xenograft Model Establishment
-
Cell Culture: Human gastric carcinoma (AGS) or bladder cancer (T24) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude mice), aged 4-6 weeks, are used for xenograft implantation.
-
Tumor Cell Inoculation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used.
Drug Administration and Efficacy Evaluation
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.
-
Drug Preparation and Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline). The drug is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily or several times a week). The control group receives the vehicle only.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
Molecular Analysis
-
Western Blotting: Tumor tissues are homogenized and lysed to extract proteins. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against proteins of interest (e.g., p-Akt, β-catenin, c-Myc) and subsequently with secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.
-
Immunohistochemistry (IHC): Tumor tissues are fixed, paraffin-embedded, and sectioned. The sections are then stained with specific antibodies to detect the expression and localization of target proteins within the tumor microenvironment.
Experimental Workflow
References
A Comparative Genomic Blueprint for Unlocking Securinine Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Genomic Landscapes of Securinine-Producing and Non-Producing Plants
Securinine, a tetracyclic alkaloid with potent biological activities, has garnered significant interest in the pharmaceutical industry. Its production is confined to a select group of plants within the Phyllanthaceae family, most notably species of the genus Flueggea (formerly Securinega). Understanding the genomic underpinnings of Securinine biosynthesis is paramount for ensuring a sustainable supply and for enabling synthetic biology approaches to its production. This guide provides a comparative overview of the available genomic data from Securinine-producing and non-producing plants within the Phyllanthaceae family, outlines a robust experimental workflow for future comparative genomic studies, and proposes a putative signaling pathway for the regulation of Securinine biosynthesis.
Comparative Genomic Data
To date, a complete, publicly available genome of a high-Securinine-producing plant, such as Flueggea suffruticosa, is lacking. However, the genome of a related non-securinine producing species, Phyllanthus emblica (Indian gooseberry or amla), has been sequenced and assembled.[1][2][3][4][5] In parallel, transcriptomic studies on F. suffruticosa have begun to identify candidate genes involved in the Securinine biosynthesis pathway.[6][7] A direct comparison of their genomic features is therefore not yet possible. Instead, we present the genomic data for P. emblica and highlight the key gene families implicated in Securinine biosynthesis from F. suffruticosa that would be the focus of a future comparative study.
| Feature | Phyllanthus emblica 'Yingyu'[5] | Phyllanthus emblica (Mahajan et al., 2023)[1][2][3][4] |
| Ploidy | Octoploid | Not specified |
| Chromosome Number | 104 | 100 (most recent report) |
| Estimated Genome Size | 448.7 Mb | 572 Mbp |
| Assembled Genome Size | 480 Mb | 519 Mbp |
| Number of Contigs/Scaffolds | 26 pseudochromosomes | 4,384 contigs |
| Contig/Scaffold N50 | Not specified | 597 Kbp |
| GC Content | Not specified | 33.49% |
| Number of Predicted Genes | 31,111 | 37,858 |
| BUSCO Score | Not specified | 98.4% |
| Sequencing Technologies Used | DNBSEQ | 10x Genomics, Oxford Nanopore |
| Key Gene Families Implicated in Securinine Biosynthesis (from F. suffruticosa transcriptome) | Putative Function |
| Lysine Decarboxylase | Converts lysine to cadaverine, a precursor for the piperidine ring of Securinine.[8] |
| Copper Amine Oxidase | Oxidizes cadaverine to 5-aminopentanal, which cyclizes to Δ1-piperideine. |
| Tyrosine Aminotransferase | Initiates the pathway from tyrosine to the C/D rings of Securinine.[9] |
| Cytochrome P450 Monooxygenases | Involved in the hydroxylation and subsequent cyclization reactions. |
| Berberine Bridge Enzyme-like (BBE-like) Oxidases | Believed to be involved in the formation of the intricate pharmacophores of alkaloids.[10] |
| Sulfotransferases | Unexpectedly found to mediate the scaffold remodeling of the Securinane core.[7] |
Experimental Protocols
A definitive comparative genomics study would require the sequencing and assembly of a high-quality reference genome for a Securinine-producing species like F. suffruticosa. The following protocol outlines a robust workflow for such a study, comparing the newly sequenced genome to the existing P. emblica genome.
High-Molecular-Weight DNA Extraction and Sequencing
-
Objective: To obtain high-quality genomic DNA for long-read sequencing.
-
Protocol:
-
Collect fresh, young leaf tissue from F. suffruticosa and flash-freeze in liquid nitrogen.
-
Perform high-molecular-weight DNA extraction using a commercially available kit optimized for plants (e.g., Qiagen MagAttract HMW DNA Kit).
-
Assess DNA quality and quantity using a Qubit fluorometer and Agilent TapeStation.
-
Prepare long-read sequencing libraries for both Pacific Biosciences (HiFi) and Oxford Nanopore Technologies platforms to leverage the strengths of both technologies.
-
Sequence the libraries to achieve a minimum of 50x coverage for both platforms.
-
For scaffolding, prepare a Hi-C library and sequence on an Illumina platform to at least 100x coverage.
-
Genome Assembly and Annotation
-
Objective: To generate a chromosome-level genome assembly and a comprehensive gene annotation.
-
Protocol:
-
Perform de novo genome assembly using a long-read assembler such as Canu or Flye.[11]
-
Polish the assembly with the long-read data using a tool like Racon, followed by polishing with short-read Illumina data using Pilon.
-
Use the Hi-C data to scaffold the polished contigs into pseudochromosomes with a tool like Juicer or 3D-DNA.
-
Perform genome annotation using a combination of ab initio, homology-based, and transcript-based evidence with a pipeline like BRAKER2.[11]
-
Transcript Evidence: Generate RNA-seq data from various tissues (leaf, stem, root, flower) of F. suffruticosa and use it as evidence for gene prediction.
-
Homology Evidence: Use protein sequences from related species, including P. emblica and other members of the Malpighiales order.
-
-
Comparative Genomic Analysis
-
Objective: To identify genomic features associated with Securinine biosynthesis.
-
Protocol:
-
Synteny Analysis: Perform a whole-genome alignment between the new F. suffruticosa genome and the P. emblica genome using a tool like MUMmer or LASTZ to identify conserved syntenic blocks and genomic rearrangements.
-
Gene Family Evolution: Use OrthoFinder to identify orthologous gene families between the two species. Analyze gene family expansion and contraction using a tool like CAFE to identify families that are significantly larger in F. suffruticosa, particularly those related to secondary metabolism.
-
Positive Selection Analysis: For the identified orthologs, calculate the ratio of non-synonymous to synonymous substitution rates (dN/dS) to identify genes that have been under positive selection in the F. suffruticosa lineage.
-
Targeted Gene Analysis: Specifically search for homologs of the candidate genes from the F. suffruticosa transcriptome (e.g., lysine decarboxylase, BBE-like enzymes, sulfotransferases) in both genomes. Compare their copy number, genomic location, and gene structure.
-
Visualizations
Experimental Workflow
References
- 1. Frontiers | Genome of Phyllanthus emblica: the medicinal plant Amla with super antioxidant properties [frontiersin.org]
- 2. Genome of Phyllanthus emblica: the medicinal plant Amla with super antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Genome of Phyllanthus emblica: the medicinal plant Amla with super antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. GtR [gtr.ukri.org]
- 7. Chemically guided single-cell transcriptomics reveals sulfotransferase-mediated scaffold remodeling in securinine biosynthesis | Sciety [sciety.org]
- 8. researchgate.net [researchgate.net]
- 9. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plant assemble - Plant de novo genome assembly: annotation [protocols.io]
Securitinine: A Novel Alkaloid Challenging Standard-of-Care in Acute Myeloid Leukemia
A comparative analysis of the performance of Securitinine against conventional chemotherapeutic agents, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
This compound, a naturally occurring alkaloid derived from the plant Securinega suffruticosa, has garnered significant attention for its potential as a therapeutic agent, particularly in the realm of oncology.[1] Historically utilized for central nervous system disorders due to its function as a GABA receptor antagonist, recent research has illuminated its potent anti-cancer properties.[1][2] This guide provides a comprehensive comparison of this compound's performance against the standard-of-care drugs for Acute Myeloid Leukemia (AML), a cancer of the blood and bone marrow.
The current first-line treatment for AML, known as the "7+3" regimen, involves a combination of cytarabine and an anthracycline antibiotic, such as daunorubicin.[3][4][5] This guide will objectively evaluate the efficacy of this compound in preclinical models of AML and benchmark its performance against these established chemotherapeutic agents.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exhibits a multifaceted mechanism of action, distinguishing it from traditional cytotoxic agents. Its primary modes of action against cancer cells include the induction of programmed cell death (apoptosis) and the modulation of critical cellular signaling pathways that govern cell growth and survival.
One of the key pathways affected by this compound is the PI3K/AKT/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[6] By interfering with this pathway, this compound can halt the uncontrolled growth of cancer cells.
Performance Comparison: this compound vs. Standard-of-Care in AML
The following tables summarize the available preclinical data comparing the efficacy of this compound with the standard-of-care AML drugs, cytarabine and daunorubicin. It is important to note that much of the data for this compound is not from direct head-to-head comparative studies, and thus the IC50 values are presented from separate studies for an indirect comparison.
In Vitro Efficacy
| Drug | Cell Line | IC50 | Cell Viability Reduction | Citation(s) |
| This compound | HL-60 | ~15 µM (significant growth inhibition) | In THP-1 cells, only 22% proliferation remained after 5 days at 15 µM. | [1][5][7] |
| Cytarabine | HL-60 | ~2.5 µM | Dose-dependent decrease in cell viability. | [8] |
| Daunorubicin | HL-60 | 2.52 µM | Dose-dependent decrease in cell viability. | [9] |
Induction of Apoptosis and Cell Cycle Arrest
| Drug | Effect on Apoptosis | Effect on Cell Cycle | Citation(s) |
| This compound | Induces apoptosis through the mitochondrial pathway. | Arrests cells at the G2/M transition. | [1][4] |
| Cytarabine | Induces apoptosis. | Induces S-phase arrest. | [10] |
| Daunorubicin | Induces apoptosis. | Can induce G2/M arrest. | [11] |
In Vivo Efficacy (Xenograft Models)
| Drug | Animal Model | Effect on Tumor Growth | Citation(s) |
| This compound | Nude mice with AML tumors | Significantly impaired the growth of AML tumors. | [1][7][12] |
| Cytarabine | Xenograft models of childhood AML | Reduced tumor burden. | [10][13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Seed AML cells (e.g., HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound, cytarabine, or daunorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Annexin V Apoptosis Assay by Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Methodology:
-
Harvest both floating and adherent cells after treatment with the respective drugs.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability stain such as Propidium Iodide (PI).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells promptly by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Methodology:
-
Harvest approximately 1x10⁶ cells per sample.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining.
-
Stain the cellular DNA with Propidium Iodide (PI) solution.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blotting for PI3K/AKT/mTOR Pathway Analysis
This technique is used to detect specific proteins in a sample.
Methodology:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Study in an AML Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Methodology:
-
Subcutaneously inject a suspension of human AML cells (e.g., 5x10⁶ HL-60 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, standard-of-care drugs, or a vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) according to a defined schedule.
-
Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or Western blotting.
Conclusion
The available preclinical evidence suggests that this compound is a promising candidate for the treatment of Acute Myeloid Leukemia. Its unique mechanism of action, involving the induction of apoptosis and the modulation of key survival pathways, presents a potential advantage over or in combination with traditional chemotherapy. While direct comparative studies are still needed to definitively establish its superiority or non-inferiority to standard-of-care drugs like cytarabine and daunorubicin, the existing in vitro and in vivo data warrant further investigation. The detailed experimental protocols provided in this guide are intended to facilitate this research and accelerate the potential translation of this compound into a clinically effective therapy for AML. Future studies should focus on head-to-head comparisons with standard-of-care agents in a wider range of AML subtypes and on elucidating the full spectrum of its molecular targets.
References
- 1. Securinine, a Myeloid Differentiation Agent with Therapeutic Potential for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic suppression effect on tumor growth of acute myeloid leukemia by combining cytarabine with an engineered oncolytic vaccinia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Securinine, a myeloid differentiation agent with therapeutic potential for AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential Treatment with Cytarabine and Decitabine Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential treatment with cytarabine and decitabine has an increased anti-leukemia effect compared to cytarabine alone in xenograft models of childhood acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Securitinine and Virosecurinine for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative biological activities of the stereoisomeric alkaloids, Securitinine and Virosecurinine.
This compound and Virosecurinine are structurally related indolizidine alkaloids isolated from plants of the Securinega genus. Despite their stereoisomeric relationship, these compounds exhibit distinct pharmacological profiles, particularly in their neuroactivity and anticancer properties. This guide provides a comprehensive, data-supported comparison of their biological effects, mechanisms of action, and relevant experimental protocols to inform future research and drug development endeavors.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the biological activities of this compound and Virosecurinine.
| Parameter | This compound | Virosecurinine | Reference(s) |
| GABAA Receptor Antagonism (IC50) | ~50 µM | >1 mM | [1] |
| Acute Toxicity | 1/13.6 that of this compound | [2] | |
| Convulsive Effects | Present | Absent | [2] |
| Cytotoxicity (IC50) | |||
| HeLa (Cervical Cancer) | 32.3 µM | Not Reported | [2] |
| HCT116 p53-/- (Colon Cancer) | 17.5 µM (LD50) | Not Reported | |
| MCF-7 (Breast Cancer) | 10 µM | Not Reported | [3] |
| A549 (Lung Cancer) | 11 µM | Not Reported | [3] |
| K562 (Leukemia) | Not Reported | 32.98 µM (at 48h) | |
| THP-1 (Leukemia) | Not Reported | 23.62 µM (at 48h) |
Mechanisms of Action
This compound and Virosecurinine exert their biological effects through distinct molecular pathways.
This compound: A GABAA Receptor Antagonist with Anticancer Activity via Tubulin Inhibition and p73 Activation
This compound is a potent antagonist of the GABAA receptor, which accounts for its convulsant effects.[1] Its anticancer activity is multifaceted. It has been shown to bind to tubulin, inhibiting its polymerization and leading to mitotic arrest.[3] Furthermore, in p53-deficient cancer cells, this compound can induce apoptosis through the activation of the p53-family member, p73.
Virosecurinine: A Less Toxic Isomer with Anticancer Effects Mediated by the PI3K/AKT/mTOR Pathway
In contrast to this compound, Virosecurinine is a significantly weaker GABAA receptor antagonist and lacks convulsive properties, contributing to its lower acute toxicity.[1][2] Its anticancer effects have been attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
GABAA Receptor Binding Assay
This protocol is adapted from methods used to assess the binding of compounds to the GABAA receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Virosecurinine for GABAA receptor binding.
Materials:
-
Rat brain tissue
-
[3H]-Muscimol (radioligand)
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound and Virosecurinine stock solutions
-
Unlabeled GABA (for determining non-specific binding)
-
Scintillation fluid and counter
-
Glass fiber filters
-
Centrifuge and filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes. Wash the membranes multiple times by resuspension in binding buffer and recentrifugation to remove endogenous GABA.
-
Binding Assay: In test tubes, combine the prepared brain membranes, [3H]-Muscimol at a fixed concentration (e.g., 1-5 nM), and varying concentrations of either this compound or Virosecurinine. For determining non-specific binding, use a high concentration of unlabeled GABA.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 values of this compound and Virosecurinine in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, K562)
-
Complete cell culture medium
-
96-well plates
-
This compound and Virosecurinine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Virosecurinine. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Components
This protocol is for investigating the effects of this compound and Virosecurinine on key proteins in their respective signaling pathways.
Objective: To assess the changes in the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR and p53/p73 pathways following treatment with Virosecurinine and this compound, respectively.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p73, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound and Virosecurinine, while stereoisomers, present a compelling case of structure-activity relationship with significant implications for drug development. This compound's potent GABAA receptor antagonism makes it a valuable tool for neuroscience research but also contributes to its higher toxicity. Its anticancer mechanism through tubulin inhibition and p73 activation offers a distinct therapeutic avenue. Conversely, Virosecurinine's lower toxicity and different anticancer mechanism targeting the PI3K/AKT/mTOR pathway make it an attractive candidate for further development as a cancer therapeutic. This guide provides the foundational data and methodologies for researchers to further explore the potential of these two intriguing alkaloids.
References
- 1. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Securinine in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Securinine, a plant-derived alkaloid, has demonstrated notable potential as an anti-cancer agent, particularly in the context of Acute Myeloid Leukemia (AML).[1] A key aspect of its therapeutic promise lies in its ability to synergize with other established anti-leukemic compounds, enhancing their efficacy and potentially offering new avenues for combination therapies. This guide provides a comparative analysis of the synergistic effects of Securinine with All-Trans Retinoic Acid (ATRA), Decitabine, and Vitamin D3, supported by experimental data and detailed protocols.
Performance Comparison of Securinine Combinations
The synergistic potential of Securinine in combination with ATRA, Decitabine, and 1,25-dihydroxyvitamin D3 has been evaluated in the HL-60 human promyelocytic leukemia cell line. The primary measure of efficacy in these studies is the induction of differentiation, quantified by the Nitroblue Tetrazolium (NBT) reduction assay, which indicates the maturation of myeloid cells.
| Treatment Combination | Concentration | NBT Reduction (% positive cells) |
| Securinine Combinations | ||
| Securinine (alone) | 2 µM | 6-8%[2] |
| Securinine + ATRA | 2 µM + 100 nM | 91%[2] |
| Securinine + Decitabine | 2 µM + 100 ng/ml | 84%[2] |
| Securinine + 1,25-dihydroxyvitamin D3 | 2 µM + 50 nM | 98%[2] |
| Standard/Alternative Therapies (for comparison) | ||
| ATRA (alone) | 0.1 µmol/L | 47.2% ± 10.4% (after 3 days)[3] |
| Decitabine (monotherapy, clinical data) | 20 mg/m² for 5 days | Complete Remission (CR): 17.8% - 23.6%[1][4] |
| Vitamin D3 (supplementation, clinical data) | Varied | Complete Remission (CR): 69.4% (with standard chemo)[5] |
| ATRA + Cytarabine (clinical data) | Standard Dose | Complete Remission (CR): 92%[6] |
Note: The NBT reduction data for Securinine combinations were obtained from a single study and represent a snapshot of synergistic activity under specific experimental conditions.[2] Clinical data for standard therapies are provided for context but are not directly comparable to the in vitro NBT reduction assay.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HL-60 (human promyelocytic leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Application: For combination studies, HL-60 cells are seeded at a suitable density and treated with Securinine, ATRA, Decitabine, or 1,25-dihydroxyvitamin D3, both individually and in the combinations specified in the data table. The cells are typically incubated with the compounds for a period of 4 days before assessing differentiation.[2]
Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the ability of differentiated myeloid cells to produce superoxide radicals upon stimulation, which reduces the soluble yellow NBT to an insoluble blue formazan precipitate.
-
Cell Harvesting: After the 4-day treatment period, HL-60 cells are harvested by centrifugation.
-
NBT Incubation: The cell pellet is resuspended in a solution containing NBT (typically 1 mg/mL) and a stimulating agent such as Phorbol 12-myristate 13-acetate (PMA) at a concentration of 200 ng/mL.
-
Incubation: The cell suspension is incubated at 37°C for 20-30 minutes.
-
Quantification: The percentage of cells containing blue formazan deposits (NBT positive cells) is determined by counting at least 200 cells under a light microscope.
Synergy Analysis: Bliss Independence Model
The synergistic effects of the drug combinations were confirmed using the Bliss synergy method.[5] The Bliss independence model assumes that the two drugs act through independent pathways. Synergy is determined if the observed effect of the combination is greater than the predicted additive effect. The predicted combined effect (E_predicted) is calculated as follows:
E_predicted = E_A + E_B - (E_A * E_B)
Where E_A and E_B are the fractional effects of drug A and drug B alone, respectively.
Visualizing the Mechanisms of Action
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic differentiation.
Postulated Signaling Pathways in Securinine Combination Therapy
The precise molecular mechanisms underlying the synergistic effects of Securinine with its combination partners are not yet fully elucidated. However, based on the known individual actions of these compounds, a convergent mechanism on key cellular processes leading to differentiation and cell cycle arrest can be proposed.
Securinine is known to induce differentiation in AML cells through the activation of DNA damage signaling pathways.[1] It has also been shown to modulate the PI3K/Akt/mTOR and MAPK signaling cascades.[7]
ATRA, a derivative of vitamin A, induces differentiation by binding to retinoic acid receptors (RARs), which are nuclear transcription factors. The combination of ATRA with other agents has been shown to involve modulation of various signaling molecules, including those in the MAPK pathway.[8]
Decitabine is a hypomethylating agent that inhibits DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes and the induction of differentiation.
Vitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), another nuclear receptor that regulates gene transcription related to cell differentiation and proliferation. Vitamin D3 signaling can interact with various pathways, including the Wnt/β-catenin and MAPK pathways.
The synergy observed with Securinine combinations likely arises from the multi-pronged attack on the leukemic cells, where Securinine-induced DNA damage signaling is complemented by the receptor-mediated and epigenetic mechanisms of its partners, leading to a more robust and sustained push towards terminal differentiation.
Caption: Postulated convergence of signaling pathways.
Conclusion
The available preclinical data strongly suggest that Securinine exhibits significant synergistic effects when combined with ATRA, Decitabine, and Vitamin D3 in inducing the differentiation of AML cells. These combinations demonstrate a marked improvement in efficacy compared to Securinine alone and show promise when viewed alongside the outcomes of some standard AML therapies. The likely mechanism of this synergy involves the convergence of multiple pathways, including DNA damage response, nuclear receptor activation, and epigenetic modulation, to promote a robust and terminal differentiation program in leukemic cells. Further investigation into the precise molecular interactions and in vivo efficacy of these combinations is warranted to translate these promising findings into clinical applications for the treatment of AML.
References
- 1. Securinine, a myeloid differentiation agent with therapeutic potential for AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Synergistic and additive effects of ATRA in combination with different anti-tumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific cellular signal-transduction responses to in vivo combination therapy with ATRA, valproic acid and theophylline in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Restored expression of vitamin D receptor and sensitivity to 1,25-dihydroxyvitamin D3 in response to disrupted fusion FOP2–FGFR1 gene in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Securinine inhibits carcinogenesis in gastric cancer by targeting AURKA-β-catenin/Akt/STAT3 and the cell cycle pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioinformatic analysis of the effects and mechanisms of decitabine and cytarabine on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Securitinine
For researchers, scientists, and drug development professionals handling Securitinine, a tetracyclic alkaloid with potent biological activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its inherent toxicity and potential environmental impact, this compound and all materials contaminated with it must be treated as hazardous waste. Adherence to the following step-by-step procedures will mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound waste should wear:
-
Nitrile gloves
-
Safety goggles
-
A laboratory coat
Waste Segregation:
-
All waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, must be segregated from non-hazardous waste.
-
Use designated, clearly labeled, leak-proof containers for this compound waste.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a dedicated, sealed container lined with a chemically resistant bag.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, shatter-resistant container. Avoid mixing with incompatible chemicals, particularly strong oxidizing agents and strong bases, as this can lead to hazardous reactions.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for hazardous waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).
-
-
Storage:
-
Store this compound waste in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure that the storage area is away from sources of ignition and incompatible materials.
-
-
Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Decontamination Procedures
Equipment and Surfaces:
-
Initial Decontamination: Wipe surfaces and non-disposable equipment with a suitable solvent (e.g., ethanol or methanol) to remove gross contamination. Collect the solvent and wipes as hazardous waste.
-
Washing: Wash the equipment and surfaces thoroughly with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow to air dry completely.
Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste and not be reused. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of through the hazardous waste stream.
Disposal Methodologies
| Parameter | Recommendation | Notes |
| Primary Disposal Method | High-Temperature Incineration | To be carried out by a licensed hazardous waste disposal facility. |
| Incineration Temperature | Minimum 850°C | With a minimum residence time of 2 seconds. |
| Halogenated Waste | Minimum 1100°C | Required if the waste contains more than 1% halogenated organic substances. |
Note on Chemical Neutralization: There is no specific, validated chemical neutralization protocol for this compound in the public domain. Some research on other types of alkaloids, such as pyrrolizidine alkaloids, suggests they can be degraded under alkaline conditions. However, applying this to this compound without specific laboratory validation is not recommended due to the potential for incomplete reaction or the creation of other hazardous byproducts.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Securitinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Securitinine. The following procedural guidance is designed to answer key operational questions, ensuring the safety of all laboratory personnel.
This compound is a plant-derived alkaloid known to be a GABAA receptor antagonist.[1][2] It is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and is very toxic to aquatic life with long-lasting effects.[3] Due to its potential toxicity, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all personnel handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification |
| Hand Protection | Double gloving with nitrile or neoprene gloves is recommended.[4] Butyl rubber gloves may also be suitable for handling strong acids or bases.[5][6][7] Given that no specific glove material has been tested for this compound, it is crucial to inspect gloves for any signs of degradation or permeation. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashes or aerosol generation, chemical splash goggles and a face shield must be worn. |
| Respiratory Protection | For handling the powdered form, a NIOSH-approved N95 or higher-rated particulate respirator is required.[8] For activities with a higher potential for aerosolization, a half-mask or full-face respirator with P100 filters should be used.[8] |
| Body Protection | A disposable, solid-front lab coat made of a chemical-resistant material should be worn.[9] This should be immediately removed and disposed of as hazardous waste if contaminated. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats, etc.), weighing papers, and any other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols will vary, the following general methodologies should be adapted for any work involving this compound.
Protocol for Weighing and Preparing a Stock Solution of this compound
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment: analytical balance, spatulas, weighing paper, vials, and solvent.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Tare the analytical balance with the receiving vial.
-
Carefully transfer the desired amount of this compound powder to the vial using a clean spatula.
-
Perform this step slowly to minimize the generation of airborne particles.
-
-
Solubilization:
-
While still in the fume hood, add the desired solvent to the vial containing the this compound powder.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Doff PPE in the correct order to avoid contamination and dispose of it in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Quantitative Data
Currently, there are no established Occupational Exposure Limits (OELs) for this compound from major regulatory bodies such as OSHA or ACGIH. One safety data sheet explicitly states that the product contains no substances with occupational exposure limit values.[3] In the absence of an OEL, a conservative approach to control exposure is essential. The following toxicity data for a related compound, virosecurinine, is provided for context.
| Compound | LD50 (Mice) |
| Virosecurinine | 73 mg/kg (intraperitoneal)[3] |
Given the lack of specific exposure limits, all handling of this compound should be conducted under the principle of ALARA (As Low As Reasonably Achievable) exposure.
References
- 1. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological investigations of virosecurinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scandiagear.com [scandiagear.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. bestsafetyequipments.com [bestsafetyequipments.com]
- 9. 3m.com [3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
